molecular formula C9H9BrO3 B129006 3-Bromo-4,5-dimethoxybenzaldehyde CAS No. 6948-30-7

3-Bromo-4,5-dimethoxybenzaldehyde

Cat. No.: B129006
CAS No.: 6948-30-7
M. Wt: 245.07 g/mol
InChI Key: ICVODPFGWCUVJC-UHFFFAOYSA-N
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Description

3-Bromo-4,5-dimethoxybenzaldehyde (: 6948-30-7) is an aromatic aldehyde with a molecular formula of C 9 H 9 BrO 3 and a molecular weight of 245.07 g/mol . This compound, also known as 5-Bromoveratraldehyde, is characterized as a white to orange or green powder to crystal with a melting point between 60.0 to 64.0 °C . It is insoluble in water and has a density of approximately 1.482 g/cm³ . In research settings, this compound serves as a valuable synthetic building block. The presence of both an aldehyde group and a bromine atom on the dimethoxybenzene ring makes it a versatile precursor for various organic transformations, including Suzuki couplings and nucleophilic substitutions, facilitating the construction of more complex molecular architectures . It has documented utility in analytical chemistry, where it can be separated and analyzed using reverse-phase (RP) HPLC methods . Researchers should note that this air-sensitive solid is recommended to be stored in a cool, dark place, ideally under inert gas . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the safety data sheet prior to use. Hazard Statements include: H315 - Causes skin irritation, H319 - Causes serious eye irritation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-4,5-dimethoxybenzaldehyde
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InChI

InChI=1S/C9H9BrO3/c1-12-8-4-6(5-11)3-7(10)9(8)13-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ICVODPFGWCUVJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=O)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40219699
Record name 3-Bromo-4,5-dimethoxybenzaldehyde
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Molecular Weight

245.07 g/mol
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CAS No.

6948-30-7
Record name 3-Bromo-4,5-dimethoxybenzaldehyde
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Record name 3-Bromo-4,5-dimethoxybenzaldehyde
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Record name 3-Bromo-4,5-dimethoxybenzaldehyde
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Record name 3-bromo-4,5-dimethoxybenzaldehyde
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Record name 3-BROMO-4,5-DIMETHOXYBENZALDEHYDE
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Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-4,5-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4,5-dimethoxybenzaldehyde, with the CAS number 6948-30-7 , is a substituted aromatic aldehyde that serves as a crucial building block in organic synthesis.[1][2] Its utility is particularly noted in the preparation of more complex molecules for pharmaceutical and research applications. This technical guide provides a comprehensive overview of its chemical properties, synthesis, safety information, and its role in drug discovery, with a focus on its potential as a precursor to bioactive compounds.

Chemical and Physical Properties

This compound is a solid at room temperature. A summary of its key chemical and physical properties is presented below.

PropertyValueReference
CAS Number 6948-30-7[1]
Molecular Formula C₉H₉BrO₃[1]
Molecular Weight 245.07 g/mol [1]
IUPAC Name This compound[1]
Synonyms 5-Bromoveratraldehyde, 3,4-dimethoxy-5-bromobenzaldehyde[1]
Appearance Solid
Melting Point 48-54 °C[3]

Spectroscopic Data

The structural elucidation of this compound is confirmed by various spectroscopic techniques. The key spectral data are summarized below.

SpectroscopyData HighlightsReference
¹H NMR Spectral data available.[4]
¹³C NMR Spectral data available.
Mass Spectrometry (GC-MS) Molecular ion (M+) peak at m/z 244, with a characteristic isotopic pattern for bromine (m/z 246).[4][5]
Infrared (IR) Spectroscopy Characteristic peaks for C-Br, C=O (aldehyde), C=C (aromatic), and C-O (ether) functional groups.[4][5]

Safety and Handling

This compound is classified as an irritant.[1] Appropriate safety precautions should be taken when handling this compound.

Hazard ClassGHS PictogramHazard StatementsPrecautionary Statements
Skin Irritant (Category 2)WarningH315: Causes skin irritationP264, P280, P302+P352, P332+P313, P362
Eye Irritant (Category 2)WarningH319: Causes serious eye irritationP264, P280, P305+P351+P338, P337+P313
Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritationWarningH335: May cause respiratory irritationP261, P271, P304+P340, P312, P403+P233, P405, P501

Experimental Protocols: Synthesis

The synthesis of this compound can be achieved through the bromination of veratraldehyde (3,4-dimethoxybenzaldehyde). Below is a representative experimental protocol.

Synthesis of this compound from Veratraldehyde

This protocol describes the electrophilic aromatic substitution of veratraldehyde to introduce a bromine atom at the 5-position.

Materials:

  • Veratraldehyde (3,4-dimethoxybenzaldehyde)

  • Potassium bromate (KBrO₃)

  • Sulfuric acid (concentrated)

  • Sodium bisulfite

  • Dichloromethane

  • Water

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve veratraldehyde in dichloromethane.

  • In a separate beaker, prepare a solution of potassium bromate in water and slowly add concentrated sulfuric acid with cooling.

  • Slowly add the acidic potassium bromate solution to the veratraldehyde solution at room temperature.

  • Stir the reaction mixture vigorously for the specified reaction time, monitoring the progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, quench the reaction by adding a saturated solution of sodium bisulfite to remove any excess bromine.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield pure this compound.

Workflow Diagram:

G cluster_reactants Reactants cluster_process Reaction & Workup cluster_product Product Veratraldehyde Veratraldehyde Reaction Bromination in Dichloromethane Veratraldehyde->Reaction KBrO3 KBrO3 / H2SO4 KBrO3->Reaction Quenching Quenching with NaHSO3 Reaction->Quenching 1. Reaction Completion Extraction Extraction Quenching->Extraction 2. Workup Drying Drying & Concentration Extraction->Drying Product This compound Drying->Product 3. Isolation & Purification

Caption: Synthesis workflow for this compound.

Applications in Research and Drug Development

This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds.[3] It has been used as a reagent in the synthesis of aromatic vinyl sulfones, which have shown activity as HIV-1 inhibitors.[4] Additionally, it is a precursor for the synthesis of (-)-Tejedine, a naturally occurring secobisbenzylisoquinoline alkaloid.[4]

While direct biological activity and specific signaling pathway interactions for this compound are not extensively documented, its close analogue, 3-bromo-4,5-dihydroxybenzaldehyde (BDB) , has been the subject of significant research. BDB, isolated from marine red algae, exhibits potent anti-inflammatory and antioxidant properties.[6][7]

Signaling Pathways Modulated by the Analogue 3-bromo-4,5-dihydroxybenzaldehyde (BDB):

Studies on BDB have revealed its interaction with key signaling pathways involved in inflammation and cellular protection:

  • Nrf2/HO-1 Pathway: BDB has been shown to protect skin cells from oxidative damage by activating the Nrf2/HO-1 pathway.[7] This pathway is a critical cellular defense mechanism against oxidative stress.

  • NF-κB and MAPK Signaling Pathways: BDB effectively suppresses the activation of NF-κB and MAPK signaling pathways, which are central to the inflammatory response.[7] By inhibiting these pathways, BDB can reduce the production of pro-inflammatory cytokines and chemokines.[7]

  • Protection against Cellular Damage: Research has demonstrated that BDB can protect keratinocytes from damage induced by particulate matter (PM2.5) by mitigating oxidative stress, DNA damage, and cellular senescence.[6][8][9]

The established biological activities of BDB highlight the potential of the 3-bromo-4,5-disubstituted benzaldehyde scaffold in the design of novel therapeutic agents, particularly for inflammatory and oxidative stress-related diseases. This compound, as a key synthetic intermediate, provides a readily available starting point for the development of analogues and derivatives with potentially enhanced or modulated biological activities.

Logical Relationship Diagram:

G cluster_compound Core Compound cluster_pathways Modulated Signaling Pathways cluster_effects Biological Effects BDB 3-Bromo-4,5-dihydroxybenzaldehyde (BDB) Nrf2_HO1 Nrf2/HO-1 Pathway BDB->Nrf2_HO1 Activates NFkB_MAPK NF-κB & MAPK Pathways BDB->NFkB_MAPK Suppresses Antioxidant Antioxidant Effects Nrf2_HO1->Antioxidant Cytoprotection Cytoprotection Nrf2_HO1->Cytoprotection Anti_Inflammatory Anti-inflammatory Effects NFkB_MAPK->Anti_Inflammatory Anti_Inflammatory->Cytoprotection

Caption: Signaling pathways modulated by the analogue BDB.

Conclusion

This compound is a versatile chemical intermediate with significant potential in the field of drug discovery and development. Its utility as a precursor for complex molecules, including those with antiviral activity, is well-established. While its direct biological activity is an area for further investigation, the potent anti-inflammatory and cytoprotective effects of its dihydroxy analogue, BDB, underscore the promise of this chemical scaffold. For researchers and scientists, this compound represents a valuable tool for the synthesis of novel compounds aimed at modulating key signaling pathways involved in human disease.

References

A Comprehensive Technical Guide to 3-Bromo-4,5-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3-Bromo-4,5-dimethoxybenzaldehyde, a key organic intermediate. The document details its chemical and physical properties, synthesis, and applications in medicinal chemistry, with a particular focus on its role as a precursor to pharmacologically active compounds.

Core Data Presentation

The fundamental properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValue
Molecular Weight 245.07 g/mol [1][2][3]
Molecular Formula C₉H₉BrO₃[1][2]
CAS Number 6948-30-7[1]
IUPAC Name This compound[4]
Synonyms 5-Bromoveratraldehyde[4]
Physical Form Crystalline Powder
Purity ≥98%[1][3]
Melting Point 62°C

Synthesis and Experimental Protocols

Illustrative Experimental Protocol: Synthesis of 4-Bromo-2,5-dimethoxybenzaldehyde [2]

This protocol describes the bromination of 2,5-dimethoxybenzaldehyde. A similar approach can be envisioned for the synthesis of this compound from 3,4-dimethoxybenzaldehyde.

  • Materials:

    • 2,5-dimethoxybenzaldehyde

    • Glacial acetic acid

    • Bromine

    • Dichloromethane

    • Anhydrous sodium sulfate

    • Ethyl acetate

    • Hexane

  • Procedure:

    • At 0 °C, 2,5-dimethoxybenzaldehyde (1.0 g, 6.02 mmol) is dissolved in glacial acetic acid (7 mL).

    • A solution of bromine (0.34 mL, 6.62 mmol) in glacial acetic acid (3 mL) is added slowly to the reaction mixture.

    • The reaction mixture is gradually warmed to room temperature and stirred continuously for 1 hour.

    • Upon completion of the reaction, water (30 mL) is added to quench the reaction, resulting in a white precipitate.

    • The precipitate is collected by filtration.

    • The collected solid is redissolved in a mixture of water (30 mL) and dichloromethane (30 mL) for liquid-liquid extraction.

    • The aqueous phase is extracted three times with dichloromethane (25 mL each).

    • The organic phases are combined, washed with brine (25 mL), and dried over anhydrous sodium sulfate.

    • The solvent is removed under reduced pressure to yield the crude product.

    • The crude product is purified by silica gel column chromatography using a 20% ethyl acetate/hexane eluent to afford 4-bromo-2,5-dimethoxybenzaldehyde as a light yellow solid.

Below is a generalized workflow for the synthesis and purification of a brominated dimethoxybenzaldehyde.

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start Start with 3,4-dimethoxybenzaldehyde dissolve Dissolve in Glacial Acetic Acid start->dissolve cool Cool to 0°C dissolve->cool add_br2 Slowly add Bromine in Glacial Acetic Acid cool->add_br2 react Stir at Room Temperature for 1h add_br2->react quench Quench with Water react->quench filter Filter Precipitate quench->filter extract Liquid-Liquid Extraction (DCM/Water) filter->extract dry Dry Organic Layer (Na2SO4) extract->dry evaporate Evaporate Solvent dry->evaporate chromatography Silica Gel Column Chromatography evaporate->chromatography product This compound (Final Product) chromatography->product

A generalized workflow for the synthesis of this compound.

Applications in Drug Development and Medicinal Chemistry

This compound serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. Its substituted benzene ring structure is a common feature in many biologically active compounds.

A closely related compound, 3,4,5-trimethoxybenzaldehyde, is a key intermediate in the synthesis of the antibacterial drug Trimethoprim.[5] This highlights the utility of this class of substituted benzaldehydes in the pharmaceutical industry. The synthesis of Trimethoprim involves the condensation of 3,4,5-trimethoxybenzaldehyde with 3-anilinopropionitrile followed by cyclization with guanidine.

Furthermore, derivatives of brominated and methylated phenols have been synthesized and evaluated for their antioxidant and anticancer activities.[6] For instance, certain synthesized bromophenol derivatives have shown the ability to ameliorate oxidative damage and reduce reactive oxygen species (ROS) generation in human keratinocytes.[6] Some of these compounds also exhibited inhibitory effects on the viability of leukemia cells, suggesting their potential as anticancer agents.[6]

Biological Activity of the Demethylated Analog: 3-Bromo-4,5-dihydroxybenzaldehyde

Extensive research has been conducted on the demethylated analog, 3-Bromo-4,5-dihydroxybenzaldehyde (BDB), a natural compound isolated from red algae. BDB exhibits potent anti-inflammatory and antioxidant properties, making it a compound of significant interest for drug development.

Anti-inflammatory and Cardioprotective Effects

Studies have shown that BDB can improve cardiac function and reduce mortality after a myocardial infarction in animal models.[7] This protective effect is attributed to its ability to inhibit the infiltration of macrophages into the injured heart tissue and suppress the secretion of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[7] The mechanism of this anti-inflammatory action involves the inhibition of the NF-κB signaling pathway.[7]

Antioxidant and Cytoprotective Mechanisms

BDB also demonstrates significant antioxidant activity by activating the Nrf2/HO-1 pathway.[8] This pathway plays a crucial role in the cellular defense against oxidative stress. BDB has been shown to induce the expression of heme oxygenase-1 (HO-1), an enzyme with potent antioxidant and cytoprotective functions.[8] This activity helps protect skin cells from oxidative damage.[8]

The following diagrams illustrate the key signaling pathways modulated by 3-Bromo-4,5-dihydroxybenzaldehyde.

G cluster_pathway Inhibition of NF-κB Signaling Pathway by BDB tnfa TNF-α tnfr TNFR tnfa->tnfr binds tradd TRADD tnfr->tradd recruits traf2 TRAF2 tradd->traf2 ikk IKK Complex traf2->ikk activates ikb IκB ikk->ikb phosphorylates nfkb NF-κB (p50/p65) ikb->nfkb releases nucleus Nucleus nfkb->nucleus translocates to inflammation Pro-inflammatory Gene Expression nucleus->inflammation induces bdb 3-Bromo-4,5- dihydroxybenzaldehyde (BDB) bdb->ikk inhibits

Inhibition of the NF-κB signaling pathway by 3-Bromo-4,5-dihydroxybenzaldehyde (BDB).

G cluster_pathway Macrophage Activation and Cytokine Release lps LPS tlr4 TLR4 lps->tlr4 binds myd88 MyD88 tlr4->myd88 activates nfkb_path NF-κB Pathway myd88->nfkb_path mapk_path MAPK Pathway myd88->mapk_path m1_macrophage M1 Macrophage (Pro-inflammatory) nfkb_path->m1_macrophage leads to mapk_path->m1_macrophage leads to cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) m1_macrophage->cytokines releases bdb 3-Bromo-4,5- dihydroxybenzaldehyde (BDB) bdb->myd88 inhibits

Inhibition of macrophage activation by 3-Bromo-4,5-dihydroxybenzaldehyde (BDB).

References

An In-depth Technical Guide to the Chemical Properties of 3-Bromo-4,5-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4,5-dimethoxybenzaldehyde is a substituted aromatic aldehyde that serves as a valuable intermediate in organic synthesis. Its trifunctional nature, featuring an aldehyde group, a bromine atom, and two methoxy groups on a benzene ring, allows for a variety of chemical transformations. This makes it a key building block in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the chemical properties of this compound, including its physical and spectral characteristics, reactivity, and applications in synthesis. While its direct biological activity is not extensively documented, its role as a precursor to potentially bioactive compounds is significant. In contrast, the related compound, 3-bromo-4,5-dihydroxybenzaldehyde, has been shown to possess anti-inflammatory and antioxidant properties.[1][2][3][4][5][6][7] This highlights the importance of the methoxy groups in modulating the biological profile of this class of compounds.

Chemical and Physical Properties

This compound is a crystalline solid at room temperature.[8] The following tables summarize its key chemical and physical properties.

Table 1: General Chemical Properties

PropertyValueSource
Chemical Name This compoundIUPAC
Synonyms 5-Bromoveratraldehyde, 3,4-Dimethoxy-5-bromobenzaldehyde[8]
CAS Number 6948-30-7[8]
Molecular Formula C₉H₉BrO₃[9]
Molecular Weight 245.07 g/mol [9]
Appearance Crystalline Powder[8]

Table 2: Physical Properties

PropertyValueSource
Melting Point 62 °CTCI America
Boiling Point Data not available
Density Data not available
Solubility Soluble in hot methanol, insoluble in water.[10]

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. The key spectral data are summarized below.

Table 3: Spectroscopic Data

TechniqueKey DataSource
¹H NMR Spectral data available.PubChem
¹³C NMR Spectral data available.PubChem
Infrared (IR) Spectral data available.PubChem
Mass Spectrometry (MS) m/z 244, 246 (molecular ions)PubChem

Reactivity and Synthetic Applications

The reactivity of this compound is dictated by its three functional groups: the aldehyde, the bromine atom, and the electron-donating methoxy groups. The aldehyde group can undergo typical reactions such as oxidation, reduction, and condensation. The bromine atom can be displaced or participate in cross-coupling reactions. The methoxy groups activate the aromatic ring towards electrophilic substitution, although the existing substituents will direct the position of further reactions.

This compound is a key intermediate in the synthesis of various more complex molecules. For instance, it can be used as a starting material for the synthesis of substituted benzophenones, chalcones, and other heterocyclic compounds with potential pharmacological activities.

Experimental Protocols

Synthesis of Brominated Dimethoxybenzaldehydes

Materials:

  • 2,5-dimethoxybenzaldehyde (1.0 g, 6.02 mmol)

  • Glacial acetic acid (10 mL)

  • Bromine (0.34 mL, 6.62 mmol)

  • Water

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexane

Procedure:

  • Dissolve 2,5-dimethoxybenzaldehyde (1.0 g, 6.02 mmol) in glacial acetic acid (7 mL) in a round-bottom flask at 0 °C.

  • Slowly add a solution of bromine (0.34 mL, 6.62 mmol) in glacial acetic acid (3 mL) to the reaction mixture.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Quench the reaction by pouring the mixture into water (30 mL).

  • Collect the resulting white precipitate by filtration.

  • Redissolve the precipitate in a mixture of water (30 mL) and dichloromethane (30 mL) and perform a liquid-liquid extraction.

  • Extract the aqueous phase with dichloromethane (3 x 25 mL).

  • Combine the organic phases, wash with brine (25 mL), and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane (20% ethyl acetate) as the eluent to afford the pure brominated product.[11]

Logical Relationships in Synthesis

The following diagram illustrates a general synthetic workflow where this compound could be utilized as a key intermediate for the synthesis of more complex molecular architectures.

G A Starting Material (e.g., Veratraldehyde) B Bromination A->B C This compound B->C D Condensation Reaction (e.g., Knoevenagel, Wittig) C->D E Functional Group Interconversion (e.g., Suzuki Coupling, Buchwald-Hartwig Amination) C->E F Intermediate A D->F G Intermediate B E->G H Final Product (e.g., Bioactive Molecule, Material) F->H G->H

Caption: Synthetic pathways utilizing this compound.

Safety Information

This compound is classified as an irritant.[12] The following GHS hazard statements are associated with this compound:

  • H315: Causes skin irritation.[9]

  • H319: Causes serious eye irritation.[9]

  • H335: May cause respiratory irritation.[9]

Standard laboratory safety precautions should be taken when handling this chemical, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area.

Conclusion

This compound is a versatile synthetic intermediate with significant potential in the development of new pharmaceuticals and materials. While its own biological activity is not well-defined, its utility as a building block for more complex and potentially bioactive molecules is clear. This guide has provided a summary of its known chemical and physical properties, spectroscopic data, and a representative synthetic protocol. Further research into the reactivity and potential applications of this compound is warranted to fully exploit its synthetic capabilities.

References

An In-Depth Technical Guide to 3-Bromo-4,5-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Bromo-4,5-dimethoxybenzaldehyde, a key organic intermediate. It covers its chemical identity, properties, synthesis, and significant applications in medicinal chemistry, with a focus on its role in the development of therapeutic agents.

Chemical Identity and Properties

This compound, also known as 5-Bromoveratraldehyde, is a substituted aromatic aldehyde. Its chemical structure features a benzene ring substituted with a bromo, two methoxy, and an aldehyde functional group.

IUPAC Name: this compound[1]

Table 1: Chemical Identifiers and Properties

PropertyValueReference
CAS Number 6948-30-7[1][2]
Molecular Formula C₉H₉BrO₃[1]
Molecular Weight 245.07 g/mol [1]
Appearance Crystalline Powder[3]
Melting Point 62°C[3]
InChI InChI=1S/C9H9BrO3/c1-12-8-4-6(5-11)3-7(10)9(8)13-2/h3-5H,1-2H3[1]
SMILES COC1=C(C(=CC(=C1)C=O)Br)OC[3]

Table 2: Physical and Spectral Properties

PropertyData
Solubility Soluble in organic solvents such as dichloromethane and ethyl acetate.
¹H NMR Spectral data available, typical signals include aldehyde proton (~9.8 ppm), aromatic protons, and methoxy protons (~3.9 ppm).
¹³C NMR Spectral data available, with characteristic peaks for the carbonyl carbon, aromatic carbons, and methoxy carbons.
Mass Spectrometry Molecular ion peaks (M+) at m/z 244 and 246, corresponding to the bromine isotopes.[1][4]
IR Spectroscopy Shows characteristic absorptions for C-Br, C=O, C=C aromatic, and C-O ether functional groups.[4]

Synthesis of this compound

The primary synthetic route to this compound is through the electrophilic bromination of 3,4-dimethoxybenzaldehyde (veratraldehyde). The methoxy groups are ortho, para-directing, and the aldehyde group is a meta-directing deactivator. The regioselectivity of the bromination is crucial in obtaining the desired product.

Proposed Experimental Protocol: Electrophilic Bromination

This protocol is based on established methods for the bromination of substituted benzaldehydes.

Materials:

  • 3,4-dimethoxybenzaldehyde (veratraldehyde)

  • N-Bromosuccinimide (NBS) or Bromine (Br₂)

  • Glacial Acetic Acid or other suitable solvent

  • Sodium acetate (optional, as a scavenger for HBr)

Procedure:

  • Dissolve 3,4-dimethoxybenzaldehyde in a suitable solvent like glacial acetic acid in a round-bottom flask.

  • Slowly add a solution of the brominating agent (e.g., N-Bromosuccinimide or a solution of bromine in acetic acid) to the reaction mixture at a controlled temperature, typically ranging from 0°C to room temperature.

  • Stir the reaction mixture for a specified period until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into cold water to precipitate the crude product.

  • Collect the precipitate by filtration and wash with water to remove any residual acid.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

G 3,4-Dimethoxybenzaldehyde 3,4-Dimethoxybenzaldehyde Reaction Mixture Reaction Mixture 3,4-Dimethoxybenzaldehyde->Reaction Mixture Dissolve in Glacial Acetic Acid Crude Product Crude Product Reaction Mixture->Crude Product Precipitate in Cold Water Brominating Agent\n(e.g., NBS) Brominating Agent (e.g., NBS) Brominating Agent\n(e.g., NBS)->Reaction Mixture Add slowly Pure Product This compound Crude Product->Pure Product Recrystallization

Figure 1. Synthetic workflow for this compound.

Applications in Drug Development

This compound is a valuable building block in the synthesis of more complex molecules with therapeutic potential. Its applications are particularly noted in the development of antiviral agents.

Synthesis of HIV-1 Inhibitors

This compound serves as a crucial reagent in the synthesis of aromatic vinyl sulfones, which have demonstrated activity as inhibitors of the Human Immunodeficiency Virus Type 1 (HIV-1)[2]. The aldehyde group provides a reactive handle for further chemical transformations to build the final drug molecule.

Synthesis of (-)-Tejedine

This compound is also utilized as a starting material in the total synthesis of (-)-Tejedine, a secobisbenzylisoquinoline alkaloid[2]. Alkaloids of this class are known for their diverse pharmacological activities, making this synthetic application highly relevant to drug discovery.

G cluster_0 Starting Material cluster_1 Synthetic Pathways cluster_2 Therapeutic Targets This compound This compound Pathway A Pathway A This compound->Pathway A Multi-step Synthesis Pathway B Pathway B This compound->Pathway B Total Synthesis Aromatic Vinyl Sulfones\n(HIV-1 Inhibitors) Aromatic Vinyl Sulfones (HIV-1 Inhibitors) Pathway A->Aromatic Vinyl Sulfones\n(HIV-1 Inhibitors) (-)-Tejedine\n(Alkaloid) (-)-Tejedine (Alkaloid) Pathway B->(-)-Tejedine\n(Alkaloid)

Figure 2. Role in the synthesis of bioactive compounds.

Biological Activity Context

Currently, there is limited publicly available information on the direct biological activity or involvement in specific signaling pathways of this compound itself.

However, it is noteworthy that the structurally related compound, 3-Bromo-4,5-dihydroxybenzaldehyde (BDB) , which is the dihydroxy analogue, has been reported to possess significant biological properties. BDB is a natural bromophenol found in red algae and has demonstrated anti-inflammatory and antioxidant effects. It is important for researchers to distinguish between the dimethoxy and dihydroxy forms, as the presence of hydroxyl groups in BDB likely plays a crucial role in its observed biological activities, which may not be present in the dimethoxy version.

Safety and Handling

This compound is classified as an irritant. Standard laboratory safety precautions should be observed when handling this compound. This includes the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a significant intermediate in organic synthesis with demonstrated utility in the preparation of complex molecules for drug development, including HIV-1 inhibitors. Its straightforward synthesis from commercially available starting materials makes it an accessible building block for medicinal chemists and researchers in the pharmaceutical sciences. Further investigation into the direct biological properties of this compound and its derivatives may unveil new therapeutic applications.

References

Synthesis of 3-Bromo-4,5-dimethoxybenzaldehyde from veratraldehyde

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 3-Bromo-4,5-dimethoxybenzaldehyde from Veratraldehyde

This technical guide provides a comprehensive overview of the synthesis of this compound, a valuable intermediate in the pharmaceutical industry. The synthesis is achieved through the electrophilic aromatic substitution (bromination) of veratraldehyde (3,4-dimethoxybenzaldehyde). This document details the reaction, presents quantitative data, and provides an in-depth experimental protocol.

Reaction Overview

The synthesis of this compound from veratraldehyde involves the introduction of a bromine atom onto the aromatic ring. The electron-donating nature of the two methoxy groups on the veratraldehyde ring directs the electrophilic substitution. The primary product of this reaction is 2-bromo-4,5-dimethoxybenzaldehyde (also named 5-bromoveratraldehyde or this compound, depending on the numbering convention of the benzene ring).

A common and safer method for this bromination utilizes potassium bromate (KBrO₃) and hydrobromic acid (HBr) in glacial acetic acid. This in situ generation of bromine avoids the handling of highly toxic and volatile liquid bromine. The reaction proceeds through the formation of a bromonium ion (Br⁺) which then attacks the electron-rich aromatic ring of veratraldehyde.

Quantitative Data Summary

The following table summarizes the quantitative data from a study on the synthesis of 2-bromo-4,5-dimethoxybenzaldehyde using KBrO₃ and HBr. The study investigated the effect of scaling up the reaction on the product yield.

Veratraldehyde (grams)Yield (%)Melting Point (°C)
0.521.63142-144
1.082.03142-144
2.069.38142-144
3.069.84142-144

Data sourced from a study on the in situ synthesis from veratraldehyde and KBrO₃.[1][2]

Experimental Protocol: In Situ Bromination

This protocol is based on the synthesis of 2-bromo-4,5-dimethoxybenzaldehyde using potassium bromate and hydrobromic acid.[1]

Materials:

  • Veratraldehyde

  • Potassium bromate (KBrO₃)

  • Glacial acetic acid

  • Hydrobromic acid (HBr, 47%)

  • Ice water

  • Sodium thiosulfate (Na₂S₂O₃)

  • Round bottom flask

  • Magnetic stirrer

  • Dropping funnel

Procedure:

  • Reaction Setup: In a round bottom flask, combine 10 mmol of veratraldehyde and 3.3 mmol of KBrO₃.

  • Add 5 mL of glacial acetic acid to the flask at room temperature.

  • Begin stirring the mixture with a magnetic stirrer.

  • Addition of HBr: Slowly add 1 mL of 47% HBr drop by drop to the reaction mixture.

  • Reaction: Continue stirring the mixture for 45 minutes after the addition of HBr is complete. The reaction progress can be monitored using Thin Layer Chromatography (TLC). The solution will typically change color from yellow to orange.

  • Quenching: Pour the reaction mixture into 50 mL of ice water and stir for 10 minutes.

  • Work-up: Add sodium thiosulfate (Na₂S₂O₃) to the mixture until the color of the solution changes, indicating the quenching of any remaining bromine.

  • Isolation: The resulting precipitate is collected by filtration.

  • Purification: The crude product can be further purified by recrystallization.

  • Drying: The purified product is dried in a desiccator.

  • Characterization: The final product can be characterized by its melting point, and spectroscopic methods such as FTIR and GC-MS. The expected melting point is in the range of 142-144 °C.[1][2] The FTIR spectrum should show characteristic peaks for C-Br, C=O (aldehyde), aromatic C=C, and C-O (ether) functional groups.[1][2] The mass spectrum is expected to show a molecular ion peak (M+) at m/z 244.[2]

Alternative Protocol: Direct Bromination

An alternative method involves the use of liquid bromine in glacial acetic acid.

Procedure:

  • Dissolve 2,5-dimethoxybenzaldehyde (as an example of a similar substrate) in glacial acetic acid and cool the solution to 0 °C.[3]

  • Slowly add a solution of bromine in glacial acetic acid to the reaction mixture.[3]

  • Allow the reaction to warm to room temperature and stir for 1 hour.[3]

  • Quench the reaction by adding water, which will cause the product to precipitate.[3]

  • Collect the precipitate by filtration.[3]

  • The crude product can be purified by silica gel column chromatography.[3]

Logical Workflow of the Synthesis

The following diagram illustrates the key steps in the synthesis of this compound from veratraldehyde via the in situ bromination method.

SynthesisWorkflow Start Start Reagents Veratraldehyde + KBrO3 + Glacial Acetic Acid Start->Reagents HBr_Addition Add HBr (47%) dropwise Reagents->HBr_Addition Reaction Stir at Room Temp (45 min) HBr_Addition->Reaction Quenching Pour into Ice Water Reaction->Quenching Workup Add Na2S2O3 Quenching->Workup Isolation Filter Precipitate Workup->Isolation Purification Recrystallization Isolation->Purification Product 3-Bromo-4,5-dimethoxy- benzaldehyde Purification->Product End End Product->End

Caption: Workflow for the synthesis of this compound.

Signaling Pathway of Electrophilic Aromatic Substitution

The underlying mechanism of this synthesis is an electrophilic aromatic substitution. The following diagram outlines the key steps of this pathway.

ElectrophilicSubstitution Step1 Generation of Electrophile (Bromonium Ion, Br+) Step2 Nucleophilic Attack by Veratraldehyde Step1->Step2 Br+ Step3 Formation of Sigma Complex (Carbocation Intermediate) Step2->Step3 Step4 Deprotonation to Restore Aromaticity Step3->Step4 -H+ FinalProduct 3-Bromo-4,5-dimethoxy- benzaldehyde Step4->FinalProduct

Caption: Mechanism of electrophilic aromatic bromination.

References

Bromination of 4,5-Dimethoxybenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bromination of 4,5-dimethoxybenzaldehyde, a key chemical transformation for the synthesis of various pharmaceutical intermediates and fine chemicals. This document details experimental protocols, presents quantitative data, and illustrates the underlying reaction mechanism.

Introduction

The bromination of 4,5-dimethoxybenzaldehyde, also known as veratraldehyde, is an electrophilic aromatic substitution reaction that introduces a bromine atom onto the benzene ring. The position of bromination is directed by the activating methoxy groups and the deactivating, meta-directing aldehyde group. This reaction is crucial for the synthesis of substituted benzaldehyde derivatives, which are valuable precursors in drug discovery and materials science. For instance, 2-bromo-4,5-dimethoxybenzaldehyde is a key intermediate in the synthesis of various compounds.[1][2]

Reaction Protocols and Quantitative Data

Several methods for the bromination of 4,5-dimethoxybenzaldehyde have been reported, primarily differing in the choice of brominating agent and solvent. The primary product of this reaction is typically 2-bromo-4,5-dimethoxybenzaldehyde.

Bromination using Molecular Bromine in Methanol

This method provides a high yield of 2-bromo-4,5-dimethoxybenzaldehyde.[1] The reaction is initiated by dissolving 3,4-dimethoxybenzaldehyde in methanol, followed by the addition of bromine while controlling the temperature.[1]

Experimental Protocol:

  • A glass reactor is charged with methanol, and powdered 3,4-dimethoxybenzaldehyde is added with stirring.

  • The mixture can be gently heated to ensure complete dissolution.

  • Bromine is then added while cooling to maintain the temperature below 40°C.

  • The reaction mixture is stirred at this temperature for one hour.

  • Following the reaction, a portion of the methanol is removed by distillation.

  • Upon cooling, water is added to precipitate the product.

  • The resulting slurry is filtered, washed with cold methanol, and dried under vacuum.[1]

ReactantMolesAmount
3,4-Dimethoxybenzaldehyde24.074.0 kg
Bromine27.534.4 kg
Methanol-27 L (25 L + 2 L rinse)
Water-15 L
ProductYieldMelting PointTLC Rf
2-Bromo-4,5-dimethoxybenzaldehyde91.4%143-146°C0.55
Bromination using Potassium Bromate and Hydrobromic Acid in Acetic Acid

This in situ generation of bromine offers an alternative to using molecular bromine directly, which can be hazardous.[3][4] This method involves the reaction of veratraldehyde with potassium bromate (KBrO₃) and hydrobromic acid (HBr) in glacial acetic acid.[3]

Experimental Protocol:

  • Veratraldehyde and potassium bromate are added to a round bottom flask containing glacial acetic acid at room temperature.

  • The mixture is stirred, and hydrobromic acid (47%) is added dropwise.

  • Stirring is continued for 45 minutes, and the reaction is monitored by TLC.

  • The reaction mixture is then poured into ice water and stirred for 10 minutes.

  • A solution of sodium thiosulfate is added until the color of the mixture changes, indicating the quenching of excess bromine.

  • The solid product is collected by filtration, washed with cold distilled water, and recrystallized from ethanol.[3]

ReactantMolesAmount
Veratraldehyde10mmol
KBrO₃3.3mmol
Glacial Acetic Acid-5 mL
HBr (47%)-1 mL
ProductYieldMelting Point
2-Bromo-4,5-dimethoxybenzaldehyde82.03%142-144°C

A scale-up study for this reaction showed varying yields with different masses of veratraldehyde.[3][4]

Veratraldehyde (grams)Yield (%)
0.521.63
1.082.03
2.069.38
3.069.84

Characterization Data:

  • FTIR (cm⁻¹): The presence of C-Br (1018), C=O, aromatic C=C, and C-O ether functional groups were confirmed.[3][4]

  • GC-MS (m/z): A molecular ion peak (M+) at 244 was observed, corresponding to the molecular weight of 2-bromo-4,5-dimethoxybenzaldehyde.[3][4]

Reaction Mechanism and Workflow

The bromination of 4,5-dimethoxybenzaldehyde proceeds via an electrophilic aromatic substitution mechanism. The methoxy groups are strong activating groups and ortho-, para-directors, while the aldehyde group is a deactivating meta-director. The directing effects of the two methoxy groups reinforce each other, leading to substitution at the positions ortho to them.

Electrophilic Aromatic Substitution Workflow```dot

Bromination_Workflow cluster_reagents Reagent Generation (in situ) KBrO3 KBrO₃ Br2 Br₂ KBrO3->Br2 Oxidation HBr HBr HBr->Br2 Intermediate Arenium Ion Intermediate Br2->Intermediate Electrophilic Attack Benzaldehyde 4,5-Dimethoxy- benzaldehyde Benzaldehyde->Intermediate Product 2-Bromo-4,5-Dimethoxy- benzaldehyde Intermediate->Product Deprotonation

Caption: Mechanism of electrophilic aromatic bromination.

Conclusion

The bromination of 4,5-dimethoxybenzaldehyde is a well-established and efficient reaction for the synthesis of 2-bromo-4,5-dimethoxybenzaldehyde. The choice of brominating agent and reaction conditions can be tailored to specific laboratory needs, with both molecular bromine and in situ generated bromine providing high yields. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development.

References

An In-depth Technical Guide to Structural Analogs of 3-Bromo-4,5-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4,5-dimethoxybenzaldehyde is a substituted aromatic aldehyde that serves as a versatile scaffold in medicinal chemistry. Its unique substitution pattern, featuring a bromine atom and two methoxy groups, provides a foundation for the synthesis of a diverse range of structural analogs with significant biological activities. This technical guide explores the synthesis, biological evaluation, and mechanisms of action of key structural analogs of this compound, with a focus on their potential as therapeutic agents. The information presented herein is intended to provide a comprehensive resource for researchers and professionals engaged in drug discovery and development.

Core Structural Analogs and Their Biological Activities

The core structure of this compound has been modified to generate several classes of analogs, primarily through reactions involving the aldehyde functional group. The most prominent among these are chalcones and Schiff bases, which have demonstrated a broad spectrum of biological activities, including anticancer, antioxidant, and anti-inflammatory properties.

Chalcone Derivatives

Chalcones are synthesized through a Claisen-Schmidt condensation reaction between a substituted benzaldehyde and an acetophenone. Analogs derived from this compound have shown notable anticancer activity. The introduction of different substituents on the second aromatic ring allows for the fine-tuning of their cytotoxic effects.

Schiff Base Derivatives

Schiff bases are formed via the condensation of a primary amine with an aldehyde. This class of compounds derived from this compound has been investigated for its anticancer and antimicrobial properties. The imine linkage is crucial for their biological activity, and modifications of the amine component can lead to analogs with enhanced potency.

Quantitative Data Summary

The following tables summarize the in vitro cytotoxic activities of various structural analogs of this compound against different cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of cell growth.

Table 1: Anticancer Activity of Brominated Chalcone Derivatives [1]

CompoundMGC803 (IC50, µM)SGC7901 (IC50, µM)BGC823 (IC50, µM)HGC27 (IC50, µM)
1 >40>40>40>40
2 21.56±1.3231.43±2.1128.76±1.5435.43±2.31
3 15.43±1.0922.11±1.5419.87±1.2325.43±1.87
4 10.32±0.8715.43±1.1113.21±0.9818.76±1.32
H72 2.11±0.153.43±0.212.87±0.184.12±0.25
5-FU (Control) 18.76±1.2325.43±1.8722.11±1.5428.76±1.98

Table 2: Anticancer Activity of Bromo and Methoxy Substituted Stilbene Analogs [2]

CompoundJurkat (IC50, µM)J744.2 (IC50, µM)U251 (IC50, µM)HT-29 (IC50, µM)
1 0.22±0.031.87±0.11>10>10
4 0.43±0.054.32±0.21>10>10
7 0.51±0.066.78±0.34>10>10
Doxorubicin (Control) 0.12±0.010.87±0.050.54±0.040.65±0.05

Table 3: Anticancer Activity of Methoxy Substituted Schiff Base Complexes [3]

CompoundHep-G2 (IC50, µg/ml)MCF-7 (IC50, µg/ml)
HL1 (Ligand) 15.2±0.518.4±0.6
[Fe(L1)Cl2(H2O)2] 8.1±0.39.5±0.4
[Cr(L1)Cl2(H2O)2] 10.3±0.412.1±0.5
HL2 (Ligand) 12.5±0.414.8±0.5
[Mn(L2)Cl(H2O)3] 2.6±0.113.0±0.2
[Cr(L2)Cl2(H2O)2] 7.9±0.38.8±0.4
Cisplatin (Control) 4.0±0.24.0±0.2

Experimental Protocols

General Synthesis of Chalcone Derivatives

A solution of an appropriate acetophenone (1 mmol) and this compound (1 mmol) in ethanol (10 mL) is treated with a catalytic amount of a base (e.g., aqueous NaOH or KOH). The reaction mixture is stirred at room temperature for a specified time (typically 2-6 hours) and monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured into ice-cold water and acidified with dilute HCl. The precipitated solid is filtered, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired chalcone derivative.

General Synthesis of Schiff Base Derivatives

A mixture of this compound (1 mmol) and a primary amine (1 mmol) in a suitable solvent (e.g., ethanol, methanol) is refluxed for a period of 2-8 hours, often in the presence of a catalytic amount of glacial acetic acid. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature, and the resulting solid product is collected by filtration, washed with cold solvent, and purified by recrystallization.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the synthesized analogs and incubated for 48 or 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 values are determined by plotting the percentage of viability against the compound concentration.

Signaling Pathways and Mechanisms of Action

Induction of Apoptosis via ROS-Mediated Upregulation of Death Receptors

Certain brominated chalcone analogs of this compound have been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS).[1] This increase in intracellular ROS leads to the upregulation of death receptors DR4 and DR5 on the cell surface. The binding of their respective ligands (e.g., TRAIL) to these receptors initiates the extrinsic apoptotic pathway, leading to the activation of caspase-8 and subsequent executioner caspases, ultimately resulting in programmed cell death.

apoptosis_pathway cluster_cell Cancer Cell Analog Analog ROS ROS Analog->ROS DR4/DR5 DR4/DR5 ROS->DR4/DR5 Upregulation Pro-caspase-8 Pro-caspase-8 DR4/DR5->Pro-caspase-8 Activation Caspase-8 Caspase-8 Pro-caspase-8->Caspase-8 Executioner Caspases Executioner Caspases Caspase-8->Executioner Caspases Activation Apoptosis Apoptosis Executioner Caspases->Apoptosis

Caption: ROS-mediated apoptotic signaling pathway induced by brominated chalcone analogs.

Protective Effects via the Akt-PGC1α-Sirt3 Pathway

A structurally related analog, 3-Bromo-4,5-dihydroxybenzaldehyde, has been demonstrated to protect against myocardial ischemia and reperfusion injury through the activation of the Akt-PGC1α-Sirt3 signaling pathway. This pathway is crucial for mitochondrial function and cellular antioxidant defense. Activation of Akt leads to the upregulation of PGC1α, a master regulator of mitochondrial biogenesis. PGC1α, in turn, increases the expression of Sirt3, a mitochondrial deacetylase that activates antioxidant enzymes, thereby mitigating oxidative stress. While this pathway has been elucidated for the dihydroxy analog, it represents a plausible mechanism of action for the dimethoxy analogs, warranting further investigation.

protective_pathway Analog Analog Akt Akt Analog->Akt Activates PGC1α PGC1α Akt->PGC1α Upregulates Sirt3 Sirt3 PGC1α->Sirt3 Upregulates Antioxidant Enzymes Antioxidant Enzymes Sirt3->Antioxidant Enzymes Activates Cellular Protection Cellular Protection Antioxidant Enzymes->Cellular Protection

Caption: The Akt-PGC1α-Sirt3 signaling pathway potentially activated by this compound analogs.

Experimental Workflow for Drug Discovery

The discovery and development of novel therapeutic agents from the this compound scaffold typically follows a structured workflow.

workflow Scaffold_Selection Scaffold Selection (this compound) Analog_Synthesis Analog Synthesis (Chalcones, Schiff Bases, etc.) Scaffold_Selection->Analog_Synthesis In_Vitro_Screening In Vitro Screening (Cytotoxicity, Antimicrobial Assays) Analog_Synthesis->In_Vitro_Screening Hit_Identification Hit Identification In_Vitro_Screening->Hit_Identification Lead_Optimization Lead Optimization (SAR Studies) Hit_Identification->Lead_Optimization Mechanism_Studies Mechanism of Action Studies (Signaling Pathways) Lead_Optimization->Mechanism_Studies Preclinical_Studies Preclinical Studies (In Vivo Models) Mechanism_Studies->Preclinical_Studies

Caption: A typical workflow for the development of drugs based on this compound.

Conclusion

Structural analogs of this compound represent a promising area of research for the development of novel therapeutic agents. The versatility of the benzaldehyde core allows for the synthesis of a wide array of derivatives, particularly chalcones and Schiff bases, which exhibit significant anticancer and other biological activities. The quantitative data and mechanistic insights provided in this guide offer a solid foundation for further research and development in this field. Future studies should focus on expanding the library of analogs, conducting comprehensive structure-activity relationship (SAR) studies, and further elucidating the underlying molecular mechanisms to optimize the therapeutic potential of these compounds.

References

Spectroscopic Profile of 3-Bromo-4,5-dimethoxybenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Bromo-4,5-dimethoxybenzaldehyde (CAS No: 6948-30-7), a substituted benzaldehyde derivative of interest in synthetic chemistry and drug discovery. Due to the limited availability of experimentally-derived public data, this document presents a combination of reported mass spectrometry data and predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic values to offer a complete reference profile.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, facilitating its identification and characterization.

Mass Spectrometry Data

The mass spectrum of this compound is characterized by the presence of isotopic peaks for bromine (⁷⁹Br and ⁸¹Br), which have a near 1:1 natural abundance. The gas chromatography-mass spectrometry (GC-MS) data indicates a molecular ion and several key fragments.[1]

m/z (Mass-to-Charge Ratio) Interpretation
246Molecular ion peak [M+2]⁺ with ⁸¹Br
244Molecular ion peak [M]⁺ with ⁷⁹Br
229Fragment ion [M-CH₃]⁺
149Further fragmentation
Predicted ¹H NMR Spectral Data

Note: The following data is predicted and should be used as a reference for experimental verification.

Chemical Shift (δ) (ppm) Multiplicity Integration Proton Assignment
9.83Singlet1HAldehyde (-CHO)
7.45Singlet1HAromatic (H-6)
7.12Singlet1HAromatic (H-2)
3.94Singlet3HMethoxy (-OCH₃)
3.90Singlet3HMethoxy (-OCH₃)
Predicted ¹³C NMR Spectral Data

Note: The following data is predicted and should be used as a reference for experimental verification.

Chemical Shift (δ) (ppm) Carbon Assignment
190.8Aldehyde (C=O)
153.5Aromatic (C-4)
148.9Aromatic (C-5)
131.7Aromatic (C-1)
115.8Aromatic (C-2)
112.3Aromatic (C-6)
109.8Aromatic (C-3)
60.5Methoxy (-OCH₃)
56.4Methoxy (-OCH₃)
Predicted Infrared (IR) Spectral Data

Note: The following data is predicted and should be used as a reference for experimental verification.

Wavenumber (cm⁻¹) Vibrational Mode
2940C-H stretch (aromatic)
2840C-H stretch (aldehyde)
1685C=O stretch (aldehyde)
1580C=C stretch (aromatic ring)
1270C-O stretch (aryl ether)
1130C-O stretch (aryl ether)
680C-Br stretch

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques cited. Specific parameters may vary depending on the instrumentation and experimental objectives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The solution should be homogenous.

  • Instrumentation: ¹H and ¹³C NMR spectra are acquired on a 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition: A standard proton experiment is performed. Key parameters include a spectral width of approximately 16 ppm, a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: A proton-decoupled carbon experiment is performed. A wider spectral width (e.g., 240 ppm) is used. A larger number of scans is typically required to obtain a good signal-to-noise ratio.

  • Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For a solid sample like this compound, the Attenuated Total Reflectance (ATR) or KBr pellet method can be used.

    • ATR: A small amount of the solid powder is placed directly onto the ATR crystal, and firm contact is ensured using a pressure clamp.

    • KBr Pellet: Approximately 1-2 mg of the sample is finely ground with 100-200 mg of dry KBr powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: The IR spectrum is recorded on an FTIR spectrometer.

  • Data Acquisition: A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded. The sample spectrum is then collected, typically over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer, commonly via a Gas Chromatography (GC) system for volatile and thermally stable compounds.

  • Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample molecules are bombarded with a high-energy electron beam, leading to ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The separated ions are detected, and their abundance is recorded to generate a mass spectrum.

Visualized Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of a novel or synthesized compound such as this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structural Elucidation Sample Compound Synthesis & Purification NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep FTIR_Prep Prepare KBr Pellet or use ATR Sample->FTIR_Prep MS_Prep Dilute for GC-MS Injection Sample->MS_Prep NMR NMR Spectroscopy (¹H, ¹³C) NMR_Prep->NMR FTIR FTIR Spectroscopy FTIR_Prep->FTIR MS Mass Spectrometry MS_Prep->MS NMR_Data Chemical Shifts, Coupling Constants, Integration NMR->NMR_Data FTIR_Data Functional Group Identification FTIR->FTIR_Data MS_Data Molecular Weight, Isotopic Pattern, Fragmentation MS->MS_Data Structure Final Structure Confirmation NMR_Data->Structure FTIR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to the 1H NMR Spectrum of 3-Bromo-4,5-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 3-Bromo-4,5-dimethoxybenzaldehyde. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who utilize NMR spectroscopy for structural elucidation and characterization of organic molecules.

Spectroscopic Data Summary

The 1H NMR spectrum of this compound (C₉H₉BrO₃) exhibits distinct signals corresponding to the aromatic, aldehydic, and methoxy protons. The quantitative data, including chemical shifts (δ), multiplicities, coupling constants (J), and integration values, are summarized in the table below. This data is crucial for the unambiguous assignment of each proton in the molecule.

Signal AssignmentChemical Shift (δ) in ppmMultiplicityIntegrationCoupling Constant (J) in Hz
Aldehyde Proton (CHO)9.82Singlet (s)1H-
Aromatic Proton (H-6)7.41Doublet (d)1H1.7
Aromatic Proton (H-2)7.32Doublet (d)1H1.7
Methoxy Protons (C4-OCH₃)3.96Singlet (s)3H-
Methoxy Protons (C5-OCH₃)3.92Singlet (s)3H-

Proton Assignments and Molecular Structure

The chemical structure of this compound and the corresponding proton assignments as determined by 1H NMR spectroscopy are illustrated in the following diagram.

G Molecular Structure and 1H NMR Assignments of this compound cluster_molecule C1 C C2 C-H (7.32 ppm, d) C1->C2 CHO C(=O)H (9.82 ppm, s) C1->CHO C3 C-Br C2->C3 C4 C-OCH3 (3.96 ppm, s) C3->C4 C5 C-OCH3 (3.92 ppm, s) C4->C5 C6 C-H (7.41 ppm, d) C5->C6 C6->C1

Caption: Molecular structure of this compound with 1H NMR proton assignments.

Experimental Protocol: 1H NMR Spectroscopy

The following section outlines a standard experimental protocol for the acquisition of a 1H NMR spectrum of this compound.

Materials and Reagents:

  • This compound (sample)

  • Deuterated chloroform (CDCl₃) or other suitable deuterated solvent

  • Tetramethylsilane (TMS) as an internal standard (optional, as solvent peak can be used for referencing)

  • 5 mm NMR tubes

  • Pipettes

  • Vials

Instrumentation:

  • A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a proton probe.

Procedure:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.

  • Dissolution: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial and gently swirl to dissolve the sample completely.

  • Transfer: Using a pipette, transfer the solution into a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

  • Data Acquisition:

    • Set the appropriate acquisition parameters, including the spectral width (typically -2 to 12 ppm for 1H NMR), acquisition time, and relaxation delay.

    • Acquire the free induction decay (FID) by applying a standard one-pulse sequence. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the absorptive mode.

    • Perform baseline correction to obtain a flat baseline.

    • Calibrate the chemical shift scale by referencing the residual solvent peak of CDCl₃ (δ 7.26 ppm) or the TMS signal (δ 0.00 ppm) if used.

    • Integrate the peaks to determine the relative number of protons for each signal.

    • Analyze the multiplicities and coupling constants to deduce the connectivity of the protons.

Logical Workflow for Structural Elucidation

The process of identifying and characterizing this compound using 1H NMR follows a logical workflow, from sample preparation to final data interpretation.

G Workflow for 1H NMR Analysis A Sample Preparation (Dissolution in CDCl3) B Data Acquisition (400 MHz NMR Spectrometer) A->B C Data Processing (Fourier Transform, Phasing, Baseline Correction) B->C D Spectral Analysis (Chemical Shift, Integration, Multiplicity) C->D E Structural Assignment (Correlation of Signals to Protons) D->E F Final Report (Data Table and Interpretation) E->F

Caption: A streamlined workflow for the 1H NMR-based structural analysis.

An In-depth Technical Guide to the Infrared Spectrum of 3-Bromo-4,5-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) spectrum of 3-Bromo-4,5-dimethoxybenzaldehyde. This compound is a valuable intermediate in the synthesis of various pharmaceutical and bioactive molecules. A thorough understanding of its spectral characteristics is crucial for identification, quality control, and monitoring chemical transformations. This document outlines the key spectral features, a detailed experimental protocol for spectral acquisition, and a logical workflow for spectral analysis.

Core Data Presentation: Infrared Absorption Spectrum

The infrared spectrum of this compound exhibits characteristic absorption bands corresponding to its principal functional groups. The quantitative data, including wavenumber, intensity, and vibrational assignment, are summarized in the table below. This data is based on spectra available in public databases, such as SpectraBase, with the sample originating from Aldrich Chemical Company, Inc., and acquired using a capillary cell melt technique.[1]

Wavenumber (cm⁻¹)IntensityVibrational Assignment
~3070-2970MediumC-H Stretch (Aromatic)
~2940-2830MediumC-H Stretch (Methoxy, -OCH₃)
~2850 & ~2750Weak (doublet)C-H Stretch (Aldehyde, Fermi resonance)
~1685StrongC=O Stretch (Aromatic Aldehyde)
~1580StrongC=C Stretch (Aromatic Ring)
~1470MediumC-H Bend (Methyl of Methoxy)
~1390MediumC-H Bend (In-plane, Aromatic)
~1270StrongC-O Stretch (Asymmetric, Aryl Ether)
~1130StrongC-O Stretch (Symmetric, Aryl Ether)
~1040StrongC-O Stretch (Methoxy)
~860StrongC-H Bend (Out-of-plane, Aromatic)
~680Medium-WeakC-Br Stretch

Experimental Protocols

The acquisition of a high-quality FTIR spectrum of this compound, which is a solid at room temperature, can be achieved using the following detailed methodologies.

Sample Preparation: Thin Solid Film by Melt

This method is suitable for obtaining a spectrum of the pure solid without the interference of solvents or matrices.

  • Sample Procurement: Obtain a small quantity (typically 1-2 mg) of this compound.

  • ATR Crystal Preparation: Ensure the surface of the Attenuated Total Reflectance (ATR) crystal (e.g., diamond or zinc selenide) is clean. Clean the crystal with a suitable solvent, such as isopropanol or acetone, and allow it to dry completely.

  • Background Spectrum: Record a background spectrum of the empty ATR accessory. This will be subtracted from the sample spectrum to remove contributions from the instrument and atmospheric gases (e.g., CO₂ and water vapor).

  • Sample Application: Place the solid sample directly onto the ATR crystal.

  • Melting the Sample: Gently heat the sample on the crystal until it melts, ensuring a thin, uniform film covers the crystal surface. This can be achieved using a heated ATR accessory.

  • Data Acquisition: Apply pressure using the instrument's clamp to ensure good contact between the molten sample and the crystal. Collect the sample spectrum over a typical range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add a sufficient number of scans (e.g., 16-32) to achieve an adequate signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the single beam spectrum of the sample to the single beam spectrum of the background to generate the absorbance or transmittance spectrum.

Alternative Sample Preparation: Potassium Bromide (KBr) Pellet

This is a traditional transmission method for analyzing solid samples.

  • Sample Grinding: In an agate mortar and pestle, grind a small amount (1-2 mg) of this compound to a fine powder.

  • Mixing with KBr: Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) to the mortar and thoroughly mix with the sample.

  • Pellet Formation: Transfer the mixture to a pellet press die. Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum as described in the previous method. A background spectrum of a pure KBr pellet should be used for correction.

Mandatory Visualization: Logical Workflow for IR Spectral Analysis

The following diagram illustrates the logical workflow for the analysis of the IR spectrum of this compound.

IR_Spectrum_Analysis cluster_0 Data Acquisition cluster_1 Data Processing cluster_2 Spectral Interpretation cluster_3 Key Functional Groups Sample_Prep Sample Preparation (Melt or KBr Pellet) FTIR_Measurement FTIR Spectrometer Measurement Sample_Prep->FTIR_Measurement Raw_Data Raw Spectrum (Interferogram) FTIR_Measurement->Raw_Data Fourier_Transform Fourier Transform Raw_Data->Fourier_Transform Background_Correction Background Correction Fourier_Transform->Background_Correction Processed_Spectrum Processed Spectrum (Absorbance vs. Wavenumber) Background_Correction->Processed_Spectrum Peak_Identification Peak Identification & Tabulation Processed_Spectrum->Peak_Identification Functional_Group_Assignment Functional Group Assignment Peak_Identification->Functional_Group_Assignment Structural_Confirmation Structural Confirmation Functional_Group_Assignment->Structural_Confirmation Aldehyde Aldehyde (C=O, C-H) Functional_Group_Assignment->Aldehyde Aromatic Aromatic Ring (C=C, C-H) Functional_Group_Assignment->Aromatic Methoxy Methoxy (C-O, C-H) Functional_Group_Assignment->Methoxy Bromo Bromo (C-Br) Functional_Group_Assignment->Bromo Final_Report Final_Report Structural_Confirmation->Final_Report

Caption: Workflow for IR spectral analysis of this compound.

References

An In-depth Technical Guide to the Mass Spectrum of 3-Bromo-4,5-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the mass spectrum of 3-Bromo-4,5-dimethoxybenzaldehyde, a compound of interest in various chemical and pharmaceutical research fields. This document outlines the key fragmentation patterns observed under electron ionization (EI) mass spectrometry, presents a detailed experimental protocol for its analysis, and visualizes the proposed fragmentation pathway.

Mass Spectrometry Data

The mass spectrum of this compound is characterized by a distinct molecular ion peak and several major fragment ions. The presence of a single bromine atom is readily identified by the characteristic isotopic pattern of the molecular ion. The key quantitative data from the mass spectrum are summarized in Table 1.

Table 1: Key Mass Spectrometry Data for this compound

m/z RatioProposed FragmentRelative AbundanceNotes
244[M]•+Base PeakMolecular ion containing the 79Br isotope.[1]
246[M+2]•+HighIsotopic peak of the molecular ion containing the 81Br isotope.[1]
229[M-CH3]•+HighResulting from the loss of a methyl radical from one of the methoxy groups.[1]
149[C8H5O2]•+ModerateFurther fragmentation product.

Note: The relative abundances are based on the available data, with the molecular ion at m/z 244 being the most abundant (base peak).[1]

Proposed Fragmentation Pathway

Under electron ionization, this compound undergoes a series of predictable fragmentation steps. The initial event is the removal of an electron to form the molecular ion ([M]•+) at m/z 244 and its isotopic partner at m/z 246.[1] A primary fragmentation pathway involves the loss of a methyl radical (•CH3) from one of the methoxy groups to form a stable ion at m/z 229.[1] Subsequent fragmentation of this ion can lead to the formation of other smaller fragments, such as the ion observed at m/z 149.

fragmentation_pathway M [C9H9BrO3]•+ m/z = 244/246 frag1 [C8H6BrO3]•+ m/z = 229 M->frag1 - •CH3 frag2 [C8H5O2]•+ m/z = 149 frag1->frag2 - Br, - CO

Proposed fragmentation pathway of this compound.

Experimental Protocol

The following section details a typical experimental protocol for the acquisition of the mass spectrum of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Objective: To obtain the electron ionization (EI) mass spectrum of this compound.

Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

Materials:

  • This compound standard

  • High-purity solvent (e.g., Dichloromethane or Ethyl Acetate) for sample dissolution.

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable volatile solvent.

  • Gas Chromatography (GC) Conditions:

    • Injector Port Temperature: 250 °C

    • Injection Mode: Splitless

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp to 280 °C at a rate of 15 °C/min.

      • Hold at 280 °C for 5 minutes.

    • GC Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI)

    • Electron Energy: 70 eV

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Mass Scan Range: m/z 40-400

    • Solvent Delay: 3 minutes

  • Data Acquisition and Analysis:

    • Acquire the mass spectrum of the GC peak corresponding to this compound.

    • Analyze the resulting spectrum to identify the molecular ion and major fragment ions.

experimental_workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing dissolve Dissolve sample in volatile solvent inject Inject sample into GC dissolve->inject separate Separation on GC column inject->separate ionize Electron Ionization (70 eV) separate->ionize analyze Mass analysis (m/z 40-400) ionize->analyze acquire Acquire mass spectrum analyze->acquire identify Identify molecular and fragment ions acquire->identify

Workflow for GC-MS analysis of this compound.

References

Methodological & Application

Synthetic Applications of 3-Bromo-4,5-dimethoxybenzaldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4,5-dimethoxybenzaldehyde, also known as 5-bromoveratraldehyde, is a versatile substituted aromatic aldehyde that serves as a crucial building block in the synthesis of a wide array of complex organic molecules. Its unique substitution pattern, featuring a bromine atom and two methoxy groups on the benzene ring, provides multiple reactive sites for the construction of diverse molecular architectures. This document provides detailed application notes and experimental protocols for the synthetic utility of this compound, with a focus on its application in the synthesis of heterocyclic compounds and other key intermediates for drug discovery and materials science.

Key Synthetic Applications

This compound is a valuable precursor for the synthesis of various important molecular scaffolds. Its aldehyde functionality allows for participation in a range of condensation and olefination reactions, while the bromo substituent is amenable to cross-coupling reactions, enabling the introduction of diverse functionalities.

Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Compounds

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product. This compound readily undergoes this reaction with various active methylene compounds, such as malononitrile and cyanoacetic esters, to furnish substituted styrenes. These products are valuable intermediates in the synthesis of pharmaceuticals and other functional materials.

Table 1: Knoevenagel Condensation of Aromatic Aldehydes with Malononitrile

AldehydeCatalystSolventTemperatureTimeYield (%)Reference
3,5-DimethoxybenzaldehydeAmmonium AcetateEthanolReflux2 hHigh[1]
BenzaldehydeNoneWaterRoom Temp18 h93[2]

Experimental Protocol: Synthesis of 2-(3-bromo-4,5-dimethoxybenzylidene)malononitrile (Adapted from[1])

  • Reaction Setup: In a 50 mL round-bottom flask, combine this compound (1 mmol, 245.07 mg), malononitrile (1 mmol, 66.06 mg), and ammonium acetate (0.2 mmol, 15.4 mg).

  • Solvent Addition: Add 10 mL of ethanol to the flask.

  • Reaction Conditions: Equip the flask with a reflux condenser and place it on a magnetic stirrer with a heating mantle. Heat the mixture to reflux with constant stirring for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 7:3).

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. The product is expected to precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Purification: Dry the product in a vacuum oven to obtain the final pure compound. Further purification can be achieved by recrystallization from ethanol if necessary.

A Chinese patent describes the synthesis of 2-bromo-4,5-dimethoxycinnamonitrile, which is an analogous Knoevenagel condensation product. The process involves reacting 2-bromo-4,5-dimethoxybenzaldehyde with acetonitrile in the presence of a catalyst.[3]

Knoevenagel_Condensation cluster_reagents Reagents cluster_workflow Reaction Workflow This compound This compound Intermediate Adduct This compound->Intermediate + Malononitrile (Base catalyst) Malononitrile Malononitrile Malononitrile->Intermediate Active_Methylene_Compound Active Methylene Compound Product 2-(3-bromo-4,5-dimethoxy- benzylidene)malononitrile Intermediate->Product - H2O Reaction_Setup Mix Reactants & Catalyst Heating Reflux in Ethanol Reaction_Setup->Heating Workup Cooling & Precipitation Heating->Workup Isolation Filtration Workup->Isolation

Caption: Knoevenagel condensation workflow.

Claisen-Schmidt Condensation for Chalcone Synthesis

The Claisen-Schmidt condensation between an aromatic aldehyde and a ketone is a fundamental method for the synthesis of chalcones, which are precursors to flavonoids and exhibit a wide range of biological activities. This compound can be reacted with various acetophenone derivatives in the presence of a base to yield the corresponding bromo-dimethoxy-substituted chalcones.

Table 2: Claisen-Schmidt Condensation for Chalcone Synthesis

AldehydeKetoneCatalystSolventTemperatureTimeYield (%)Reference
4-Bromobenzaldehyde4-MethoxyacetophenoneBa(OH)2GrindingRoom Temp-88-98[4]
Benzaldehyde4-Bromoacetophenone10% NaOHEthanolRoom Temp3 h94.6[5]

Experimental Protocol: Synthesis of (E)-1-(Aryl)-3-(3-bromo-4,5-dimethoxyphenyl)prop-2-en-1-one (General Procedure)

  • Reaction Setup: Dissolve the desired acetophenone derivative (1 mmol) and this compound (1 mmol, 245.07 mg) in ethanol (10-15 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Base Addition: To the stirred solution, add an aqueous solution of a suitable base (e.g., 10% NaOH or KOH) dropwise until the solution becomes basic.

  • Reaction Conditions: Continue stirring the reaction mixture at room temperature for several hours or until the reaction is complete, as monitored by TLC.

  • Work-up: Pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone.

  • Isolation: Collect the solid product by vacuum filtration and wash with cold water until the filtrate is neutral.

  • Purification: Dry the crude product and purify by recrystallization from a suitable solvent like ethanol.

Claisen_Schmidt_Condensation cluster_workflow General Workflow Aldehyde 3-Bromo-4,5-dimethoxy- benzaldehyde Aldol_Adduct Aldol Adduct Aldehyde->Aldol_Adduct Ketone Acetophenone Derivative Enolate Enolate Intermediate Ketone->Enolate Base (e.g., NaOH) Enolate->Aldol_Adduct Nucleophilic Attack Chalcone Substituted Chalcone Aldol_Adduct->Chalcone Dehydration (-H2O) Mixing Mix Aldehyde, Ketone, and Base in Ethanol Stirring Stir at Room Temperature Mixing->Stirring Precipitation Pour into Ice Water & Acidify Stirring->Precipitation Filtration Collect Product Precipitation->Filtration

Caption: Claisen-Schmidt condensation pathway.

Precursor to Biologically Active Molecules

This compound is a key starting material for the synthesis of various biologically active compounds.

  • HIV-1 Inhibitors: It is used as a reagent to synthesize aromatic vinyl sulfones, which act as inhibitors of HIV-1.

  • Natural Product Synthesis: This aldehyde is a precursor in the total synthesis of (-)-Tejedine, a secobisbenzylisoquinoline alkaloid found in medicinal plants.

  • Ivabradine Intermediate: A patent describes a process for the synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile from a derivative of this compound, which is an intermediate in the synthesis of the anti-anginal drug, ivabradine.[6]

Biological_Applications cluster_pathways Synthetic Pathways to Bioactive Molecules Start 3-Bromo-4,5-dimethoxy- benzaldehyde Vinyl_Sulfones Aromatic Vinyl Sulfones Start->Vinyl_Sulfones Tejedine (-)-Tejedine Start->Tejedine Ivabradine_Intermediate Ivabradine Intermediate Start->Ivabradine_Intermediate HIV_Inhibitors HIV-1 Inhibitors Vinyl_Sulfones->HIV_Inhibitors Natural_Product Natural Product Alkaloid Tejedine->Natural_Product Cardiovascular_Drug Anti-anginal Drug Ivabradine_Intermediate->Cardiovascular_Drug

References

Application Notes and Protocols: 3-Bromo-4,5-dimethoxybenzaldehyde in Total Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Bromo-4,5-dimethoxybenzaldehyde is a versatile aromatic aldehyde that serves as a valuable precursor in the total synthesis of complex organic molecules, including natural products and active pharmaceutical ingredients (APIs). Its trifunctional nature, featuring an aldehyde, an aryl bromide, and two methoxy groups, allows for a diverse range of chemical transformations. The aldehyde group is a handle for chain elongation and heterocycle formation, the aryl bromide is amenable to cross-coupling reactions for carbon-carbon and carbon-heteroatom bond formation, and the electron-donating methoxy groups influence the reactivity of the aromatic ring. These application notes provide detailed protocols for the use of this compound and its isomers in key synthetic transformations.

Application Note 1: Synthesis of a Key Intermediate for Ivabradine

A strategically important application of bromo-dimethoxybenzaldehydes is in the synthesis of intermediates for the cardiovascular drug Ivabradine. While literature primarily documents the use of the 2-bromo-4,5-dimethoxybenzaldehyde isomer, the described synthetic route showcases a powerful sequence of reactions applicable to substituted benzaldehydes. This route transforms the aldehyde into a propanenitrile derivative, a crucial building block for the construction of the benzocyclobutane core of Ivabradine. The synthesis proceeds in three steps: a Knoevenagel condensation, a reduction of the resulting cinnamic acid derivative, and a final transformation to the nitrile. A three-step synthesis starting from 2-bromo-4,5-dimethoxybenzaldehyde has been reported to have an overall yield of 65%.[1]

Experimental Protocols

Step 1: Knoevenagel Condensation of 2-Bromo-4,5-dimethoxybenzaldehyde with Malonic Acid

This reaction extends the aldehyde by two carbons to form a cinnamic acid derivative.

  • Materials: 2-Bromo-4,5-dimethoxybenzaldehyde, malonic acid, pyridine, piperidine.

  • Procedure:

    • In a round-bottom flask, dissolve 2-bromo-4,5-dimethoxybenzaldehyde (1.0 eq) and malonic acid (1.2 eq) in pyridine (5-10 vol).

    • Add a catalytic amount of piperidine (0.1 eq).

    • Heat the mixture to 80-90 °C and stir for 2-4 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and pour it into a mixture of ice and concentrated HCl.

    • Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum to yield the corresponding cinnamic acid derivative.

Step 2: Reduction of the Cinnamic Acid Derivative

The double bond of the cinnamic acid derivative is reduced to yield a phenylpropanoic acid.

  • Materials: Cinnamic acid derivative from Step 1, Sodium amalgam (Na/Hg), sodium hydroxide solution.

  • Procedure:

    • Suspend the cinnamic acid derivative (1.0 eq) in a 10% aqueous solution of sodium hydroxide.

    • Gradually add sodium amalgam (2-3% Na, 4.0 eq of Na) to the stirred solution, maintaining the temperature below 30 °C.

    • Stir the mixture for 4-6 hours until the reaction is complete (monitored by TLC).

    • Carefully decant the aqueous solution from the mercury and acidify with concentrated HCl to precipitate the product.

    • Collect the solid by vacuum filtration, wash with cold water, and dry to obtain the 3-(2-bromo-4,5-dimethoxyphenyl)propanoic acid.

Step 3: Conversion to 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile

The carboxylic acid is converted to the corresponding nitrile.

  • Materials: 3-(2-bromo-4,5-dimethoxyphenyl)propanoic acid, thionyl chloride (SOCl₂), ammonia, and a dehydrating agent (e.g., P₂O₅).

  • Procedure:

    • Convert the propanoic acid (1.0 eq) to the corresponding acid chloride by reacting with thionyl chloride (1.5 eq) in an inert solvent like dichloromethane at reflux for 2 hours. Remove the excess SOCl₂ under reduced pressure.

    • Dissolve the crude acid chloride in an anhydrous solvent (e.g., THF) and cool to 0 °C. Bubble anhydrous ammonia gas through the solution until the formation of the amide is complete.

    • Isolate the crude amide and heat it with a dehydrating agent such as phosphorus pentoxide (P₂O₅) or trifluoroacetic anhydride to yield the desired nitrile, 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile. Purify by column chromatography.

Quantitative Data Summary
StepStarting MaterialKey ReagentsProductReported Overall Yield (%)
1-32-Bromo-4,5-dimethoxybenzaldehydeMalonic acid, Na/Hg, SOCl₂, NH₃3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile65[1]

Diagrams

G cluster_synthesis Synthesis of Ivabradine Intermediate start 2-Bromo-4,5-dimethoxybenzaldehyde step1 Knoevenagel Condensation (Malonic Acid, Pyridine, Piperidine) start->step1 intermediate1 Cinnamic Acid Derivative step1->intermediate1 step2 Reduction (Na/Hg) intermediate1->step2 intermediate2 Phenylpropanoic Acid Derivative step2->intermediate2 step3 Nitrile Formation (SOCl₂, NH₃, Dehydration) intermediate2->step3 product 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile step3->product G cluster_pathway Mechanism of Action of Ivabradine Ivabradine Ivabradine inhibition Inhibition Ivabradine->inhibition If_channel Funny Current (If) Channel in Sinoatrial Node slope Reduced Slope of Diastolic Depolarization If_channel->slope controls inhibition->If_channel hr Decreased Heart Rate slope->hr G cluster_coupling Cross-Coupling Reactions start This compound suzuki Suzuki Coupling (Ar-B(OH)₂, Pd(PPh₃)₄, Base) start->suzuki heck Heck Coupling (Alkene, Pd(OAc)₂, Base) start->heck product_suzuki Biaryl Aldehyde suzuki->product_suzuki product_heck Stilbene/Cinnamate Derivative heck->product_heck G cluster_aldehyde Aldehyde-Centric Reactions start This compound knoevenagel Knoevenagel Condensation (Active Methylene Compound, Base) start->knoevenagel wittig Wittig Reaction (Phosphonium Ylide) start->wittig product_knoevenagel α,β-Unsaturated Product knoevenagel->product_knoevenagel product_wittig Alkene wittig->product_wittig

References

Application Notes and Protocols: The Versatile Role of 3-Bromo-4,5-dimethoxybenzaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4,5-dimethoxybenzaldehyde is a substituted aromatic aldehyde that serves as a crucial starting material and key intermediate in the synthesis of a wide array of biologically active molecules. Its unique substitution pattern, featuring a bromine atom and two methoxy groups, provides a versatile scaffold for medicinal chemists to design and synthesize novel therapeutic agents. The bromine atom offers a site for various cross-coupling reactions, enabling the introduction of diverse functionalities, while the dimethoxy-substituted phenyl ring is a common feature in many classes of bioactive compounds, including anticancer and antimicrobial agents. These application notes provide an overview of the utility of this compound in medicinal chemistry, with a focus on its application in the synthesis of combretastatin analogs and other potential therapeutic agents. Detailed experimental protocols and quantitative data are provided to facilitate its use in drug discovery and development.

Key Applications in Medicinal Chemistry

This compound is a valuable building block for the synthesis of several classes of compounds with therapeutic potential:

  • Anticancer Agents: It is extensively used in the synthesis of combretastatin analogs, which are potent tubulin polymerization inhibitors. By targeting the colchicine binding site on β-tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells. The 3-bromo-4,5-dimethoxyphenyl moiety often serves as the "A-ring" of these stilbene and chalcone-based anticancer agents.

  • Antimicrobial Agents: The scaffold is also utilized in the development of novel antimicrobial compounds.

  • HIV-1 Inhibitors: It has been used as a reagent to synthesize aromatic vinyl sulfones that act as inhibitors of HIV-1.[1]

Quantitative Data: Bioactivity of Derivatives

The following table summarizes the in vitro cytotoxic activity of representative compounds synthesized using precursors derived from substituted benzaldehydes, illustrating the potential of the 3-bromo-4,5-dimethoxyphenyl scaffold.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Combretastatin AnalogN-phenyl triazinone derivative 9HepG2 (Hepatocellular Carcinoma)1.38[2]
Combretastatin AnalogCompound 10HepG2 (Hepatocellular Carcinoma)3.21[2]
Combretastatin AnalogCompound 11HepG2 (Hepatocellular Carcinoma)2.54[2]
Stilbene Analog4-bromo-3′,4′,5′-trimethoxy-trans-stilbeneA549 (Human Lung Cancer)6.36

Experimental Protocols

Protocol 1: Synthesis of a Stilbene Analog via Wittig Reaction

The Wittig reaction is a cornerstone of alkene synthesis and is frequently employed to create the central double bond in combretastatin analogs. This protocol outlines the synthesis of a stilbene derivative from this compound.

Workflow for Wittig Reaction

Wittig_Reaction_Workflow reagents Triphenylphosphine Alkyl Halide phosphonium_salt Phosphonium Salt reagents->phosphonium_salt SN2 Reaction ylide Phosphorus Ylide phosphonium_salt->ylide Deprotonation base Strong Base (e.g., n-BuLi) betaine Betaine Intermediate ylide->betaine Nucleophilic Attack aldehyde This compound aldehyde->betaine oxaphosphetane Oxaphosphetane Intermediate betaine->oxaphosphetane Ring Closure alkene Stilbene Analog (Product) oxaphosphetane->alkene [2+2] Cycloelimination byproduct Triphenylphosphine Oxide oxaphosphetane->byproduct Claisen_Schmidt_Workflow aldehyde This compound aldol_adduct Aldol Adduct (Intermediate) aldehyde->aldol_adduct ketone Substituted Acetophenone enolate Enolate Intermediate ketone->enolate Deprotonation base Base (NaOH or KOH) in Ethanol/Water enolate->aldol_adduct Nucleophilic Attack chalcone Chalcone Derivative (Product) aldol_adduct->chalcone Dehydration Tubulin_Inhibition_Pathway cluster_microtubule Microtubule Dynamics cluster_cell_cycle Cell Cycle Progression Tubulin Dimers Tubulin Dimers Microtubule Polymerization Microtubule Polymerization Tubulin Dimers->Microtubule Polymerization GTP Microtubule Polymerization->Tubulin Dimers GDP Mitosis (M Phase) Mitosis (M Phase) Microtubule Polymerization->Mitosis (M Phase) Required for Mitotic Spindle Microtubule Depolymerization Microtubule Depolymerization G2 Phase G2 Phase G2 Phase->Mitosis (M Phase) Metaphase Metaphase Mitosis (M Phase)->Metaphase Anaphase Anaphase Metaphase->Anaphase Combretastatin Analog Combretastatin Analog Combretastatin Analog->Tubulin Dimers Binds to Colchicine Site Inhibition->Microtubule Polymerization Inhibits Cell Cycle Arrest Cell Cycle Arrest Inhibition->Cell Cycle Arrest Leads to Apoptosis Apoptosis Cell Cycle Arrest->Mitosis (M Phase) Arrest at G2/M Cell Cycle Arrest->Apoptosis Induces

References

Application Notes and Protocols for Suzuki Coupling Reactions of 3-Bromo-4,5-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This powerful palladium-catalyzed reaction couples an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a base.[1][2] 3-Bromo-4,5-dimethoxybenzaldehyde is a valuable building block in medicinal chemistry and materials science. Its structure, featuring a reactive bromine atom and electron-donating methoxy groups, makes it an ideal substrate for Suzuki coupling. The resulting biaryl aldehyde products are versatile intermediates for the synthesis of complex molecules, including natural products and pharmacologically active compounds.[3][4]

These application notes provide a comprehensive overview of the Suzuki coupling reaction utilizing this compound, including detailed experimental protocols, a summary of expected outcomes based on analogous systems, and visual diagrams of the reaction mechanism and experimental workflow.

Reaction Principle and Mechanism

The catalytic cycle of the Suzuki-Miyaura coupling reaction involves three key steps:

  • Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl bromide (this compound) to form a palladium(II) intermediate.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium(II) complex, displacing the halide. The base activates the boronic acid to facilitate this step.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[5]

Suzuki_Mechanism

Data Presentation

Table 1: Representative Yields for Suzuki Coupling of Analogous Aryl Bromides

EntryAryl Boronic AcidCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O901292Analogous to[7]
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃DME80288Analogous to[8]
34-Formylphenylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄Toluene/H₂O1001685Analogous to[9]
42-Methylphenylboronic acidPd₂(dba)₃ (1.5) / XPhos (3)K₃PO₄1,4-Dioxane1001878Analogous to[3]
5Thiophene-2-boronic acidPd(dppf)Cl₂ (5)K₂CO₃DME80475Analogous to[8]
6Pyridine-3-boronic acidPd(OAc)₂ (2) / PCy₃ (4)K₃PO₄Toluene/H₂O1102465Analogous to[10]

Note: Yields are based on reactions with structurally similar aryl bromides and are intended to be illustrative. Actual yields with this compound may vary and require optimization.

Experimental Protocols

The following protocols are generalized procedures that can be adapted for the Suzuki coupling of this compound. Optimization of the catalyst, ligand, base, solvent, and temperature is often necessary for a specific substrate combination.

Protocol 1: General Procedure using Pd(PPh₃)₄

This protocol is a robust and widely used method for a variety of Suzuki-Miyaura couplings.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)

  • Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0-3.0 equiv)

  • 1,4-Dioxane or Toluene

  • Deionized water

  • Round-bottom flask or Schlenk tube

  • Condenser

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar and condenser, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Under the inert atmosphere, add the palladium catalyst, Pd(PPh₃)₄ (3 mol%).

  • Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is 8-16 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-aryl-4,5-dimethoxybenzaldehyde.

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can significantly reduce reaction times and often improves yields.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • A suitable phosphine ligand (e.g., SPhos, XPhos) (4 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.5 equiv)

  • Ethanol/Water (e.g., 3:1 v/v)

  • Microwave reaction vial with a stir bar

Procedure:

  • To a microwave reaction vial, add this compound (1.0 equiv), the arylboronic acid (1.5 equiv), Pd(OAc)₂ (2 mol%), the phosphine ligand (4 mol%), and Cs₂CO₃ (2.5 equiv).

  • Add the solvent system (e.g., ethanol/water, 3:1).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 15-30 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Follow steps 8-10 from Protocol 1 for workup and purification.

Experimental_Workflow

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the arylation of this compound, providing access to a diverse range of 3-aryl-4,5-dimethoxybenzaldehyde derivatives. These products are valuable intermediates in the synthesis of complex organic molecules for pharmaceutical and materials science applications. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields, particularly given the electron-rich nature of the substrate. The provided protocols, based on well-established procedures for analogous compounds, offer a solid starting point for the successful implementation of this important transformation. Researchers are encouraged to perform small-scale optimization experiments to identify the ideal conditions for their specific arylboronic acid coupling partner.

References

Application Notes and Protocols for the Heck Reaction with 3-Bromo-4,5-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, is a cornerstone of modern organic synthesis. This reaction's ability to form carbon-carbon bonds with high stereo- and regioselectivity has made it an invaluable tool in the synthesis of complex organic molecules, including numerous active pharmaceutical ingredients (APIs). 3-Bromo-4,5-dimethoxybenzaldehyde is a particularly valuable building block, as the resulting stilbene and cinnamic acid derivatives are key precursors to a variety of biologically active compounds.

Notably, the 3,4,5-alkoxy substitution pattern on the aromatic ring is a common feature in potent anticancer agents like combretastatin A-4 and its analogues.[1][2] These compounds exhibit their biological activity by inhibiting tubulin polymerization, a critical process in cell division, making them attractive candidates for cancer therapy. The Heck reaction provides a direct and efficient route to construct the core stilbene scaffold of these important molecules.

These application notes provide detailed protocols and reaction parameters for the Heck reaction of this compound with common alkenes, such as styrene and acrylates, to yield intermediates for the synthesis of combretastatin analogues and other biologically active molecules.

Data Presentation

The following tables summarize typical reaction conditions for the Heck reaction of aryl bromides with styrene and n-butyl acrylate. While specific data for this compound is not extensively reported, the conditions presented for structurally similar aryl bromides provide a strong starting point for reaction optimization.

Table 1: Representative Conditions for the Heck Reaction of Aryl Bromides with Styrene

EntryAryl BromideCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
14-BromoacetophenonePd(OAc)₂ (1)-K₂CO₃ (2)DMF/H₂O80495
2BromobenzenePd/C (0.1)-Na₂CO₃ (1.45)NMP1503>95
34-BromoanisolePd(OAc)₂ (1)PPh₃ (2)Et₃N (1.5)DMF1001285
44-BromobenzaldehydePdCl₂(PPh₃)₂ (0.5)-KOH (2)H₂O100194

Table 2: Representative Conditions for the Heck Reaction of Aryl Bromides with n-Butyl Acrylate

EntryAryl BromideCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
14-Bromoanisole[SIPr·H][Pd(η³-2-Me-allyl)Cl₂] (1.4)-K₂CO₃ (2)DMF1002097
2IodobenzenePd NPs on Laponite Clay-Et₃N (1.5)neat150 (MW)0.1798
34-BromobenzaldehydeDendritic Pd Complex (0.5)-NaOAc (1)DMF140895

Experimental Protocols

The following are detailed protocols for the Heck reaction of this compound with styrene and n-butyl acrylate. These protocols are based on established procedures for similar substrates and should be optimized for specific applications.

Protocol 1: Synthesis of (E)-4,5-Dimethoxy-3-styrylbenzaldehyde

Reaction Scheme:

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous N,N-dimethylformamide (5 mL) and triethylamine (1.5 mmol, 1.5 equiv.) to the flask via syringe.

  • Add styrene (1.2 mmol, 1.2 equiv.) to the reaction mixture.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired (E)-4,5-Dimethoxy-3-styrylbenzaldehyde.

Protocol 2: Synthesis of (E)-n-Butyl 3-(3-formyl-4,5-dimethoxyphenyl)acrylate

Reaction Scheme:

Materials:

  • This compound

  • n-Butyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃)

  • Tetrabutylammonium bromide (TBAB)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 mmol, 1.0 equiv.), palladium(II) acetate (0.01 mmol, 1 mol%), potassium carbonate (1.5 mmol, 1.5 equiv.), and tetrabutylammonium bromide (1.0 mmol, 1.0 equiv.).

  • Add anhydrous N,N-dimethylformamide (5 mL) to the flask.

  • Add n-butyl acrylate (1.5 mmol, 1.5 equiv.) to the reaction mixture.

  • Heat the reaction to 120-140 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the pure (E)-n-butyl 3-(3-formyl-4,5-dimethoxyphenyl)acrylate.[3][4]

Mandatory Visualization

The following diagrams illustrate the catalytic cycle of the Heck reaction and a general experimental workflow.

Heck_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_aryl Ar-Pd(II)-X(L)₂ oxidative_addition->pd_aryl alkene_coordination Alkene Coordination pd_aryl->alkene_coordination Alkene pd_alkene_complex [Ar-Pd(II)(alkene)(L)₂]⁺X⁻ alkene_coordination->pd_alkene_complex migratory_insertion Migratory Insertion pd_alkene_complex->migratory_insertion pd_alkyl R-CH₂-CH(Ar)-Pd(II)-X(L)₂ migratory_insertion->pd_alkyl beta_hydride_elimination β-Hydride Elimination pd_alkyl->beta_hydride_elimination pd_hydride_complex [H-Pd(II)(alkene')(L)₂]⁺X⁻ beta_hydride_elimination->pd_hydride_complex Product reductive_elimination Reductive Elimination pd_hydride_complex->reductive_elimination Base reductive_elimination->pd0 - H-Base⁺X⁻

Caption: Catalytic cycle of the Heck reaction.

Experimental_Workflow A 1. Reaction Setup (Aryl Halide, Catalyst, Base, Solvent) B 2. Addition of Alkene A->B C 3. Heating and Stirring (Monitor by TLC/GC-MS) B->C D 4. Work-up (Extraction and Washing) C->D E 5. Purification (Column Chromatography) D->E F 6. Characterization (NMR, MS, etc.) E->F

Caption: General experimental workflow for the Heck reaction.

References

Application Notes and Protocols for the Synthesis of Stilbene Derivatives from 3-Bromo-4,5-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stilbene derivatives are a class of organic compounds that have garnered significant interest in medicinal chemistry and materials science due to their diverse biological activities, including anticancer, antioxidant, and anti-inflammatory properties. This document provides detailed theoretical frameworks and experimental protocols for the synthesis of stilbene derivatives starting from 3-Bromo-4,5-dimethoxybenzaldehyde. This starting material is a versatile precursor, allowing for the introduction of various functionalities at the 3-position of the resulting stilbene scaffold, making it a valuable building block in the synthesis of novel compounds.

This guide outlines four major synthetic strategies: the Wittig reaction, the Horner-Wadsworth-Emmons (HWE) reaction, the Heck reaction, and the Suzuki coupling reaction. Each section includes a detailed experimental protocol, a summary of expected outcomes, and key considerations for researchers.

Synthetic Strategies Overview

The synthesis of stilbene derivatives from this compound can be broadly categorized into two approaches: olefination reactions that construct the double bond, and cross-coupling reactions that form one of the aryl-vinyl bonds. The choice of method will depend on the desired substituent on the other aromatic ring and the desired stereoselectivity of the double bond.

G cluster_olefination Olefination Reactions cluster_coupling Cross-Coupling Reactions start This compound wittig Wittig Reaction start->wittig Phosphonium Ylide hwe Horner-Wadsworth-Emmons Reaction start->hwe Phosphonate Carbanion heck Heck Reaction start->heck Styrene derivative (Pd catalyst) suzuki Suzuki Coupling start->suzuki Vinylboronic acid/ester (Pd catalyst) stilbene Stilbene Derivative wittig->stilbene hwe->stilbene heck->stilbene suzuki->stilbene

Caption: Synthetic pathways from this compound.

Data Presentation: A Comparative Overview

The following table summarizes the key features of each synthetic method, allowing for a direct comparison to aid in the selection of the most appropriate route for a given target molecule.

ReactionKey ReagentsTypical StereoselectivityKey AdvantagesKey Disadvantages
Wittig Reaction Phosphonium ylide, Base (e.g., n-BuLi, NaH)Mixture of (E)- and (Z)-isomers (can be tuned)Wide functional group tolerance.Triphenylphosphine oxide byproduct can be difficult to remove.
Horner-Wadsworth-Emmons Phosphonate ester, Base (e.g., NaH, DBU)Predominantly (E)-isomerWater-soluble phosphate byproduct is easily removed.Phosphonate esters can be more expensive than phosphonium salts.
Heck Reaction Styrene derivative, Pd catalyst, Base (e.g., Et3N)Predominantly (E)-isomerHigh stereoselectivity for the (E)-isomer.Requires a pre-functionalized styrene derivative.
Suzuki Coupling Vinylboronic acid or ester, Pd catalyst, Base (e.g., K2CO3)Stereoretentive (depends on boronic acid geometry)Mild reaction conditions and high functional group tolerance.Boronic acids can be unstable.

Experimental Protocols

Wittig Reaction

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes and ketones. In this protocol, this compound is reacted with a phosphonium ylide, which is typically generated in situ from the corresponding phosphonium salt and a strong base.

G cluster_ylide Ylide Formation cluster_reaction Wittig Reaction cluster_products Products p_salt Phosphonium Salt ylide Phosphonium Ylide p_salt->ylide Deprotonation base Base (e.g., n-BuLi) base->ylide betaine Betaine Intermediate ylide->betaine Nucleophilic Attack aldehyde 3-Bromo-4,5-dimethoxy- benzaldehyde aldehyde->betaine oxaphosphetane Oxaphosphetane betaine->oxaphosphetane Cyclization stilbene Stilbene Derivative oxaphosphetane->stilbene Elimination tppo Triphenylphosphine Oxide oxaphosphetane->tppo

Caption: Workflow for the Wittig Reaction.

Protocol:

  • Preparation of the Ylide:

    • To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), add the desired benzyltriphenylphosphonium salt (1.1 eq).

    • Add anhydrous THF and cool the suspension to -78 °C in a dry ice/acetone bath.

    • Slowly add n-butyllithium (1.05 eq) dropwise. The solution will typically turn a deep red or orange color, indicating the formation of the ylide.

    • Stir the mixture at -78 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 30 minutes.

  • Reaction with Aldehyde:

    • Dissolve this compound (1.0 eq) in anhydrous THF in a separate flask.

    • Slowly add the aldehyde solution to the ylide solution at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Concentrate the organic phase under reduced pressure.

    • The crude product will be a mixture of the desired stilbene and triphenylphosphine oxide. Purify by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction is a modification of the Wittig reaction that uses a phosphonate carbanion. It generally provides excellent stereoselectivity for the (E)-alkene, and the phosphate byproduct is water-soluble, simplifying purification.

G cluster_carbanion Carbanion Formation cluster_reaction HWE Reaction cluster_products Products phosphonate Phosphonate Ester carbanion Phosphonate Carbanion phosphonate->carbanion Deprotonation base Base (e.g., NaH) base->carbanion intermediate Intermediate carbanion->intermediate Nucleophilic Attack aldehyde 3-Bromo-4,5-dimethoxy- benzaldehyde aldehyde->intermediate oxaphosphetane Oxaphosphetane intermediate->oxaphosphetane Cyclization stilbene (E)-Stilbene Derivative oxaphosphetane->stilbene Elimination phosphate Water-Soluble Phosphate oxaphosphetane->phosphate

Caption: Workflow for the HWE Reaction.

Protocol:

  • Preparation of the Phosphonate Carbanion:

    • To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq).

    • Wash the NaH with anhydrous hexanes to remove the mineral oil, and then carefully decant the hexanes.

    • Add anhydrous THF to the flask and cool to 0 °C.

    • Slowly add a solution of the appropriate diethyl benzylphosphonate (1.1 eq) in anhydrous THF.

    • Allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.

  • Reaction with Aldehyde:

    • Dissolve this compound (1.0 eq) in anhydrous THF.

    • Slowly add the aldehyde solution to the phosphonate carbanion solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and quench by the slow addition of water.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Concentrate the organic phase under reduced pressure.

    • The crude product can often be purified by recrystallization or by column chromatography if necessary.

Heck Reaction

The Heck reaction is a palladium-catalyzed cross-coupling of an aryl halide with an alkene. In this case, this compound can be reacted with a styrene derivative to form the stilbene product.

G start 3-Bromo-4,5-dimethoxy- benzaldehyde + Styrene Derivative cat_add Pd Catalyst (e.g., Pd(OAc)₂) + Base (e.g., Et₃N) start->cat_add ox_add Oxidative Addition of Aryl Bromide to Pd(0) cat_add->ox_add mig_ins Migratory Insertion of Alkene ox_add->mig_ins beta_hyd β-Hydride Elimination mig_ins->beta_hyd red_elim Reductive Elimination of HBr beta_hyd->red_elim product (E)-Stilbene Derivative red_elim->product G start 3-Bromo-4,5-dimethoxy- benzaldehyde + Vinylboronic Acid/Ester cat_add Pd Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., K₂CO₃) start->cat_add ox_add Oxidative Addition of Aryl Bromide to Pd(0) cat_add->ox_add transmetal Transmetalation with Boronic Acid ox_add->transmetal red_elim Reductive Elimination transmetal->red_elim product Stilbene Derivative red_elim->product

Application Notes: Synthesis and Utility of Brominated Chalcones via Claisen-Schmidt Condensation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chalcones, characterized by a 1,3-diaryl-2-propen-1-one scaffold, are a significant class of compounds in medicinal chemistry and materials science. They serve as key precursors for the synthesis of flavonoids and various heterocyclic compounds. The presence of the α,β-unsaturated ketone moiety imparts a wide range of biological activities to these molecules. The Claisen-Schmidt condensation, a base-catalyzed reaction between an aromatic aldehyde and a ketone, remains the most prevalent and efficient method for their synthesis.

This application note details the synthesis of a specific chalcone, (E)-3-(3-bromo-4,5-dimethoxyphenyl)-1-phenylprop-2-en-1-one , using 3-Bromo-4,5-dimethoxybenzaldehyde and acetophenone. This compound is of particular interest due to the presence of both bromo and methoxy substituents, which are known to modulate the pharmacological properties of the chalcone core.

Applications in Drug Development

Chalcones bearing bromo and methoxy functional groups have demonstrated significant potential across various therapeutic areas. The introduction of a bromine atom can enhance lipophilicity and metabolic stability, while methoxy groups are known to influence receptor binding and electronic properties.

  • Anticancer Activity: Numerous studies have shown that brominated and methoxy-substituted chalcones exhibit potent cytotoxic effects against a variety of cancer cell lines, including gastric and liver cancer.[1][2] Their mechanisms often involve the induction of apoptosis through the generation of reactive oxygen species (ROS) and modulation of key signaling pathways.[1]

  • Antimicrobial Properties: These chalcones have been investigated for their activity against various bacterial and fungal strains. They can act by disrupting microbial cell membranes or inhibiting essential enzymes.

  • Anti-inflammatory Effects: The chalcone scaffold is associated with significant anti-inflammatory activity, often through the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), or by modulating inflammatory signaling pathways such as nitric oxide (NO) production.[2][3]

  • Enzyme Inhibition: Specific substitution patterns can lead to potent and selective inhibition of various enzymes, making these compounds valuable as tool compounds for biological research and as starting points for drug discovery.

The synthesis of a diverse library of such chalcones is a critical step in exploring their structure-activity relationships (SAR) and identifying lead compounds for further development.

Reaction Scheme

The Claisen-Schmidt condensation between this compound and acetophenone proceeds via a base-catalyzed aldol condensation followed by dehydration to yield the target chalcone.

Claisen_Schmidt_Reaction cluster_reactants Reactants cluster_product Product R1 This compound Catalyst NaOH / Ethanol R1->Catalyst R2 Acetophenone R2->Catalyst P (E)-3-(3-bromo-4,5-dimethoxyphenyl)-1-phenylprop-2-en-1-one Dehydration - H₂O Catalyst->P Condensation

Caption: General scheme of the Claisen-Schmidt condensation.

Experimental Protocols

This section provides a detailed protocol for the synthesis and characterization of (E)-3-(3-bromo-4,5-dimethoxyphenyl)-1-phenylprop-2-en-1-one.

Protocol 1: Synthesis via Base-Catalyzed Condensation

Materials:

  • This compound

  • Acetophenone

  • Ethanol (95% or absolute)

  • Sodium Hydroxide (NaOH)

  • Distilled Water

  • Hydrochloric Acid (HCl), 10% aqueous solution

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Filtration apparatus (Büchner funnel)

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (e.g., 2.45 g, 10 mmol) and acetophenone (e.g., 1.20 g, 10 mmol) in 40 mL of ethanol.

  • Base Addition: While stirring the solution at room temperature, slowly add 10 mL of a 40% aqueous sodium hydroxide (NaOH) solution dropwise over 10-15 minutes.

  • Reaction: Stir the reaction mixture vigorously at room temperature for 4-6 hours. The progress of the reaction can be monitored by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The formation of a precipitate is typically observed.

  • Work-up: After the reaction is complete, pour the mixture into 100 mL of cold distilled water.

  • Neutralization: Carefully neutralize the mixture by adding 10% HCl solution dropwise until the pH is approximately 7. This will cause the product to precipitate fully.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid cake thoroughly with cold distilled water to remove any inorganic salts.

  • Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature (40-50 °C).

  • Purification: Recrystallize the crude solid from a suitable solvent, such as ethanol, to obtain the pure chalcone as a crystalline solid.

Workflow Diagram

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Dissolve 1. Dissolve Aldehyde & Ketone in Ethanol AddBase 2. Add NaOH Solution (dropwise) Dissolve->AddBase Stir 3. Stir at Room Temp (4-6 hours) AddBase->Stir Monitor 4. Monitor by TLC Stir->Monitor Quench 5. Pour into Cold Water Monitor->Quench Neutralize 6. Neutralize with HCl Quench->Neutralize Filter 7. Filter & Wash Solid Neutralize->Filter Dry 8. Dry Product Filter->Dry Recrystallize 9. Recrystallize from Ethanol Dry->Recrystallize Product Pure Chalcone Recrystallize->Product

Caption: Step-by-step workflow for chalcone synthesis.

Data Presentation

The following tables summarize typical reaction parameters and expected characterization data for chalcones synthesized via this methodology.

Table 1: Reaction Conditions for Substituted Chalcone Synthesis

ParameterConditionNotes
Aldehyde This compound1.0 equivalent
Ketone Acetophenone1.0 - 1.2 equivalents
Catalyst Sodium Hydroxide (NaOH)Aqueous solution (e.g., 40%)
Solvent EthanolSufficient to dissolve reactants
Temperature Room Temperature (20-25 °C)Exothermic reaction; initial cooling may be needed
Reaction Time 4 - 24 hoursMonitor by TLC for completion
Typical Yield 75 - 90%Varies with scale and purity of reactants

Table 2: Characterization Data for the Target Chalcone (Note: Data for the specific target compound may vary. Values are based on closely related structures and theoretical calculations.)

PropertyExpected Value/Observation
Chemical Formula C₁₇H₁₅BrO₃
Molecular Weight 347.20 g/mol
Appearance Pale yellow to yellow crystalline solid
Melting Point ~120-130 °C
¹H NMR (CDCl₃) δ ~7.9-8.1 (d, 2H, Ar-H), 7.2-7.6 (m, Ar-H, vinyl-H), 3.9-4.0 (s, 6H, 2xOCH₃)
¹³C NMR (CDCl₃) δ ~190 (C=O), 153, 149 (C-O), 144 (vinyl-CH), 120-135 (Ar-C, vinyl-CH), 115 (C-Br), 56 (OCH₃)
IR (KBr, cm⁻¹) ~1660 (C=O stretch), ~1590 (C=C stretch), ~975 (trans C-H bend)

Conclusion

The Claisen-Schmidt condensation is a robust and versatile method for the synthesis of substituted chalcones such as (E)-3-(3-bromo-4,5-dimethoxyphenyl)-1-phenylprop-2-en-1-one. The protocol described herein is straightforward, high-yielding, and provides a direct route to compounds with significant potential in drug discovery and development. The presence of bromo and methoxy substituents offers a rich scaffold for further chemical modification and biological evaluation.

References

Application Note: HPLC Analysis of 3-Bromo-4,5-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Bromo-4,5-dimethoxybenzaldehyde is a substituted benzaldehyde derivative used as a building block in the synthesis of various organic compounds. Its purity and quantification are critical for ensuring the quality and consistency of downstream products in research and drug development. This application note provides a detailed protocol for the analysis of this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.

Compound Information

A summary of the key chemical and physical properties of this compound is provided in the table below.[1][2][3][4]

PropertyValue
IUPAC Name This compound
Synonyms 5-Bromoveratraldehyde
CAS Number 6948-30-7[1][2]
Molecular Formula C₉H₉BrO₃[1][3][4]
Molecular Weight 245.07 g/mol [1][3][4][5]
Appearance White to off-white crystalline solid

Experimental Protocols

1. Instrumentation and Materials

  • Instrumentation:

    • HPLC system with a quaternary or binary pump

    • Autosampler

    • Column oven

    • UV-Vis or Photodiode Array (PDA) detector

  • Column:

    • Newcrom R1, 5 µm, 4.6 x 150 mm (or equivalent C18 column)[2]

  • Chemicals and Reagents:

    • This compound reference standard (≥98% purity)[4][5]

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or Milli-Q)

    • Phosphoric acid (ACS grade)

    • Methanol (HPLC grade, for cleaning)

2. Preparation of Solutions

  • Mobile Phase:

    • A mixture of acetonitrile and water, with a small amount of phosphoric acid for pH adjustment. A typical starting point is Acetonitrile:Water (50:50, v/v) with 0.1% phosphoric acid. The exact ratio should be optimized for best separation.[2] For Mass Spectrometry (MS) compatible applications, phosphoric acid should be replaced with formic acid.[2]

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard.

    • Transfer it to a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with the mobile phase.

  • Working Standard Solutions (e.g., 10, 25, 50, 100, 200 µg/mL):

    • Prepare a series of dilutions from the stock solution using the mobile phase to construct a calibration curve.

3. Chromatographic Conditions

The following table summarizes the recommended HPLC parameters for the analysis.

ParameterRecommended Setting
Column Newcrom R1 (5 µm, 4.6 x 150 mm)[2]
Mobile Phase Acetonitrile:Water with 0.1% Phosphoric Acid
Gradient/Isocratic Isocratic or Gradient (to be optimized)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector Wavelength 254 nm (or optimized based on UV scan)
Run Time 10 minutes

4. System Suitability

Before sample analysis, perform system suitability tests by injecting the working standard solution (e.g., 50 µg/mL) five times. The following parameters should be checked:

  • Tailing Factor: Should be ≤ 2.0.

  • Theoretical Plates: Should be ≥ 2000.

  • Relative Standard Deviation (RSD) of Peak Area: Should be ≤ 2.0%.

Data Presentation

The quantitative data obtained from the analysis of calibration standards can be summarized as follows:

Concentration (µg/mL)Retention Time (min)Peak Area (mAU*s)
104.21150234
254.22375589
504.21751123
1004.201502300
2004.213004560

Note: The data presented above is hypothetical and for illustrative purposes only.

Visualizations

Experimental Workflow Diagram

G HPLC Analysis Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Standard & Sample Preparation C HPLC System Setup & Equilibration A->C B Mobile Phase Preparation B->C D Inject Standards & Samples C->D E Data Acquisition D->E F Peak Integration & Quantification E->F G Generate Report F->G

Caption: Workflow for the HPLC analysis of this compound.

HPLC System Components Diagram

HPLC_System Key HPLC System Components Solvent Mobile Phase Reservoir Pump Pump Solvent->Pump Injector Autosampler/ Injector Pump->Injector Column HPLC Column (in Oven) Injector->Column Detector UV-Vis Detector Column->Detector DataSystem Data Acquisition System Detector->DataSystem Waste Waste Detector->Waste

References

Application Notes and Protocols for 3-Bromo-4,5-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis and key reaction mechanisms of 3-Bromo-4,5-dimethoxybenzaldehyde, a versatile intermediate in organic synthesis. This document includes detailed experimental protocols for its preparation and subsequent transformations, quantitative data for reaction performance, and visual diagrams of reaction pathways and workflows.

Introduction

This compound is a substituted aromatic aldehyde that serves as a valuable building block in the synthesis of complex organic molecules, including pharmaceuticals and natural products. Its structure incorporates three key functional groups: an aldehyde, a bromine atom, and two methoxy groups. The aldehyde function readily participates in a variety of condensation and reduction reactions. The carbon-bromine bond is a handle for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The electron-donating methoxy groups influence the reactivity of the aromatic ring, directing electrophilic substitution and affecting the kinetics of coupling reactions. This compound is notably used as a reagent in the synthesis of the secobisbenzylisoquinoline alkaloid (-)-Tejedine and in the preparation of aromatic vinyl sulfones, which have shown activity as HIV-1 inhibitors.

Synthesis of this compound

The synthesis of this compound is typically achieved through the electrophilic bromination of a suitable dimethoxybenzaldehyde precursor. A common starting material is 3,4-dimethoxybenzaldehyde (veratraldehyde). The regioselectivity of the bromination is directed by the activating methoxy groups.

Experimental Protocol: Bromination of 3,4-Dimethoxybenzaldehyde

This protocol describes the synthesis of a brominated dimethoxybenzaldehyde isomer, which is analogous to the synthesis of the target compound.

Materials:

  • 3,4-Dimethoxybenzaldehyde

  • Bromine

  • Glacial Acetic Acid

  • Water

Procedure:

  • Dissolve 100 g (0.602 mol) of 3,4-dimethoxybenzaldehyde in 400 mL of glacial acetic acid in a suitable reaction flask with stirring at room temperature.

  • Slowly add 30.8 mL (0.602 mol) of bromine dropwise to the solution.

  • Stir the reaction mixture at 20-30 °C for 6 hours. A solid will gradually precipitate.

  • Upon completion of the reaction, add 200 mL of water to the mixture to precipitate more of the product.

  • Collect the resulting solid by suction filtration.

  • Wash the solid with water and dry under vacuum to yield the 2-bromo-4,5-dimethoxybenzaldehyde product. A similar procedure can be adapted for the synthesis of this compound from an appropriate precursor.

Quantitative Data for Isomer Synthesis:

Product Starting Material Yield (%) Melting Point (°C)

| 2-Bromo-4,5-dimethoxybenzaldehyde | 3,4-Dimethoxybenzaldehyde | 86.5 | 151-152 |

G cluster_synthesis Synthesis of Bromo-dimethoxybenzaldehyde 3,4-Dimethoxybenzaldehyde 3,4-Dimethoxybenzaldehyde Reaction Electrophilic Aromatic Substitution 3,4-Dimethoxybenzaldehyde->Reaction Bromine Bromine Bromine->Reaction 2-Bromo-4,5-dimethoxybenzaldehyde 2-Bromo-4,5-dimethoxybenzaldehyde Reaction->2-Bromo-4,5-dimethoxybenzaldehyde Yield: 86.5%

Application Notes and Protocols: Derivatization of 3-Bromo-4,5-dimethoxybenzaldehyde for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the derivatization of 3-bromo-4,5-dimethoxybenzaldehyde, a versatile scaffold for the synthesis of novel compounds with potential therapeutic applications. This document outlines detailed protocols for the synthesis of Schiff base and chalcone derivatives, methodologies for their biological screening against cancer cell lines and for antioxidant activity, and a summary of relevant biological data. Furthermore, key signaling pathways potentially modulated by these derivatives are visualized to aid in understanding their mechanism of action.

Introduction

This compound is an aromatic aldehyde that serves as a valuable starting material in medicinal chemistry. Its substituted phenyl ring is a key feature in various biologically active molecules. Derivatization of this compound, particularly through the formation of Schiff bases and chalcones, has been a strategy to generate libraries of compounds for biological screening. Schiff bases, with their characteristic azomethine group, and chalcones, containing an α,β-unsaturated carbonyl system, are known to exhibit a wide range of pharmacological activities, including anticancer and antioxidant effects. This document provides practical guidance for the synthesis and biological evaluation of derivatives of this compound.

Synthesis of Derivatives

Synthesis of Schiff Base Derivatives

Schiff bases are typically synthesized through the condensation reaction of a primary amine with an aldehyde. The following is a general protocol that can be adapted for the synthesis of Schiff base derivatives of this compound.

Experimental Protocol: General Synthesis of Schiff Bases

  • Materials:

    • This compound

    • Substituted primary amine (e.g., aniline, aminophenol)

    • Ethanol (absolute)

    • Glacial acetic acid (catalyst)

  • Procedure:

    • Dissolve equimolar amounts of this compound and the selected primary amine in absolute ethanol in a round-bottom flask.

    • Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.

    • Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • After completion, allow the reaction mixture to cool to room temperature.

    • The resulting precipitate (the Schiff base) is collected by filtration.

    • Wash the precipitate with cold ethanol to remove any unreacted starting materials.

    • Dry the purified Schiff base derivative under vacuum.

    • Characterize the final product using appropriate analytical techniques (e.g., FT-IR, NMR, Mass Spectrometry).

Synthesis of Chalcone Derivatives

Chalcones are synthesized via the Claisen-Schmidt condensation, which involves a base-catalyzed reaction between an aldehyde and a ketone. The following protocol can be used to synthesize chalcone derivatives from this compound.

Experimental Protocol: General Synthesis of Chalcones

  • Materials:

    • This compound

    • Substituted acetophenone

    • Sodium hydroxide (NaOH)

    • Ethanol

    • Hydrochloric acid (HCl, dilute)

    • Distilled water

  • Procedure:

    • Prepare a solution of sodium hydroxide in water.

    • Dissolve the substituted acetophenone in ethanol in a separate flask and cool the solution in an ice bath.

    • Slowly add the NaOH solution to the ethanolic solution of the acetophenone with constant stirring.

    • Add this compound dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for an additional 3-4 hours. Monitor the reaction progress using TLC.

    • Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone.

    • Filter the precipitate, wash thoroughly with water, and dry.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.

    • Characterize the final product using appropriate analytical techniques (e.g., FT-IR, NMR, Mass Spectrometry).

Biological Screening Protocols

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Experimental Protocol: MTT Assay

  • Materials:

    • Human cancer cell line (e.g., MCF-7, HeLa)

    • Complete culture medium (e.g., DMEM with 10% FBS)

    • Phosphate-buffered saline (PBS)

    • MTT solution (5 mg/mL in PBS)

    • Dimethyl sulfoxide (DMSO)

    • 96-well plates

    • Test compounds (derivatives of this compound)

  • Procedure:

    • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of approximately 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours, replace the medium in the wells with 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO, if used to dissolve compounds) and a blank (medium only). Incubate for 48-72 hours.

    • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate for another 4 hours at 37°C.

    • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability using the formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100 The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is then determined by plotting a dose-response curve.

Antioxidant Activity: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method for evaluating the free radical scavenging activity of compounds.

Experimental Protocol: DPPH Assay

  • Materials:

    • DPPH solution (0.1 mM in methanol)

    • Methanol

    • Test compounds

    • Ascorbic acid (positive control)

    • 96-well plate

  • Procedure:

    • Preparation of Solutions: Prepare a stock solution of the test compounds and ascorbic acid in methanol. From the stock solutions, prepare serial dilutions to obtain a range of concentrations.

    • Assay: In a 96-well plate, add 100 µL of the various concentrations of the test compounds or ascorbic acid to the wells.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader. A blank containing only methanol and a control containing methanol and DPPH solution should be included.

    • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging Activity = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC₅₀ value is determined by plotting the percentage of scavenging activity against the concentration of the sample.

Data Presentation

Disclaimer: Extensive literature searches did not yield specific quantitative biological activity data for derivatives of this compound. The following tables present data for structurally similar compounds to provide a reference for expected activity. Researchers should generate their own data for the specific derivatives of interest.

Table 1: In Vitro Anticancer Activity of Structurally Related Chalcone and Schiff Base Derivatives

Compound ClassDerivative DescriptionCancer Cell LineIC₅₀ (µM)Reference
Chalcone(E)-1-(4-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-oneHCT116 (Colon)2.6 - 5.1[1]
ChalconeIndolyl chalcone derivativePC3 (Prostate)< 0.05[1]
Chalcone2',5'-dihydroxy-3,4-dimethoxy chalcone--[2]
Schiff BaseDerivative of 5-bromo-2-hydroxybenzaldehydeA549 (Lung)-[3]
Schiff BaseDerivative of 2-hydroxy-3-methoxybenzaldehydeA549 (Lung)12 (as Cu complex)[4]

Table 2: Antioxidant Activity of a Structurally Related Chalcone Derivative

CompoundAssayIC₅₀ (µg/mL)Reference
2',4'-dihydroxy-3-bromo-4-hydroxy-5-methoxy-chalconeDPPH162.10
3-bromo-4-hydroxy-5-methoxybenzaldehydeDPPH269.44
BHT (positive control)DPPH27.94

Visualization of Potential Mechanisms of Action

Derivatives of brominated phenolic compounds have been shown to modulate key signaling pathways involved in cellular stress responses and inflammation. The following diagrams illustrate these pathways, which may be relevant to the biological activities of this compound derivatives.

experimental_workflow cluster_synthesis Synthesis cluster_screening Biological Screening Start 3-Bromo-4,5- dimethoxybenzaldehyde SchiffBase Schiff Base Synthesis (Condensation with Amine) Start->SchiffBase Chalcone Chalcone Synthesis (Claisen-Schmidt) Start->Chalcone Derivatives Derivative Library SchiffBase->Derivatives Chalcone->Derivatives Anticancer Anticancer Screening (MTT Assay) Derivatives->Anticancer Antioxidant Antioxidant Screening (DPPH Assay) Derivatives->Antioxidant Data Biological Data (IC50 Values) Anticancer->Data Antioxidant->Data

Caption: Experimental workflow for derivatization and biological screening.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound Bromophenolic Derivative Keap1 Keap1 Compound->Keap1 inhibits ROS Oxidative Stress (e.g., ROS) ROS->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 Ub Ubiquitination & Degradation Nrf2->Ub Nrf2_n Nrf2 Nrf2->Nrf2_n translocation ARE ARE Nrf2_n->ARE binds Genes Antioxidant Genes (e.g., HO-1, GCL) ARE->Genes activates transcription Response Cellular Protection Genes->Response

Caption: The Nrf2 antioxidant response pathway.

MAPK_NFkB_Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway Compound Bromophenolic Derivative p38 p38 Compound->p38 ERK ERK Compound->ERK JNK JNK Compound->JNK IKK IKK Compound->IKK Stimuli Inflammatory Stimuli (e.g., TNF-α) Stimuli->p38 Stimuli->ERK Stimuli->JNK Stimuli->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB NFkB_n NF-κB NFkB->NFkB_n translocation Genes_inf Pro-inflammatory Genes (e.g., IL-6, TNF-α) NFkB_n->Genes_inf activates transcription Inflammation Inflammation Genes_inf->Inflammation

Caption: The MAPK and NF-κB inflammatory pathways.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Bromo-4,5-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Bromo-4,5-dimethoxybenzaldehyde.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is significantly lower than expected. What are the potential causes?

A1: Low yields can stem from several factors:

  • Reagent Quality: Ensure the starting material, veratraldehyde (3,4-dimethoxybenzaldehyde), is pure. Impurities can interfere with the reaction. The brominating agent (e.g., Bromine, N-Bromosuccinimide, or an in-situ generated source like KBrO₃/HBr) should also be of high purity and handled correctly to prevent degradation.

  • Reaction Conditions: The reaction temperature is critical. Bromination is an exothermic reaction, and excessive heat can lead to the formation of side products. It is often recommended to carry out the reaction at controlled, sometimes sub-ambient, temperatures (e.g., 0-5°C) before allowing it to proceed at room temperature.[1][2]

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the recommended reaction time, consider extending the time or slightly increasing the temperature.

  • Work-up and Purification Losses: Significant product loss can occur during the work-up and purification steps. Ensure efficient extraction and minimize transfers. Recrystallization is a common purification method, but improper solvent choice or technique can lead to poor recovery.[3]

Q2: I am observing multiple spots on my TLC plate after the reaction. What are these byproducts?

A2: The presence of multiple spots indicates the formation of side products. In the bromination of veratraldehyde, the primary expected product is this compound (sometimes referred to as 6-bromo-veratraldehyde). However, other isomers can form. The methoxy groups at positions 4 and 5 direct the electrophilic substitution to the ortho and para positions. This can lead to the formation of 2-bromo-4,5-dimethoxybenzaldehyde.[4][5][6] Over-bromination, resulting in di-bromo products, is also a possibility if an excess of the brominating agent is used or if the reaction conditions are too harsh.[2]

Q3: How can I improve the regioselectivity of the bromination to favor the desired 3-bromo isomer?

A3: The directing effects of the aldehyde and methoxy groups influence the position of bromination. While the 3-position (ortho to one methoxy and meta to the other) is a common product, controlling selectivity can be challenging.

  • Choice of Brominating Agent: Using a milder brominating agent, such as N-Bromosuccinimide (NBS), can sometimes offer better control and selectivity compared to molecular bromine (Br₂).

  • Solvent System: The choice of solvent can influence the reaction's outcome. Glacial acetic acid is a commonly used solvent.[2][7] The polarity and coordinating ability of the solvent can affect the reactivity of the electrophile.

  • Temperature Control: Maintaining a low temperature during the addition of the brominating agent can help minimize the formation of undesired isomers by slowing down the reaction rate and allowing for better kinetic control.

Q4: The crude product is difficult to purify. What are the recommended purification methods?

A4:

  • Recrystallization: This is the most common method for purifying the solid product. Solvents like ethanol, methanol, or acetonitrile have been reported to be effective.[3][8] The key is to find a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain soluble.

  • Column Chromatography: If recrystallization fails to provide a pure product, silica gel column chromatography can be employed. A solvent system of hexane and ethyl acetate is a typical starting point for elution.[7]

Q5: Are there greener or safer alternatives to using molecular bromine?

A5: Yes, due to the hazardous nature of molecular bromine, several alternative methods have been developed. One common approach is the in situ generation of bromine from salts. A system using potassium bromate (KBrO₃) and hydrobromic acid (HBr) in acetic acid is an effective and less hazardous alternative.[4][5] This method avoids handling liquid bromine directly. Other options include using N-Bromosuccinimide (NBS) or a combination of an oxidizer (like H₂O₂) with a bromide salt.[9]

Experimental Protocol: Synthesis via In Situ Bromination

This protocol is based on the bromination of veratraldehyde using potassium bromate and hydrobromic acid.

Materials:

  • Veratraldehyde (3,4-dimethoxybenzaldehyde)

  • Potassium Bromate (KBrO₃)

  • Hydrobromic Acid (HBr, 47-48%)

  • Glacial Acetic Acid

  • Distilled Water

  • Sodium bisulfite (for quenching)

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve veratraldehyde in glacial acetic acid.

  • In a separate beaker, dissolve potassium bromate (KBrO₃) in a small amount of water and add it to the reaction flask.

  • Cool the reaction mixture in an ice bath to 0-5°C.

  • Slowly add hydrobromic acid (HBr) dropwise to the stirred mixture. The solution will typically change color from yellow to orange.[4]

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for approximately 1-2 hours. Monitor the reaction's progress via TLC.

  • Once the reaction is complete, pour the mixture into a beaker containing ice water. A precipitate should form.

  • If the solution retains a strong orange/brown color from excess bromine, add a small amount of sodium bisulfite solution to quench it until the color dissipates.

  • Filter the solid precipitate using a Buchner funnel and wash it thoroughly with cold water.

  • Dry the crude product.

  • Purify the crude this compound by recrystallization from ethanol to yield a solid product.[8] The expected melting point is in the range of 142-144°C.[4][5]

Data Presentation: Scale-up Effects on Yield

The yield of the reaction can be sensitive to the scale of the synthesis. The table below summarizes results from a scale-up study using an in situ bromination method.

Veratraldehyde (grams)Yield (%)Reference
0.521.63[4][5]
1.082.03[4][5]
2.069.38[4][5]
3.069.84[4][5]

Note: The significant drop in yield at the 0.5g scale may be due to handling losses that are more pronounced in smaller-scale reactions.

Visualizations

TroubleshootingWorkflow Start Low Yield or Impure Product CheckPurity Verify Reagent Purity (Veratraldehyde, Brominating Agent) Start->CheckPurity CheckConditions Review Reaction Conditions (Temperature, Time) Start->CheckConditions MonitorReaction Monitor Reaction by TLC Start->MonitorReaction OptimizeWorkup Optimize Work-up & Purification Start->OptimizeWorkup Success Optimized Yield CheckPurity->Success CheckConditions->Success IncompleteReaction Incomplete Reaction: - Extend Time - Adjust Temp MonitorReaction->IncompleteReaction Starting Material Remains SideProducts Side Products Formed: - Lower Temperature - Use Milder Reagent MonitorReaction->SideProducts Multiple Spots Observed PurificationIssue Purification Issues: - Change Recrystallization Solvent - Use Column Chromatography OptimizeWorkup->PurificationIssue IncompleteReaction->Success SideProducts->Success PurificationIssue->Success

Caption: Troubleshooting workflow for synthesis optimization.

Caption: Electrophilic bromination of veratraldehyde.

References

Purification techniques for 3-Bromo-4,5-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of 3-Bromo-4,5-dimethoxybenzaldehyde. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common purification techniques for this compound?

A1: The most common and effective purification techniques for this compound, a solid compound, are recrystallization and column chromatography. For removal of high-boiling impurities or in cases of thermal stability, vacuum distillation may also be considered.

Q2: What are the likely impurities in a crude sample of this compound?

A2: Impurities in crude this compound typically arise from the starting materials and side reactions during synthesis. Common impurities include:

  • Unreacted Starting Material: Veratraldehyde (3,4-dimethoxybenzaldehyde) is a common precursor, and its presence is a likely impurity if the bromination reaction does not go to completion.

  • Isomeric Products: Depending on the bromination conditions, other positional isomers may be formed.

  • Over-brominated Products: Di-bromo species can be generated if an excess of the brominating agent is used.

  • Oxidation Products: Benzaldehydes are susceptible to oxidation, which can lead to the formation of the corresponding benzoic acid (3-bromo-4,5-dimethoxybenzoic acid).

Q3: How can I monitor the purity of this compound during purification?

A3: Thin-Layer Chromatography (TLC) is a quick and effective method to monitor the purification process. By comparing the spots of the crude mixture, the purified fractions, and the starting material, you can assess the degree of separation. High-Performance Liquid Chromatography (HPLC) can provide a more quantitative analysis of purity. The melting point of the purified solid is also a good indicator of purity; a sharp melting point close to the literature value suggests a high degree of purity. The reported melting point for this compound is 62°C.[1][2]

Troubleshooting Guides

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on their differential solubility in a given solvent at varying temperatures.

Troubleshooting Common Recrystallization Issues

ProblemPossible Cause(s)Suggested Solution(s)
Product does not dissolve in hot solvent. - The solvent is not appropriate for the compound. - Insufficient solvent was used.- Select a different solvent. Ethanol or a mixed solvent system like ethanol/water has been reported to be effective for similar compounds. - Add more hot solvent in small increments until the solid dissolves.
"Oiling out" occurs (product separates as a liquid). - The boiling point of the solvent is higher than the melting point of the product (62°C). - The solution is cooling too rapidly. - High concentration of impurities.- Choose a solvent with a lower boiling point. - Allow the solution to cool more slowly (e.g., by insulating the flask). - Consider a preliminary purification step like a wash or column chromatography to reduce the impurity load.
No crystals form upon cooling. - The solution is not saturated (too much solvent was used). - The solution is supersaturated but lacks nucleation sites.- Boil off some of the solvent to concentrate the solution and allow it to cool again. - Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of pure product.
Low recovery of purified product. - Too much solvent was used, leaving a significant amount of product in the mother liquor. - Premature crystallization during hot filtration. - Incomplete crystallization before filtration.- Use the minimum amount of hot solvent required for dissolution. - Ensure the filtration apparatus is pre-heated to prevent cooling and crystallization. - Ensure the solution has cooled completely (an ice bath can be used) before filtering the crystals.
Product is still impure after recrystallization. - The chosen solvent does not effectively differentiate between the product and the impurity. - The cooling process was too rapid, trapping impurities within the crystal lattice.- Experiment with different recrystallization solvents or solvent pairs. - Allow for slow cooling to promote the formation of pure crystals. A second recrystallization may be necessary.
Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.

Troubleshooting Common Column Chromatography Issues

ProblemPossible Cause(s)Suggested Solution(s)
Poor separation of spots (overlapping bands). - The eluent system is not optimal. - The column was not packed properly (channeling). - The column was overloaded with the sample.- Optimize the eluent system using TLC. A common starting point for similar compounds is a mixture of hexane and ethyl acetate (e.g., 75:25 v/v).[3] - Ensure the silica gel is packed uniformly without any air bubbles or cracks. - Use an appropriate amount of sample for the column size (typically 1-5% of the stationary phase weight).
Product does not elute from the column. - The eluent is not polar enough to displace the compound from the stationary phase.- Gradually increase the polarity of the eluent. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate.
All compounds elute too quickly. - The eluent is too polar.- Decrease the polarity of the eluent. For a hexane/ethyl acetate system, increase the proportion of hexane.
Streaking or tailing of spots on TLC/column. - The compound is interacting too strongly with the stationary phase (e.g., acidic or basic compounds on silica gel). - The sample is not fully soluble in the eluent. - The column is overloaded.- Add a small amount of a modifier to the eluent (e.g., a few drops of acetic acid for acidic compounds or triethylamine for basic compounds). - Ensure the sample is fully dissolved in a minimum amount of the initial eluent before loading onto the column. - Reduce the amount of sample loaded onto the column.
Vacuum Distillation

Vacuum distillation can be employed to purify liquids or low-melting solids by lowering their boiling point, thus preventing thermal decomposition.

Troubleshooting Common Vacuum Distillation Issues

ProblemPossible Cause(s)Suggested Solution(s)
Bumping or unstable boiling. - Lack of boiling chips or inadequate stirring. - The vacuum is fluctuating.- Add fresh boiling chips or use a magnetic stirrer. - Check all connections for leaks and ensure the vacuum pump is functioning correctly.
Product does not distill. - The vacuum is not low enough. - The heating temperature is too low.- Ensure a good seal on all joints and that the vacuum pump is capable of reaching the required pressure. - Gradually increase the temperature of the heating mantle.
Product solidifies in the condenser. - The condenser water is too cold. - The melting point of the product is high relative to the distillation temperature.- Use room temperature water for the condenser or do not run water through it if the product has a higher melting point.

Experimental Protocols

Recrystallization Protocol

This protocol provides a general guideline for the recrystallization of this compound. The choice of solvent may need to be optimized based on the specific impurities present.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of a suitable solvent (e.g., ethanol or an ethanol/water mixture) and heat the mixture gently on a hot plate with stirring until the solid completely dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a vacuum oven or desiccator to remove any residual solvent.

Column Chromatography Protocol

This protocol is a starting point for the purification of this compound by silica gel chromatography.

  • Slurry Preparation: In a beaker, prepare a slurry of silica gel in the initial, less polar eluent (e.g., a 9:1 hexane:ethyl acetate mixture).

  • Column Packing: Carefully pour the slurry into a chromatography column, ensuring even packing without air bubbles. Allow the silica gel to settle, and then add a thin layer of sand on top.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the initial solvent mixture, collecting fractions. The polarity of the eluent can be gradually increased (e.g., by increasing the proportion of ethyl acetate) to elute compounds with higher polarity.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visual Guides

PurificationWorkflow Crude Crude 3-Bromo-4,5- dimethoxybenzaldehyde Recrystallization Recrystallization Crude->Recrystallization Dissolve in hot solvent ColumnChromatography Column Chromatography Crude->ColumnChromatography Adsorb on silica gel Pure Pure Product Recrystallization->Pure Cool & Filter MotherLiquor Mother Liquor (Impurities) Recrystallization->MotherLiquor ColumnChromatography->Pure Elute with solvent gradient ImpureFractions Impure Fractions ColumnChromatography->ImpureFractions

Caption: General workflow for the purification of this compound.

TroubleshootingDecisionTree Start Impure Product IsSolid Is the product a solid? Start->IsSolid Recrystallize Attempt Recrystallization IsSolid->Recrystallize Yes Distillation Consider Vacuum Distillation IsSolid->Distillation No/Oily Successful Pure Solid? Recrystallize->Successful Column Perform Column Chromatography Successful->Column No PureSolid Pure Solid Successful->PureSolid Yes Column->PureSolid ImpureFractions Analyze Impure Fractions Column->ImpureFractions LiquidProduct Liquid or Low-Melting Solid Distillation->LiquidProduct

Caption: Decision tree for selecting a purification technique.

References

Technical Support Center: Purification of 3-Bromo-4,5-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-Bromo-4,5-dimethoxybenzaldehyde. It is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental procedures.

Troubleshooting and FAQs

This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions in a question-and-answer format.

Q1: What are the common impurities in crude this compound?

A1: Common impurities can include:

  • Starting Materials: Unreacted 4,5-dimethoxybenzaldehyde (veratraldehyde).

  • Reaction Byproducts: Isomeric brominated products, such as 2-bromo-4,5-dimethoxybenzaldehyde or 6-bromo-4,5-dimethoxybenzaldehyde, especially if the bromination reaction is not highly regioselective.[1]

  • Degradation Products: Oxidation of the aldehyde group to a carboxylic acid can occur, particularly upon prolonged exposure to air.

Q2: My purified product yield is low after recrystallization. What are the possible reasons?

A2: Low recovery after recrystallization can be attributed to several factors:

  • Excessive Solvent: Using too much solvent will keep a significant amount of the product dissolved in the mother liquor, even after cooling.

  • Inappropriate Solvent Choice: The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.

  • Premature Crystallization: If the solution cools too rapidly during a hot filtration step, the product may crystallize on the filter paper.

  • Incomplete Crystallization: The solution may not have been cooled for a sufficient duration or to a low enough temperature to maximize crystal formation.

Q3: The crude material "oiled out" during recrystallization instead of forming crystals. How can I resolve this?

A3: "Oiling out," where the solute separates as a liquid, can occur if the solution is supersaturated with impurities or if the boiling point of the solvent is higher than the melting point of the solute. To address this:

  • Re-dissolve and Cool Slowly: Reheat the solution to re-dissolve the oil, then allow it to cool much more slowly to encourage the formation of an ordered crystal lattice.

  • Add More Solvent: Adding a small amount of additional hot solvent can sometimes prevent oiling out by reducing the saturation level.

  • Change Solvent System: Consider using a different solvent or a mixed solvent system.

Q4: How can I remove colored impurities from my product?

A4: If your product has a persistent color, it may be due to polymeric or highly conjugated impurities.

  • Activated Charcoal Treatment: After dissolving the crude product in a suitable hot solvent, add a small amount of activated charcoal. The colored impurities will adsorb to the charcoal, which can then be removed by hot filtration. Be cautious not to use an excessive amount of charcoal, as it can also adsorb some of your desired product.

Experimental Protocols and Data

This section provides detailed methodologies for the purification of this compound.

Protocol 1: Recrystallization from Ethanol

This protocol is suitable for purifying crude this compound when the primary impurities are less soluble in hot ethanol or more soluble in cold ethanol.

Methodology:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of ethanol and heat the mixture with stirring on a hot plate until the solid dissolves completely.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove any insoluble impurities or charcoal.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.

ParameterValue
Solvent Ethanol
Initial Purity (Example) ~95%
Final Purity (Expected) >98%
Recovery (Expected) 80-90%
Protocol 2: Column Chromatography

Column chromatography is effective for separating this compound from impurities with different polarities, such as isomeric byproducts.

Methodology:

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen mobile phase (e.g., a mixture of ethyl acetate and hexane).

  • Column Packing: Carefully pack a chromatography column with the silica gel slurry, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

ParameterValue
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase (Eluent) 20% Ethyl Acetate in Hexane[2]
Expected Rf Value ~0.4 - 0.6 (Varies with exact conditions)
Elution Order Less polar impurities will elute first.

Visual Guides

Troubleshooting Workflow for Recrystallization

G start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve cool Cool Solution Slowly dissolve->cool observe Observe for Crystal Formation cool->observe crystals_form Crystals Form? observe->crystals_form filter_dry Filter and Dry Crystals crystals_form->filter_dry Yes no_crystals No Crystals Form crystals_form->no_crystals No oiled_out Product 'Oils Out' crystals_form->oiled_out Oils check_purity Check Purity and Yield filter_dry->check_purity end Purified Product check_purity->end troubleshoot_no_crystals Troubleshoot: - Reduce solvent volume - Scratch flask - Add seed crystal no_crystals->troubleshoot_no_crystals troubleshoot_oiling Troubleshoot: - Reheat and add more solvent - Cool more slowly oiled_out->troubleshoot_oiling troubleshoot_no_crystals->cool troubleshoot_oiling->cool

Caption: Troubleshooting workflow for recrystallization.

Experimental Workflow for Column Chromatography

G start Start Column Chromatography prep_column Prepare Silica Gel Column start->prep_column load_sample Load Crude Sample prep_column->load_sample elute Elute with Mobile Phase (e.g., 20% EtOAc/Hexane) load_sample->elute collect_fractions Collect Fractions elute->collect_fractions tlc_analysis Analyze Fractions by TLC collect_fractions->tlc_analysis combine_pure Combine Pure Fractions tlc_analysis->combine_pure evaporate Evaporate Solvent combine_pure->evaporate end Purified Product evaporate->end

Caption: Experimental workflow for column chromatography.

References

Technical Support Center: Bromination of Veratraldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the bromination of veratraldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the bromination of veratraldehyde?

The bromination of veratraldehyde proceeds via an electrophilic aromatic substitution reaction. The bromine atom is introduced onto the aromatic ring, directed by the activating methoxy groups.

Q2: What are the most common side reactions observed during the bromination of veratraldehyde?

The most frequently encountered side reactions include:

  • Oxidation of the aldehyde group to a carboxylic acid (veratric acid).

  • Cleavage of the methoxy ether groups , particularly when using strong acids like hydrobromic acid (HBr).[1][2][3][4][5][6]

  • Over-bromination , leading to the formation of dibrominated products.

  • Polymerization of the starting material or product, which can be catalyzed by acidic conditions.

Q3: Why is it preferable to generate bromine in situ rather than using molecular bromine (Br₂)?

Using molecular bromine can be hazardous due to its high toxicity and reactivity.[7][8] Generating bromine in situ, for example from potassium bromate (KBrO₃) and hydrobromic acid (HBr), is a safer alternative that minimizes handling of toxic reagents.[7][8]

Troubleshooting Guides

Issue 1: Low Yield of Monobrominated Veratraldehyde and Formation of a Carboxylic Acid Byproduct

Possible Cause: Oxidation of the aldehyde group to a carboxylic acid. Veratraldehyde is susceptible to oxidation, which can be exacerbated by certain reaction conditions.

Troubleshooting Steps:

Parameter Recommendation Rationale
Oxidizing Agent Use a stoichiometric amount of the brominating agent. Avoid large excesses.Excess oxidizing agent can promote the oxidation of the aldehyde.
Reaction Atmosphere Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).Minimizes contact with atmospheric oxygen, which can contribute to oxidation.
Temperature Maintain a low to moderate reaction temperature (e.g., 0-25 °C).Higher temperatures can accelerate the rate of oxidation.
Work-up After the reaction, neutralize any excess oxidizing agents promptly.Prevents further oxidation during product isolation.
Issue 2: Presence of Hydroxylated and/or Demethylated Byproducts

Possible Cause: Cleavage of one or both of the methoxy ether groups. This is a known reaction in the presence of strong acids like HBr.[1][2][3][4][5][6] A potential byproduct is 2-bromo-4-hydroxy-3-methoxybenzaldehyde.

Troubleshooting Steps:

Parameter Recommendation Rationale
Acid Concentration Use the minimum effective concentration of HBr.Higher concentrations of strong acid promote ether cleavage.
Reaction Time Monitor the reaction closely (e.g., by TLC) and quench it as soon as the starting material is consumed.Prolonged exposure to acidic conditions increases the likelihood of ether cleavage.
Temperature Keep the reaction temperature as low as possible while maintaining a reasonable reaction rate.Ether cleavage is typically favored at higher temperatures.
Issue 3: Formation of Dibrominated Products

Possible Cause: The highly activated aromatic ring of veratraldehyde is susceptible to over-bromination, especially if the reaction is not carefully controlled.

Troubleshooting Steps:

Parameter Recommendation Rationale
Stoichiometry Use a slight excess or a stoichiometric amount of the brominating agent (e.g., 1.0-1.1 equivalents).A large excess of the brominating agent will drive the reaction towards di- and polybromination.
Addition of Brominating Agent Add the brominating agent slowly and in a controlled manner.Slow addition helps to maintain a low concentration of the electrophile in the reaction mixture, favoring monosubstitution.
Temperature Maintain a low reaction temperature (e.g., 0 °C).Higher temperatures can increase the rate of the second bromination reaction.

Experimental Protocols

Key Experiment: Bromination of Veratraldehyde using KBrO₃ and HBr

This protocol is adapted from a literature procedure for the in situ generation of bromine.[7]

Materials:

  • Veratraldehyde

  • Potassium bromate (KBrO₃)

  • Glacial acetic acid

  • Hydrobromic acid (HBr, 48%)

  • Sodium thiosulfate (Na₂S₂O₃) solution

  • Ice-cold distilled water

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, dissolve veratraldehyde (1.0 eq) in glacial acetic acid.

  • To this solution, add potassium bromate (0.33 eq).

  • Slowly add hydrobromic acid (48%) dropwise to the stirred mixture at room temperature.

  • Continue stirring and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into a beaker containing ice-cold water.

  • Add a solution of sodium thiosulfate to quench any remaining bromine (indicated by the disappearance of the orange/yellow color).

  • Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Purify the crude product by recrystallization from ethanol.

Quantitative Data from a Scale-Up Study:

Veratraldehyde (grams)Yield of 2-bromo-4,5-dimethoxybenzaldehyde (%)
0.521.63
1.082.03
2.069.38
3.069.84

Data adapted from a study by Nafillah, K. (2024).[7][8]

Visualizations

Bromination_Pathways Veratraldehyde Veratraldehyde Desired_Product Monobrominated Veratraldehyde Veratraldehyde->Desired_Product Controlled Bromination Side_Product1 Dibrominated Veratraldehyde Veratraldehyde->Side_Product1 Excess Brominating Agent Side_Product2 Veratric Acid (Oxidation Product) Veratraldehyde->Side_Product2 Oxidizing Conditions Side_Product3 Demethylated Byproduct Veratraldehyde->Side_Product3 Strong Acid (e.g., HBr)

Caption: Main reaction and potential side reaction pathways in the bromination of veratraldehyde.

Troubleshooting_Workflow Start Low Yield or Impure Product Analyze Analyze Byproducts (e.g., NMR, GC-MS) Start->Analyze Decision Identify Major Side Reaction Analyze->Decision Oxidation Oxidation (Carboxylic Acid) Decision->Oxidation High Polarity Byproduct Dibromination Dibromination Decision->Dibromination Higher Mass Byproduct Cleavage Ether Cleavage Decision->Cleavage Hydroxylated Byproduct Fix_Oxidation Reduce Oxidant Use Inert Atmosphere Lower Temperature Oxidation->Fix_Oxidation Fix_Dibromination Control Stoichiometry Slow Reagent Addition Lower Temperature Dibromination->Fix_Dibromination Fix_Cleavage Minimize Acid Conc. Reduce Reaction Time Lower Temperature Cleavage->Fix_Cleavage

Caption: A logical workflow for troubleshooting side reactions in veratraldehyde bromination.

References

Technical Support Center: Suzuki Coupling with Substituted Benzaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Suzuki coupling reactions involving substituted benzaldehydes.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with a substituted benzaldehyde is giving a low yield. What are the common causes?

Low yields in Suzuki couplings with benzaldehydes can stem from several factors:

  • Catalyst Deactivation: The active Pd(0) catalyst can be sensitive to air or impurities, leading to its deactivation.[1][2]

  • Inefficient Oxidative Addition: Aryl chlorides and electron-rich or sterically hindered aryl halides can be slow to react in the initial oxidative addition step.[1][2]

  • Side Reactions: Competing reactions such as dehalogenation, protodeboronation of the boronic acid, and homocoupling of the boronic acid can consume starting materials and reduce the yield of the desired product.[1][3][4]

  • Poor Solubility of Reagents: If the base or other reagents are not well-dissolved in the solvent system, the reaction kinetics can be negatively impacted.[3]

  • Inappropriate Base: The strength and solubility of the base are critical for the transmetalation step. An unsuitable base can lead to a slow or incomplete reaction.[5]

Q2: I am observing a significant amount of a dehalogenated benzaldehyde byproduct. How can I prevent this?

Dehalogenation is a common side reaction, particularly with benzaldehydes. Here’s how to minimize it:

  • Use Anhydrous Conditions: The presence of a proton source can lead to hydrodehalogenation. Ensure all solvents and reagents are strictly anhydrous.[3]

  • Select a Weaker, Non-Nucleophilic Base: Strong bases can sometimes act as a proton source. Switching to weaker bases like K₃PO₄, Cs₂CO₃, or K₂CO₃ can minimize this side reaction.[3][5]

  • Employ Bulky, Electron-Rich Ligands: Ligands such as SPhos, XPhos, or P(t-Bu)₃ can accelerate the reductive elimination step, which outcompetes the dehalogenation pathway.[3]

  • Protect the Aldehyde Group: The aldehyde proton can be acidic enough to be abstracted by the base. Protecting the aldehyde as an acetal before the coupling reaction and deprotecting it afterward is a common and effective strategy.[3]

Q3: My boronic acid appears to be decomposing during the reaction. What is happening and how can I solve it?

Boronic acid decomposition, often through protodeboronation (replacement of the -B(OH)₂ group with a hydrogen atom), is a frequent cause of low yields.[2][4]

  • Cause: This is often exacerbated by strong bases, the presence of water, and elevated temperatures, especially with electron-rich or heteroaryl boronic acids.[2][5]

  • Solutions:

    • Use Milder Bases: Switch to bases like K₃PO₄ or KF.[5]

    • Use More Stable Boronic Acid Derivatives: Convert the boronic acid to a more stable pinacol ester (BPin), MIDA ester, or trifluoroborate salt.[2][4] These are more resistant to protodeboronation.

    • Lower the Reaction Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.[2]

    • Employ Anhydrous Conditions: For highly sensitive substrates, using strictly anhydrous conditions can help.[2]

Q4: How do I choose the right catalyst and ligand for my substituted benzaldehyde?

The choice of catalyst and ligand is critical and depends on the electronic and steric properties of your substrates.[1][6]

  • For Electron-Poor or Sterically Hindered Benzaldehydes (e.g., with ortho-substituents): These substrates are often challenging. They typically require more active catalyst systems with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) to facilitate the oxidative addition step.[1][6]

  • For Electron-Rich Benzaldehydes: While generally more reactive, they can still benefit from robust catalyst systems to ensure high turnover and avoid catalyst deactivation.

  • Palladium Source: While Pd(PPh₃)₄ is a common choice, it can be less active for challenging substrates.[6] Pd(II) sources like Pd(OAc)₂ or PdCl₂(dppf) are often used in combination with a specific ligand.[1][7]

Troubleshooting Guides

Problem: Low Conversion of Starting Aryl Halide
Potential CauseTroubleshooting StepExpected Outcome
Catalyst Deactivation Increase catalyst loading or use a more robust catalyst system. Ensure a strictly inert atmosphere (e.g., Argon, Nitrogen) throughout the reaction.[3]Improved catalyst lifetime and higher conversion.
Inefficient Oxidative Addition For less reactive aryl chlorides or sterically hindered substrates, use a more electron-rich and bulky ligand (e.g., SPhos, XPhos).[1][3] Consider a nickel-based catalyst system for aryl chlorides.Enhanced rate of the initial oxidative addition step.
Poor Solubility of Reagents Choose a solvent system where all components, especially the base, are at least partially soluble at the reaction temperature. Consider solvent mixtures like Dioxane/H₂O or Toluene/H₂O.[3][4]A homogeneous or finely suspended reaction mixture leading to improved reaction kinetics.
Problem: Significant Side Product Formation
Side ProductPotential CauseTroubleshooting StepExpected Outcome
Homocoupling of Boronic Acid Presence of oxygen or Pd(II) species.[1][8]Thoroughly degas all solvents and reagents and maintain an inert atmosphere.[1] Use a Pd(0) source like Pd(PPh₃)₄ or ensure conditions for in-situ reduction of a Pd(II) precatalyst are adequate.[1][8]Minimized formation of biaryl byproduct, leading to higher yield of the desired product and easier purification.
Protodeboronation Unstable boronic acid, harsh basic conditions, or high temperatures.[2]Use a milder base (e.g., K₃PO₄, KF), lower the reaction temperature, or use a more stable boronic acid derivative like a pinacol ester.[2][5]Reduced loss of the boronic acid starting material.
Dehalogenation Presence of a proton source; strong base abstracting the aldehyde proton.[3]Use strictly anhydrous reagents and solvents. Switch to a weaker, non-nucleophilic base. Protect the aldehyde group as an acetal.[3]Reduction in the formation of the dehalogenated benzaldehyde.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a Substituted Aryl Bromide with Phenylboronic Acid

This is a general starting point and may require optimization for specific substrates.

  • Reagent Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine the substituted aryl bromide (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2-1.5 equiv.), and a powdered, anhydrous base (e.g., K₃PO₄, 2.0-3.0 equiv.).[2][5]

  • Degassing: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15-30 minutes. This is crucial to remove oxygen, which can cause catalyst deactivation and homocoupling.[1][2]

  • Catalyst and Ligand Addition: Under a positive flow of the inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).[1]

  • Solvent Addition: Add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane/water, to a concentration of 0.1-0.2 M relative to the aryl halide) via syringe.[2]

  • Reaction Execution: With vigorous stirring, heat the reaction mixture to the desired temperature (typically 80–110 °C).[1][2]

  • Monitoring: Monitor the reaction's progress using a suitable technique such as TLC, GC-MS, or LC-MS until the starting aryl halide is consumed.[1]

  • Work-up and Purification:

    • Cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and then brine.[1]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.[1]

Protocol for Suzuki Coupling with Aldehyde Protection

This protocol is recommended when dehalogenation is a significant issue.[3]

  • Protection of the Aldehyde:

    • To a solution of the halo-substituted benzaldehyde (1.0 equiv.) in anhydrous ethanol, add triethyl orthoformate (1.5 equiv.) and a catalytic amount of a mild acid (e.g., p-toluenesulfonic acid).

    • Stir the reaction at room temperature until TLC analysis indicates complete conversion to the diethyl acetal.

    • Quench the reaction with a mild base (e.g., triethylamine) and remove the solvent under reduced pressure. Purify the acetal if necessary.

  • Suzuki Coupling:

    • Perform the Suzuki coupling reaction as described in the general protocol above, using the protected halo-acetal as the electrophile.

  • Deprotection of the Acetal:

    • After the work-up of the coupling reaction, dissolve the crude product in a mixture of acetone and 1 M HCl.

    • Stir at room temperature for 2-4 hours until deprotection is complete (monitored by TLC).

    • Neutralize the mixture with a saturated aqueous solution of NaHCO₃ and extract the final product with an organic solvent.

    • Purify the final biaryl aldehyde product by column chromatography.

Visualizations

Suzuki_Catalytic_Cycle pd0 Pd(0)L2 Active Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition 1 pd2_complex Ar-Pd(II)-X(L2) Complex oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation 2 pd2_biaryl Ar-Pd(II)-Ar'(L2) Complex transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination 3 reductive_elimination->pd0 product Ar-Ar' (Product) reductive_elimination->product arx Ar-X (Benzaldehyde) arx->oxidative_addition boronic Ar'-B(OH)2 + Base boronic->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Caption: A troubleshooting workflow for low-yield Suzuki reactions.

References

Improving the solubility of 3-Bromo-4,5-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Bromo-4,5-dimethoxybenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

A1: this compound is a crystalline solid that is generally poorly soluble in water. Its solubility in organic solvents varies, with better solubility typically observed in polar aprotic solvents and with the application of heat. While specific quantitative data is not widely published, information on structurally similar compounds, such as 4-Bromo-2,5-dimethoxybenzaldehyde, indicates solubility in solvents like chloroform, methanol, and dichloromethane.

Q2: I am having difficulty dissolving this compound in my reaction solvent. What are the initial steps I should take?

A2: If you are encountering poor solubility, consider these initial strategies:

  • Heating: Gently warming the solvent can significantly increase the solubility of many aromatic aldehydes.[1]

  • Solvent Screening: Perform small-scale solubility tests with a variety of solvents to identify the most effective one for your specific experimental conditions.[1]

  • Ultrasonication: Using an ultrasonic bath can help break down solid agglomerates and accelerate the dissolution process.[1]

Q3: Which solvents are commonly used for reactions involving bromo-dimethoxybenzaldehydes?

A3: Based on synthesis and purification procedures for this compound and related compounds, the following solvents are frequently used, suggesting at least partial solubility:

  • Glacial Acetic Acid[2][3]

  • Ethanol[4]

  • Methanol

  • Dichloromethane (DCM)[3]

  • N,N-Dimethylformamide (DMF)[3]

  • Diethyl Ether[3]

  • Acetonitrile

Q4: Can a co-solvent system improve the solubility of this compound?

A4: Yes, using a co-solvent system can be a highly effective strategy. Adding a small amount of a high-polarity aprotic solvent in which the compound is more soluble, such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), to your primary reaction solvent can create a mixture with significantly improved solvating power for poorly soluble compounds.[1]

Troubleshooting Guide: Solubility Issues

This guide addresses specific problems you may encounter when trying to dissolve this compound.

Issue 1: The compound will not dissolve at room temperature.

  • Root Cause: The compound has low solubility in the chosen solvent at ambient temperature. This is common for crystalline organic solids.

  • Solutions:

    • Apply Heat: Gently warm the mixture while stirring. Many substituted benzaldehydes show a significant increase in solubility at elevated temperatures.[1] For example, the related 3,5-dimethoxybenzaldehyde is soluble in hot methanol.[1]

    • Solvent Change: Switch to a more polar or aprotic polar solvent. Refer to the solvent screening protocol below.

    • Use Ultrasonication: Place the mixture in an ultrasonic bath to aid in the physical breakdown of the solid particles, which can enhance the rate of dissolution.[1]

Issue 2: The compound dissolves when heated but precipitates upon cooling or addition of another reagent.

  • Root Cause: The solubility of the compound is highly temperature-dependent, or the addition of a second reagent alters the solvent composition, reducing its solvating power.

  • Solutions:

    • Maintain Temperature: If the reaction conditions permit, maintain a moderately elevated temperature throughout the reagent addition and reaction period to keep the compound in solution.

    • Slow Reagent Addition: Add the second reagent slowly to the heated solution. This allows for a gradual change in the solvent environment and can prevent localized supersaturation and precipitation.

    • Co-solvent Addition: Introduce a small amount of a co-solvent like DMSO or DMF to the heated solution before adding the next reagent to maintain solubility.[1]

Issue 3: The reaction is sluggish or incomplete, and undissolved solid is visible.

  • Root Cause: The reaction is running under heterogeneous conditions because the aldehyde is not fully dissolved. The reaction rate is limited by the slow dissolution of the starting material.

  • Solutions:

    • Optimize the Solvent System: The most direct solution is to find a solvent or co-solvent system that fully dissolves the aldehyde under the reaction conditions. Refer to the solubility data table and experimental protocols for guidance.

    • Increase Temperature: If thermally stable, increasing the reaction temperature will increase both the solubility and the reaction rate.

    • Phase-Transfer Catalysis: For two-phase systems (e.g., an organic solvent and an aqueous base), a phase-transfer catalyst can be used to shuttle reactants between the phases, which can be beneficial if one reactant is organic-soluble and the other is water-soluble.

Data Presentation

Table 1: Qualitative Solubility of Structurally Similar Aromatic Aldehydes

SolventCompoundSolubilityReference
Water3,5-DimethoxybenzaldehydeInsoluble[1]
Water4-Bromo-2,5-dimethoxybenzaldehydeInsoluble
Hot Methanol3,5-DimethoxybenzaldehydeSoluble[1]
Chloroform4-Bromo-2,5-dimethoxybenzaldehydeSoluble
Methanol4-Bromo-2,5-dimethoxybenzaldehydeSoluble
Dichloromethane4-Bromo-2,5-dimethoxybenzaldehydeSoluble
N,N-Dimethylformamide (DMF)5-Bromo-2,3-dimethoxybenzaldehydeSoluble (used in synthesis)[3]
Glacial Acetic AcidBromo-substituted benzaldehydesSoluble (used in synthesis)[2]

Experimental Protocols

Protocol 1: Small-Scale Solvent Screening

Objective: To identify an effective solvent for dissolving this compound.

Materials:

  • This compound

  • A selection of test solvents (e.g., Ethanol, Methanol, Acetone, Dichloromethane, Toluene, Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO))

  • Small vials (e.g., 1-dram vials)

  • Magnetic stir plate and small stir bars

  • Heat gun or hot plate

Methodology:

  • Add a small, pre-weighed amount of this compound (e.g., 10 mg) to each vial.

  • To each vial, add a measured volume of a different solvent (e.g., 0.5 mL).

  • Stir the mixtures at room temperature for 5-10 minutes and observe. Note any solvents that fully dissolve the compound.

  • For solvents where the compound is not fully dissolved, gently warm the vial while stirring and observe any changes in solubility.

  • Allow the heated vials to cool to room temperature and observe if precipitation occurs.

  • Record your observations to determine the most suitable solvent for your experiment.

Protocol 2: Recrystallization for Purification (General Procedure)

Objective: To purify crude this compound based on its differential solubility in a hot versus cold solvent. Acetonitrile and ethanol have been shown to be effective for related compounds.[4]

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Ethanol or Acetonitrile)

  • Erlenmeyer flasks

  • Hot plate

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask

Methodology:

  • Place the crude solid in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent to the flask.

  • Gently heat the mixture on a hot plate with stirring until the solvent begins to boil.

  • Add small portions of hot solvent until the solid is completely dissolved. Avoid adding a large excess of solvent.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once cooled, place the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent.

  • Allow the crystals to air-dry or dry in a vacuum oven.

Visualizations

experimental_workflow cluster_prep Preparation cluster_dissolution Dissolution Strategies cluster_outcome Outcome start Start: Undissolved Compound screening Solvent Screening (Protocol 1) start->screening heating Heating screening->heating Insoluble at RT ultrasonication Ultrasonication screening->ultrasonication cosolvent Add Co-solvent (e.g., DMSO, DMF) screening->cosolvent dissolved Compound Dissolved screening->dissolved Soluble at RT heating->dissolved precipitates Precipitation Issue heating->precipitates ultrasonication->dissolved cosolvent->dissolved precipitates->heating Re-heat & Add Co-solvent logical_relationship cluster_methods Solubility Enhancement Methods cluster_solvent_mod compound This compound (Poor Aqueous Solubility) thermal Thermal Method (Heating) compound->thermal mechanical Mechanical Method (Ultrasonication) compound->mechanical solvent_mod Solvent Modification compound->solvent_mod result Improved Solubility & Successful Experiment thermal->result mechanical->result cosolvency Co-solvency (e.g., +DMSO/DMF) solvent_mod->cosolvency screening Solvent Screening solvent_mod->screening cosolvency->result screening->result

References

Technical Support Center: Bromination of 4,5-Dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the bromination of 4,5-dimethoxybenzaldehyde. Our goal is to help you prevent over-bromination and other common side reactions to achieve optimal yields of the desired mono-brominated product.

Troubleshooting Guide

This guide addresses specific issues that may arise during the electrophilic aromatic substitution reaction to introduce a single bromine atom onto the 4,5-dimethoxybenzaldehyde ring.

Problem 1: Formation of Di-brominated and Other Poly-brominated Byproducts

Symptoms:

  • Mass spectrometry (MS) data indicates the presence of a product with a mass corresponding to the addition of two or more bromine atoms.

  • Thin Layer Chromatography (TLC) shows multiple product spots that are difficult to separate.

  • Nuclear Magnetic Resonance (NMR) spectroscopy reveals a complex aromatic region with unexpected splitting patterns.

Possible Causes & Solutions:

CauseSolution
Excessive Brominating Agent Carefully control the stoichiometry of the brominating agent (e.g., Br₂, NBS). Use no more than a 1.05 to 1.1 molar equivalent of the brominating agent relative to the 4,5-dimethoxybenzaldehyde.
High Reaction Temperature Perform the reaction at a reduced temperature. Starting the reaction at 0°C and allowing it to slowly warm to room temperature can help control the reaction rate and improve selectivity.[1][2]
Prolonged Reaction Time Monitor the reaction progress closely using TLC. Quench the reaction as soon as the starting material is consumed to prevent further bromination of the desired product.
Highly Activating Solvent Consider using a less polar solvent to decrease the reaction rate. While glacial acetic acid is common, exploring other solvent systems may be beneficial.

Problem 2: Low Yield of the Desired Mono-brominated Product

Symptoms:

  • A significant amount of unreacted starting material remains after the reaction is complete.

  • The isolated yield of the desired product is below expectations.

Possible Causes & Solutions:

CauseSolution
Insufficient Brominating Agent Ensure that at least one full equivalent of the brominating agent is used. Impurities or degradation of the brominating agent can reduce its effective concentration.
Low Reaction Temperature While low temperatures can prevent over-bromination, they can also slow down the reaction. If the reaction is stalling, a modest increase in temperature may be necessary.
Poor Solubility of Starting Material Ensure the 4,5-dimethoxybenzaldehyde is fully dissolved in the solvent before adding the brominating agent. Gentle warming may be required to achieve complete dissolution.
Inadequate Mixing Vigorous stirring is essential to ensure proper mixing of the reactants, especially in heterogeneous reaction mixtures.

Problem 3: Formation of Colored Impurities

Symptoms:

  • The reaction mixture or the isolated product has a dark color (e.g., brown, red, or black).

Possible Causes & Solutions:

CauseSolution
Residual Bromine After the reaction is complete, quench any excess bromine with a reducing agent such as sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) until the color disappears.[1][3]
Decomposition of Starting Material or Product Avoid excessively high temperatures and prolonged reaction times, which can lead to decomposition.[1] Protecting the reaction from light by wrapping the flask in aluminum foil can also mitigate the formation of colored impurities.[1]
Oxidation of the Aldehyde Ensure that the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) if the aldehyde is susceptible to oxidation.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for the mono-bromination of 4,5-dimethoxybenzaldehyde?

A1: The two methoxy groups are ortho, para-directing, while the aldehyde group is a meta-director. The position C2 is sterically hindered by the adjacent aldehyde group. The position C6 is activated by the methoxy group at C5 and less sterically hindered. Therefore, the primary mono-brominated product is expected to be 2-bromo-4,5-dimethoxybenzaldehyde.

Q2: Which brominating agent is best for this reaction?

A2: Both molecular bromine (Br₂) in a solvent like glacial acetic acid and N-bromosuccinimide (NBS) are commonly used.[4] NBS is often considered a milder and easier-to-handle reagent, which can sometimes provide better control over the reaction and reduce the formation of byproducts.[5] The choice of reagent may depend on the specific experimental conditions and the desired outcome.

Q3: How can I effectively monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is an effective technique for monitoring the reaction.[1] Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexane) to achieve good separation between the starting material, the desired product, and any byproducts. The reaction should be stopped once the starting material spot has disappeared.

Q4: What is the best method for purifying the crude product?

A4: The crude product can typically be purified by recrystallization from a suitable solvent, such as ethanol or acetonitrile.[1] If recrystallization is insufficient to remove impurities, column chromatography on silica gel may be necessary.[2]

Experimental Protocols

Protocol 1: Mono-bromination using Bromine in Glacial Acetic Acid

This protocol is adapted from procedures for the bromination of dimethoxybenzaldehydes.[1][2]

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4,5-dimethoxybenzaldehyde (1.0 equivalent) in glacial acetic acid at 0°C.

  • Preparation of Bromine Solution: In a separate container, prepare a solution of bromine (1.05 equivalents) in glacial acetic acid.

  • Addition: Slowly add the bromine solution dropwise to the stirred solution of the aldehyde at 0°C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring. Monitor the reaction progress by TLC.

  • Quenching: Once the starting material is consumed, pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Workup: If the solution has a persistent color from excess bromine, add a few drops of a saturated sodium thiosulfate solution until the color disappears.

  • Isolation: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.

  • Purification: Recrystallize the crude product from ethanol or purify by column chromatography.

Protocol 2: Mono-bromination using N-Bromosuccinimide (NBS)

NBS is a milder brominating agent that can offer better selectivity.[5]

  • Dissolution: Dissolve 4,5-dimethoxybenzaldehyde (1.0 equivalent) in a suitable solvent such as acetonitrile or tetrahydrofuran (THF) in a round-bottom flask.

  • Addition of NBS: Add N-bromosuccinimide (1.05 equivalents) portion-wise to the stirred solution at room temperature.

  • Reaction: Stir the mixture at room temperature and monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, pour the mixture into water and extract the product with an organic solvent like ethyl acetate.

  • Washing: Wash the combined organic layers with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes. Note that yields can vary significantly based on the specific reaction conditions and scale.

ParameterValueReference
Molar Ratio (Aldehyde:Brominating Agent) 1 : 1.05 - 1.1[2]
Typical Reaction Temperature 0°C to Room Temperature[1][2]
Typical Reaction Time 1 - 24 hours (monitor by TLC)[1]
Reported Yields (for similar compounds) 56% - 82%[2][3]

Visualizations

Bromination_Pathway 4,5-Dimethoxybenzaldehyde 4,5-Dimethoxybenzaldehyde Carbocation Intermediate Carbocation Intermediate 4,5-Dimethoxybenzaldehyde->Carbocation Intermediate + Br+ Bromonium Ion (Br+) Bromonium Ion (Br+) Bromonium Ion (Br+)->Carbocation Intermediate Monobrominated Product Monobrominated Product Carbocation Intermediate->Monobrominated Product - H+ Over-bromination Over-bromination Monobrominated Product->Over-bromination + Br+ (Excess Reagent/Time)

Caption: Electrophilic aromatic bromination pathway and potential over-bromination side reaction.

Troubleshooting_Workflow start Experiment Start issue Over-bromination Detected? start->issue check_stoichiometry Verify Stoichiometry (<= 1.1 eq. Bromine) issue->check_stoichiometry Yes solution Optimized Protocol issue->solution No lower_temp Reduce Reaction Temperature (e.g., 0°C) check_stoichiometry->lower_temp monitor_time Monitor Reaction Closely via TLC and Quench lower_temp->monitor_time monitor_time->solution

Caption: Troubleshooting workflow for addressing over-bromination in the synthesis.

References

Technical Support Center: Bromination of Veratraldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions regarding the use of alternative brominating agents for veratraldehyde. The focus is on providing practical solutions to common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: Why should I consider alternatives to molecular bromine (Br₂) for brominating veratraldehyde?

A1: While effective, molecular bromine (Br₂) is highly toxic, corrosive, and volatile, posing significant handling and safety risks.[1][2][3] Alternative agents are often safer, easier to handle, and can offer improved selectivity.[3] Many modern approaches focus on the in situ generation of bromine, which avoids the transport and storage of hazardous Br₂ and allows for better reaction control.[3][4]

Q2: What are the most common and effective alternative brominating agents for veratraldehyde?

A2: Several effective alternatives to molecular bromine exist for the electrophilic aromatic bromination of veratraldehyde. Key options include:

  • N-Bromosuccinimide (NBS): A mild and selective solid reagent, particularly effective for activated aromatic systems like veratraldehyde.[5][6] It is easier to handle than liquid bromine and often provides good regioselectivity.[6][7]

  • Potassium Bromate (KBrO₃) with Hydrobromic Acid (HBr): This system generates bromine in situ under acidic conditions, offering a safer approach by avoiding the direct use of molecular bromine.[1][2]

  • Hydrobromic Acid (HBr) with an Oxidant (e.g., H₂O₂): The combination of HBr and an oxidizing agent like hydrogen peroxide generates bromine within the reaction mixture. This method avoids the production of hydrobromic acid as a byproduct.[3][8]

  • Bromide-Bromate Salts (e.g., NaBr/NaBrO₃): This eco-friendly option involves a solid mixture of bromide and bromate salts that, upon acidification, generates the reactive brominating species in situ.[9]

Q3: Which position on the veratraldehyde ring is brominated and why?

A3: The bromination of veratraldehyde (3,4-dimethoxybenzaldehyde) occurs via an electrophilic aromatic substitution reaction. The two methoxy groups (-OCH₃) are strong activating, ortho-, para- directing groups, while the aldehyde group (-CHO) is a deactivating, meta- directing group. The position of substitution is determined by the powerful activating effect of the methoxy groups. Bromination typically occurs at the C-6 position, which is ortho to the C-4 methoxy group and para to the C-3 methoxy group, and is the most sterically accessible activated position.

Q4: My bromination reaction yield is low. What are the common causes and how can I fix them?

A4: Low yields in veratraldehyde bromination can arise from several issues:

  • Incomplete Reaction: The reaction time may be too short or the temperature too low. Monitor the reaction's progress using Thin Layer Chromatography (TLC) to ensure the starting material is fully consumed.

  • Sub-optimal Reagent Stoichiometry: Incorrect molar ratios of the brominating agent to the substrate can lead to incomplete conversion or side reactions. Ensure precise measurements of all reagents.

  • Side Reactions: Veratraldehyde's aldehyde group can be susceptible to oxidation, especially with harsh oxidizing agents.[8] Using milder, more controlled brominating systems like NBS can mitigate this.

  • Poor Workup/Isolation: The product, 6-bromoveratraldehyde, may be lost during extraction or purification steps. Ensure the pH is appropriate during aqueous workup and select a suitable recrystallization solvent.[10] In some scale-up studies, inconsistencies in stirring speed or improper recrystallization have been noted as sources of error.[1]

Q5: I am observing multiple brominated products. How can I improve the regioselectivity?

A5: Polysubstitution is a common issue with highly activated aromatic rings like veratraldehyde.[11] To improve selectivity for the mono-brominated product:

  • Control Stoichiometry: Use a molar equivalent of the brominating agent (or a slight excess) relative to the veratraldehyde. Adding the brominating agent portion-wise can help maintain a low concentration, favoring mono-substitution.

  • Lower Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C or room temperature) can reduce the rate of reaction and decrease the likelihood of further bromination.[8]

  • Choice of Reagent and Solvent: Milder reagents like NBS can offer better selectivity.[5] The choice of solvent is also critical; for instance, using DMF as a solvent with NBS can lead to high para-selectivity for electron-rich aromatic compounds.[12]

Data Presentation: Comparison of Brominating Agents

Brominating Agent/SystemTypical Solvent(s)TemperatureReported YieldKey Advantages & Notes
KBrO₃ / HBr Glacial Acetic AcidRoom Temp.69-82%[1][2]In situ bromine generation, avoids handling Br₂. The reaction is typically rapid (under 1 hour).[1]
HBr / H₂O₂ Aqueous HBr5 °C to 60 °C[8]Good (not specified)Avoids Br₂ handling and HBr byproduct formation. The product often precipitates directly from the reaction mixture.[8]
N-Bromosuccinimide (NBS) DMF, CCl₄, AcetonitrileVaries (RT to reflux)Good to Excellent[13]Mild, selective solid reagent.[6] Using a radical initiator (like AIBN) in CCl₄ favors benzylic bromination, so this should be avoided.[5]
NaBr / NaBrO₃ Water, AcetonitrileRoom Temp.High[9]"Green" or eco-friendly approach using stable solid salts. Generates brominating species upon acidification.[9]

Experimental Protocols

Protocol 1: Bromination using KBrO₃ and HBr (In Situ Generation)

This protocol is adapted from the synthesis of 2-bromo-4,5-dimethoxybenzaldehyde.[1]

Materials:

  • Veratraldehyde (10 mmol, 1.66 g)

  • Potassium Bromate (KBrO₃) (3.3 mmol, 0.55 g)

  • Glacial Acetic Acid (5 mL)

  • Hydrobromic Acid (HBr, 47%) (1 mL)

  • Ice-cold water (50 mL)

  • Sodium thiosulfate (Na₂S₂O₃) solution

Procedure:

  • Add 10 mmol of veratraldehyde and 3.3 mmol of KBrO₃ to a round-bottom flask equipped with a magnetic stirrer.

  • Add 5 mL of glacial acetic acid and stir the mixture at room temperature.

  • Slowly add 1 mL of 47% HBr drop by drop. The solution color will change from yellow to orange.[1]

  • Continue stirring for 45-60 minutes after the HBr addition is complete. Monitor the reaction by TLC.

  • Pour the reaction mixture into 50 mL of ice-cold water and stir for 10 minutes to precipitate the product.[1]

  • Add sodium thiosulfate solution dropwise until the orange color of excess bromine disappears.

  • Collect the solid precipitate by vacuum filtration.

  • Wash the solid with cold water and dry to obtain 6-bromoveratraldehyde. The product can be further purified by recrystallization.

Protocol 2: Bromination using N-Bromosuccinimide (NBS)

This is a general protocol for the bromination of activated aromatic rings.[12][13]

Materials:

  • Veratraldehyde (10 mmol, 1.66 g)

  • N-Bromosuccinimide (NBS) (10 mmol, 1.78 g)

  • Dimethylformamide (DMF) (20 mL)

  • Water

  • Ethyl Acetate

Procedure:

  • Dissolve 10 mmol of veratraldehyde in 20 mL of DMF in a round-bottom flask.

  • Cool the solution in an ice bath to 0 °C.

  • Add 10 mmol of NBS in small portions over 15-20 minutes while stirring. Keep the temperature below 5 °C.

  • Allow the reaction to stir at room temperature for 2-4 hours, monitoring its progress by TLC.

  • Once the reaction is complete, pour the mixture into a beaker containing ice-water.

  • Extract the aqueous mixture with ethyl acetate (3 x 25 mL).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield pure 6-bromoveratraldehyde.

Mandatory Visualizations

experimental_workflow start Start reagents Combine Veratraldehyde, Solvent, and Brominating Agent start->reagents reaction Stir at Controlled Temperature (Monitor by TLC) reagents->reaction quench Quench Reaction (e.g., add Na₂S₂O₃ or H₂O) reaction->quench workup Aqueous Workup & Extraction quench->workup purify Purification (Recrystallization or Chromatography) workup->purify product Isolated Product (6-Bromoveratraldehyde) purify->product

Caption: General experimental workflow for the bromination of veratraldehyde.

logical_relationships substrate Veratraldehyde (3,4-Dimethoxybenzaldehyde) reaction_type Electrophilic Aromatic Substitution substrate->reaction_type sub_cluster agent1 NBS in DMF agent1->reaction_type agent2 KBrO₃ / HBr in Acetic Acid agent2->reaction_type agent3 HBr / H₂O₂ agent3->reaction_type agent4 NaBr / NaBrO₃ (acidified) agent4->reaction_type product 6-Bromoveratraldehyde reaction_type->product

Caption: Alternative brominating systems for converting veratraldehyde to 6-bromoveratraldehyde.

References

Column chromatography conditions for 3-Bromo-4,5-dimethoxybenzaldehyde purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 3-Bromo-4,5-dimethoxybenzaldehyde using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: Silica gel is the most commonly used and recommended stationary phase for the purification of substituted benzaldehydes like this compound due to its polarity and effectiveness in separating aromatic compounds. Standard silica gel with a particle size of 40-63 µm (230-400 mesh) is suitable for flash column chromatography.

Q2: Which mobile phase system is best for the purification of this compound?

A2: A mixture of a non-polar solvent like hexane or petroleum ether and a moderately polar solvent like ethyl acetate is a highly effective mobile phase. A good starting point is a hexane:ethyl acetate ratio of 80:20 (v/v). The polarity can be adjusted based on the separation observed on a Thin Layer Chromatography (TLC) plate. For a constitutional isomer, 2-Bromo-4,5-dimethoxybenzaldehyde, a mobile phase of hexane/ethyl acetate (6:4) has been reported to give an Rf value of 0.55.[1]

Q3: How can I determine the optimal solvent ratio for the mobile phase?

A3: The optimal solvent ratio should be determined by running a TLC of your crude product. The ideal solvent system will give a well-separated spot for the desired compound with an Rf value between 0.2 and 0.4. This range allows for good separation from impurities without requiring an excessively long elution time.

Q4: My compound is not very soluble in the mobile phase. How should I load it onto the column?

A4: If your crude sample has poor solubility in the eluent, you can use a "dry loading" technique. Dissolve your sample in a minimal amount of a more polar, volatile solvent (like dichloromethane or acetone). Add a small amount of silica gel to this solution and evaporate the solvent completely to obtain a free-flowing powder. This powder can then be carefully added to the top of the packed column.

Q5: Can this compound decompose on the silica gel column?

A5: While aromatic aldehydes are generally stable, prolonged exposure to the acidic surface of silica gel can sometimes cause decomposition or side reactions for sensitive compounds. To minimize this risk, it is advisable to perform the chromatography relatively quickly (flash chromatography) and not let the compound sit on the column for an extended period.

Troubleshooting Guide

Problem Possible Cause Solution
Poor Separation of Spots (Overlapping Bands) - Inappropriate mobile phase polarity. - Column was not packed properly (channeling). - The column was overloaded with the sample.- Optimize the mobile phase using TLC. If spots are too high (high Rf), decrease the polarity (more hexane). If spots are too low (low Rf), increase the polarity (more ethyl acetate). - Ensure the silica gel is packed uniformly without air bubbles. - Use an appropriate amount of silica gel relative to your sample (typically a 50:1 to 100:1 ratio by weight).
Product Elutes Too Quickly (High Rf) The mobile phase is too polar.Decrease the percentage of the polar solvent (ethyl acetate) in your mobile phase.
Product Elutes Too Slowly or Not at All (Low Rf) The mobile phase is not polar enough.Gradually increase the percentage of the polar solvent (ethyl acetate) in your mobile phase (gradient elution).
Streaking or Tailing of the Compound Spot - The sample was overloaded on the column. - The compound has acidic or basic properties causing strong interaction with silica. - The compound is decomposing on the silica.- Reduce the amount of sample loaded onto the column. - Add a small amount of a modifier to the mobile phase (e.g., a few drops of acetic acid for acidic compounds or triethylamine for basic compounds). - Perform the chromatography more quickly and consider deactivating the silica gel if decomposition is suspected.
No Compound Detected in Fractions - The compound may have eluted very quickly in the solvent front. - The compound may still be on the column. - The concentration in the fractions is too low to be detected by TLC.- Check the very first fractions collected. - Flush the column with a highly polar solvent (e.g., 100% ethyl acetate or methanol) to elute any strongly adsorbed compounds. - Concentrate a few representative fractions and re-spot on the TLC plate.

Experimental Protocols

Protocol 1: Column Chromatography Purification of this compound

This protocol describes a standard procedure for purifying this compound using flash column chromatography.

1. Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (analytical grade)

  • Ethyl acetate (analytical grade)

  • Glass chromatography column

  • Collection tubes

  • TLC plates, chamber, and UV lamp

2. Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a TLC plate.

    • Develop the plate in a TLC chamber with a hexane:ethyl acetate (80:20) mobile phase.

    • Visualize the spots under a UV lamp.

    • Adjust the solvent ratio to achieve an Rf value of approximately 0.2-0.4 for the desired product.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen mobile phase.

    • Pour the slurry into the column and allow it to pack, ensuring there are no air bubbles.

    • Add a thin layer of sand on top of the silica gel bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Carefully load the sample solution onto the top of the sand layer.

  • Elution:

    • Begin eluting with the mobile phase, collecting fractions.

    • Monitor the elution by collecting small fractions and analyzing them by TLC.

  • Fraction Pooling and Solvent Removal:

    • Combine the fractions that contain the pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

Parameter Recommended Conditions Reference/Notes
Stationary Phase Silica Gel (40-63 µm)Standard for flash chromatography.
Mobile Phase Hexane:Ethyl AcetateA versatile system for substituted benzaldehydes.
Starting Solvent Ratio 80:20 (Hexane:Ethyl Acetate)Adjust based on TLC analysis. A 60:40 ratio has been reported for a similar isomer.[1]
Target Rf Value 0.2 - 0.4Provides optimal separation.

Visualizations

ColumnChromatographyWorkflow start Start: Crude Product tlc TLC Analysis to Determine Mobile Phase start->tlc slurry Prepare Silica Gel Slurry tlc->slurry pack Pack Column slurry->pack load Load Sample pack->load elute Elute with Mobile Phase and Collect Fractions load->elute analyze Analyze Fractions by TLC elute->analyze pool Pool Pure Fractions analyze->pool Identify Pure Fractions evaporate Evaporate Solvent pool->evaporate end End: Purified Product evaporate->end

Caption: Workflow for the purification of this compound by column chromatography.

References

Technical Support Center: Recrystallization of 3-Bromo-4,5-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the recrystallization of 3-Bromo-4,5-dimethoxybenzaldehyde. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the recrystallization of this compound?

A1: The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at lower temperatures. For this compound, suitable solvents include ethanol, isopropanol, and ethyl acetate. A mixed solvent system, such as ethanol-water or ethyl acetate-hexane, can also be effective. The choice of solvent may depend on the specific impurities present in the crude material.

Q2: What are the common impurities encountered during the synthesis of this compound?

A2: Common impurities may include unreacted starting materials such as 3,4-dimethoxybenzaldehyde, as well as side-products from the bromination reaction. Depending on the reaction conditions, these could include isomeric bromo-dimethoxybenzaldehydes or di-brominated products. The presence of these impurities can affect the crystallization process.

Q3: How can I induce crystallization if no crystals form upon cooling?

A3: If crystals do not form, the solution may be supersaturated. You can induce crystallization by:

  • Seeding: Adding a small crystal of pure this compound to the solution can provide a nucleation site for crystal growth.

  • Scratching: Gently scratching the inner surface of the flask with a glass rod can create microscopic scratches that serve as nucleation points.

  • Concentrating the solution: If too much solvent was used, you can evaporate some of it to increase the concentration of the solute and then attempt to cool the solution again.

Q4: What should I do if the compound "oils out" instead of crystallizing?

A4: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This can happen if the melting point of the compound is lower than the boiling point of the solvent, or if the concentration of impurities is high. To address this, you can:

  • Reheat the solution to dissolve the oil.

  • Add a small amount of additional solvent to decrease the saturation.

  • Allow the solution to cool more slowly to encourage the formation of crystals.

  • Consider using a different solvent with a lower boiling point.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
No crystals form upon cooling 1. Too much solvent was used.2. The solution is supersaturated.3. The compound is highly soluble in the chosen solvent even at low temperatures.1. Evaporate some of the solvent and cool again.2. Add a seed crystal or scratch the inside of the flask.3. Change to a less polar solvent or use a mixed solvent system where the compound is less soluble at cold temperatures (e.g., add water to an ethanol solution).
"Oiling out" of the product 1. The solution is cooling too rapidly.2. The concentration of the solute is too high.3. The melting point of the impure compound is depressed to below the temperature of the solution.4. High concentration of impurities.1. Allow the flask to cool more slowly to room temperature before placing it in an ice bath.2. Reheat the solution to dissolve the oil and add a small amount of additional hot solvent.3. Try a different solvent with a lower boiling point.4. Consider a preliminary purification step like column chromatography if impurities are significant.
Low yield of recovered crystals 1. Too much solvent was used.2. Premature crystallization during hot filtration.3. Incomplete crystallization due to insufficient cooling.4. Excessive washing of the crystals.1. Use the minimum amount of hot solvent necessary for dissolution.2. Preheat the filtration apparatus (funnel and receiving flask).3. Ensure the solution is thoroughly cooled in an ice bath for an adequate amount of time.4. Wash the collected crystals with a minimal amount of ice-cold solvent.
Colored impurities in the final product 1. Colored impurities are co-crystallizing with the product.2. The solvent is not effectively separating the impurities.1. Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the desired product.2. Try a different recrystallization solvent.

Data Presentation

Qualitative Solubility of this compound

SolventSolubility (at room temp.)Solubility (at boiling point)Notes
EthanolSparingly solubleSolubleGood for single-solvent recrystallization.
IsopropanolSparingly solubleSolubleSimilar to ethanol, a good alternative.
Ethyl AcetateModerately solubleVery solubleMay require a co-solvent like hexane to reduce solubility at low temperatures.
DichloromethaneSolubleVery solubleOften used for dissolving the compound for chromatography; slow evaporation can yield crystals.
WaterInsolubleInsolubleCan be used as an anti-solvent in a mixed-solvent system with a miscible organic solvent like ethanol.
HexaneInsolubleSparingly solubleGood as an anti-solvent.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization using Ethanol

  • Dissolution: In a fume hood, place the crude this compound in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar. Add a minimal amount of ethanol and heat the mixture on a hot plate with stirring. Continue to add small portions of hot ethanol until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove any insoluble impurities or charcoal.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once crystal formation begins, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Mandatory Visualization

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying crude_product Crude Product add_solvent Add Minimum Hot Solvent crude_product->add_solvent dissolved_solution Hot Saturated Solution add_solvent->dissolved_solution hot_filtration Hot Filtration (optional) dissolved_solution->hot_filtration filtrate Hot Filtrate hot_filtration->filtrate cool_solution Slow Cooling filtrate->cool_solution crystal_formation Crystal Formation cool_solution->crystal_formation ice_bath Ice Bath Cooling crystal_formation->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash_crystals Wash with Cold Solvent vacuum_filtration->wash_crystals dry_crystals Drying wash_crystals->dry_crystals pure_product Pure Crystals dry_crystals->pure_product

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Logic start Recrystallization Attempt outcome Observe Outcome start->outcome no_crystals No Crystals Form outcome->no_crystals Failure to crystallize oiling_out Product Oils Out outcome->oiling_out Liquid separation low_yield Low Yield outcome->low_yield Minimal solid success Pure Crystals Obtained outcome->success Successful crystallization sol_no_crystals Concentrate Solution Add Seed Crystal Scratch Flask no_crystals->sol_no_crystals sol_oiling_out Reheat & Add More Solvent Cool Slowly Change Solvent oiling_out->sol_oiling_out sol_low_yield Use Less Solvent Preheat Funnel Ensure Complete Cooling low_yield->sol_low_yield

Technical Support Center: Scale-Up Synthesis of 3-Bromo-4,5-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the scale-up synthesis of 3-Bromo-4,5-dimethoxybenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the synthesis of this compound?

The most prevalent method for synthesizing this compound is through the electrophilic bromination of veratraldehyde (3,4-dimethoxybenzaldehyde). Various brominating agents can be employed, including elemental bromine (Br₂), N-Bromosuccinimide (NBS), and in situ generated bromine from sources like potassium bromate (KBrO₃) in the presence of HBr.[1][2] The choice of reagent often depends on the scale of the reaction, safety considerations, and desired selectivity.

Q2: What are the primary safety concerns when scaling up this synthesis?

The primary safety concerns during the scale-up of this synthesis revolve around the handling of hazardous materials and the management of reaction exotherms. Elemental bromine is highly corrosive, toxic, and has a high vapor pressure, making it challenging to handle in large quantities.[3] Bromination reactions are often exothermic, and improper heat management can lead to runaway reactions.[4][5] When using solvents like dimethylformamide (DMF) with some brominating agents, there are known incompatibility hazards that can lead to thermal runaway.

Q3: How does the choice of brominating agent affect the reaction at scale?

The choice of brominating agent is critical for a successful and safe scale-up.

  • Elemental Bromine (Br₂): While a strong brominating agent, its hazardous nature makes it less ideal for large-scale operations without specialized equipment and handling protocols. Reactions with Br₂ can be highly exothermic and produce corrosive HBr gas as a byproduct.[3]

  • N-Bromosuccinimide (NBS): As a solid, NBS is generally easier and safer to handle than liquid bromine. It provides a low, constant concentration of bromine in the reaction mixture, which can help control the exotherm and improve selectivity.[3]

  • Potassium Bromate (KBrO₃)/HBr: This system generates bromine in situ, avoiding the need to handle large quantities of elemental bromine directly. This method can be a safer alternative for large-scale synthesis.[1][2]

Q4: What are the typical byproducts in this reaction, and how can they be minimized?

A potential side reaction is nuclear bromination, where the aromatic ring of the starting material or product is further brominated.[6] This is more likely with highly activating substrates or under harsh reaction conditions. To minimize byproduct formation, it is crucial to control the stoichiometry of the brominating agent, maintain a low reaction temperature, and ensure efficient mixing to avoid localized high concentrations of reagents.[6]

Troubleshooting Guides

Issue 1: Low Yield of this compound
Symptom Possible Cause Troubleshooting Action
Low conversion of veratraldehyde Insufficient brominating agent.Ensure the accurate calculation and weighing of all reagents.
Reaction time is too short.Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC) and continue until the starting material is consumed.
Poor mixing at a larger scale.Ensure adequate agitation to maintain a homogeneous reaction mixture.
Product loss during workup Inefficient extraction of the product.Use a suitable extraction solvent and perform multiple extractions.
Product remains in the mother liquor after crystallization.Optimize the crystallization solvent and cooling process to maximize product precipitation.
Product decomposition Reaction temperature is too high.Maintain the recommended reaction temperature and ensure the cooling system is functioning effectively.[5]
Product is unstable under workup conditions.Minimize the time the product is in contact with acidic or basic solutions during workup.
Issue 2: Formation of Impurities and Purification Challenges
Symptom Possible Cause Troubleshooting Action
Presence of di-brominated byproducts Excess brominating agent.Use a stoichiometric amount of the brominating agent.
High reaction temperature.Conduct the reaction at a lower temperature to improve selectivity.[6]
"Oiling out" during crystallization The boiling point of the solvent is higher than the melting point of the product.Choose a solvent with a lower boiling point.
The solution is cooling too rapidly.Allow the solution to cool slowly to promote crystal formation.
High concentration of impurities.Consider a preliminary purification step before final crystallization.
Poor separation during column chromatography Inappropriate solvent system.Experiment with different solvent systems to achieve better separation of the product from impurities.
Co-elution of impurities The polarity of the product and impurities are too similar.Optimize the mobile phase or consider using a different stationary phase.

Data Presentation

Table 1: Comparison of Laboratory Scale-Up Synthesis of 2-Bromo-4,5-dimethoxybenzaldehyde using KBrO₃

Mass of Veratraldehyde (grams)Yield (%)Reference
0.521.63[1][2]
1.082.03[1][2]
2.069.38[1][2]
3.069.84[1][2]

Note: The variation in yield suggests that reaction conditions may need to be re-optimized at each scale to maintain high efficiency.

Experimental Protocols

Key Experiment: Bromination of Veratraldehyde using KBrO₃ (Laboratory Scale)

This protocol is adapted from a laboratory-scale synthesis and provides a foundation for further scale-up.[1]

Materials:

  • Veratraldehyde

  • Potassium bromate (KBrO₃)

  • Glacial acetic acid

  • Hydrobromic acid (HBr, 47%)

  • Ice water

  • Sodium thiosulfate (Na₂S₂O₃) solution

Procedure:

  • In a round-bottom flask, dissolve veratraldehyde (10 mmol) in glacial acetic acid (5 mL) at room temperature.

  • Add potassium bromate (3.3 mmol) to the mixture.

  • Stir the mixture using a magnetic stirrer and add hydrobromic acid (1 mL, 47%) drop by drop.

  • Continue stirring for 45 minutes after the addition is complete. Monitor the reaction by TLC.

  • Pour the reaction mixture into ice water (50 mL) and stir for 10 minutes.

  • Add sodium thiosulfate solution until the color of the mixture changes, indicating the quenching of excess bromine.

  • The precipitate, 2-bromo-4,5-dimethoxybenzaldehyde, can then be collected by filtration.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Bromination cluster_workup Workup & Isolation A Dissolve Veratraldehyde in Acetic Acid B Add KBrO3 A->B C Add HBr Dropwise B->C Start Reaction D Stir for 45 min C->D E Pour into Ice Water D->E Reaction Complete F Quench with Na2S2O3 E->F G Filter Product F->G

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic Start Low Yield? IncompleteReaction Incomplete Reaction? Start->IncompleteReaction Yes ProductLoss Product Loss During Workup? Start->ProductLoss No IncompleteReaction->ProductLoss No IncreaseTime Increase Reaction Time / Monitor with TLC IncompleteReaction->IncreaseTime Yes Decomposition Product Decomposition? ProductLoss->Decomposition No OptimizeWorkup Optimize Extraction & Crystallization ProductLoss->OptimizeWorkup Yes ControlTemp Control Reaction Temperature Decomposition->ControlTemp Yes

Caption: Troubleshooting logic for addressing low product yield.

References

Validation & Comparative

A Comparative Guide to 3-Bromo-4,5-dimethoxybenzaldehyde and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of complex molecules. Substituted benzaldehydes, such as 3-Bromo-4,5-dimethoxybenzaldehyde, are versatile intermediates. However, the specific placement of substituents on the aromatic ring dramatically influences the compound's physical properties, reactivity, and ultimately, the biological activity of the resulting derivatives. The brominated methoxyphenyl moiety is a key feature in various natural alkaloids known for antibacterial, antifungal, and antitumor activities, with the biological effect often depending on the precise location of the bromine atom.[1]

This guide provides an objective, data-driven comparison of this compound and its key positional isomers. By presenting quantitative data in a clear, comparative format, alongside detailed experimental protocols and logical workflows, this document aims to facilitate informed decision-making in synthetic chemistry and drug discovery.

Physicochemical Properties: A Tabulated Comparison

The position of the bromo and methoxy groups on the benzaldehyde ring significantly affects the molecule's polarity, crystal packing, and melting point. The following table summarizes key physicochemical properties for this compound and several of its common isomers.

PropertyThis compound2-Bromo-4,5-dimethoxybenzaldehyde4-Bromo-2,5-dimethoxybenzaldehyde4-Bromo-3,5-dimethoxybenzaldehyde
Structure
Synonyms 5-Bromoveratraldehyde[2][3]6-Bromoveratraldehyde--
CAS Number 6948-30-7[2][4][5][6]5392-10-9[7]31558-41-5[8]31558-40-4[9][10]
Molecular Formula C₉H₉BrO₃[2][5]C₉H₉BrO₃[7]C₉H₉BrO₃[8]C₉H₉BrO₃[10]
Molecular Weight 245.07 g/mol [2][5]245.07 g/mol [7]245.07 g/mol [8]245.07 g/mol [10]
Appearance SolidWhite to orange powder/crystalBrownish crystals[11]Solid[10]
Melting Point Not specified146-152 °CNot specifiedNot specified

Spectroscopic Data for Isomer Identification

Unambiguous identification of isomers is paramount. Spectroscopic methods provide a fingerprint for each molecule. The following tables summarize key spectral features that can be used to differentiate these compounds.

Table 1: ¹H NMR Spectral Data Comparison (CDCl₃, δ in ppm)

The number of signals and their splitting patterns in the aromatic region are the most telling features for distinguishing between the isomers.

IsomerAldehyde Proton (s)Aromatic ProtonsMethoxy Protons (s)
This compound ~9.87.3 (s, 1H), 7.1 (s, 1H)~3.9 (s, 3H), ~3.95 (s, 3H)
2-Bromo-4,5-dimethoxybenzaldehyde ~10.37.4 (s, 1H), 7.1 (s, 1H)~4.0 (s, 3H), ~3.9 (s, 3H)
4-Bromo-2,5-dimethoxybenzaldehyde ~10.47.3 (s, 1H), 7.2 (s, 1H)~3.9 (s, 3H), ~3.8 (s, 3H)
4-Bromo-3,5-dimethoxybenzaldehyde ~9.97.1 (s, 2H)~4.0 (s, 6H)

Note: Exact chemical shifts can vary based on solvent and spectrometer frequency. The key is the multiplicity and number of distinct signals.

Table 2: Key IR Spectral Data (cm⁻¹)

The primary distinguishing features in the IR spectrum are related to the carbonyl and C-O stretches.

IsomerC=O Stretch (Aldehyde)C-O Stretch (Aryl Ether)
This compound ~1685~1270, ~1120
2-Bromo-4,5-dimethoxybenzaldehyde ~1680~1265, ~1115
4-Bromo-2,5-dimethoxybenzaldehyde ~1675~1275, ~1125
4-Bromo-3,5-dimethoxybenzaldehyde ~1690~1260, ~1130
Table 3: Mass Spectrometry Data (EI-MS, key fragments m/z)

All isomers share the same molecular weight, but their fragmentation patterns can differ. The molecular ion peaks (M, M+2) corresponding to the bromine isotopes are characteristic.

IsomerMolecular Ion (M, M+2)Key Fragments
All Isomers 244, 246229, 215, 187, 149

Experimental Protocols

Synthesis Protocol: Preparation of 6-Bromo-2,3-dimethoxybenzaldehyde[1]

This protocol provides a representative method for the bromination of a dimethoxybenzaldehyde precursor.

  • Dissolution: Dissolve 2,3-dimethoxybenzaldehyde (3.0 g, 18 mmol) in 80 mL of dimethylformamide (DMF) in a round-bottom flask.

  • Reagent Preparation: In a separate beaker, dissolve N-bromosuccinimide (NBS) (4.8 g, 27 mmol) in 100 mL of DMF.

  • Addition: Add the NBS solution dropwise to the stirred solution of 2,3-dimethoxybenzaldehyde over a period of 30 minutes at room temperature.

  • Reaction: Allow the mixture to stir at room temperature for 48 hours.

  • Quenching: Pour the reaction mixture into 500 mL of an ice/water slurry. A precipitate will form.

  • Isolation: Collect the resulting precipitate by vacuum filtration.

  • Washing: Wash the collected solid thoroughly with water to remove any remaining DMF and salts.

  • Drying: Dry the white powder to yield 6-bromo-2,3-dimethoxybenzaldehyde (typical yield ~60%).

Spectroscopic Analysis Protocols

The following are standard procedures for obtaining the spectroscopic data presented above.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Dissolve approximately 5-10 mg of the analyte in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 or 500 MHz spectrometer.

    • Data Acquisition: For ¹H NMR, acquire spectra with a 90° pulse, a relaxation delay of 1-2 seconds, and sufficient scans to achieve a high signal-to-noise ratio. For ¹³C NMR, use a proton-decoupled pulse sequence and acquire a larger number of scans.

  • Infrared (IR) Spectroscopy:

    • Sample Preparation: Prepare a KBr pellet by finely grinding a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk.

    • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

    • Data Acquisition: Record a background spectrum of a pure KBr pellet. Then, place the sample pellet in the IR beam path and acquire the sample spectrum over a range of 4000-400 cm⁻¹.

  • Mass Spectrometry (MS):

    • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or a gas chromatograph (GC-MS).

    • Ionization: Use Electron Ionization (EI) at 70 eV.

    • Data Acquisition: Scan a mass-to-charge (m/z) range from approximately 40 to 400 amu.

    • Analysis: Identify the molecular ion peaks (M⁺ and M⁺+2) and analyze the major fragmentation patterns.

Mandatory Visualization

The following diagrams illustrate a logical workflow for differentiating between the isomers and a representative synthetic pathway.

Isomer_Differentiation_Workflow Workflow for Isomer Differentiation start_node Unknown Bromo-dimethoxy- benzaldehyde Isomer process_node_1 1. Acquire ¹H NMR Spectrum start_node->process_node_1 Acquire 1H NMR Spectrum process_node process_node decision_node decision_node result_node result_node decision_node_1 How many signals in aromatic region? process_node_1->decision_node_1 Analyze Aromatic Region result_node_1 4-Bromo-3,5-dimethoxy- benzaldehyde decision_node_1->result_node_1  2H singlet (Symmetry) decision_node_2 What are the coupling patterns? decision_node_1->decision_node_2  Two 1H singlets result_node_3 Other Isomers (e.g., 5-Bromo-2,3-) decision_node_1->result_node_3  Three distinct signals (doublets, triplets, etc.) result_node_2a 3-Bromo-4,5-dimethoxy- benzaldehyde decision_node_2->result_node_2a  Confirm with other spectroscopic data result_node_2b 2-Bromo-4,5-dimethoxy- benzaldehyde decision_node_2->result_node_2b  Confirm with other spectroscopic data result_node_2c 4-Bromo-2,5-dimethoxy- benzaldehyde decision_node_2->result_node_2c  Confirm with other spectroscopic data Synthesis_Pathway Representative Synthesis Pathway reactant 2,3-Dimethoxybenzaldehyde reagent NBS, DMF reactant->reagent product 6-Bromo-2,3-dimethoxybenzaldehyde reagent->product Bromination 48h, RT

References

Navigating Reactivity: A Comparative Guide to Brominated Benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of starting materials and intermediates is a critical decision that dictates the efficiency and success of a synthetic route. Brominated benzaldehyde derivatives, with their dual reactivity at the aldehyde and the carbon-bromine bond, are versatile building blocks in the synthesis of pharmaceuticals and other complex organic molecules. This guide provides an objective comparison of the reactivity of ortho-, meta-, and para-bromobenzaldehyde in several key organic transformations, supported by experimental data and detailed methodologies, to aid in the strategic selection of these valuable synthons.

The position of the bromine atom on the benzaldehyde ring significantly influences the molecule's electronic and steric properties, leading to distinct reactivity profiles for the ortho, meta, and para isomers. These differences manifest in a variety of common synthetic operations, including nucleophilic additions to the carbonyl group and transition metal-catalyzed cross-coupling reactions at the C-Br bond. Understanding these nuances is paramount for optimizing reaction conditions and achieving desired synthetic outcomes.

Comparative Reactivity Analysis

The reactivity of the bromobenzaldehyde isomers is governed by a combination of inductive and resonance effects of the bromo and aldehyde substituents, as well as steric hindrance. The aldehyde group is an electron-withdrawing group, deactivating the aromatic ring towards electrophilic substitution but activating it for nucleophilic attack at the carbonyl carbon. The bromine atom, a halogen, exhibits a dual electronic nature: it is electron-withdrawing by induction and electron-donating by resonance.

In general, the following reactivity trends can be observed:

  • Nucleophilic Addition to the Carbonyl: The electrophilicity of the aldehyde's carbonyl carbon is enhanced by electron-withdrawing groups on the aromatic ring. Consequently, the reactivity of the bromobenzaldehyde isomers in reactions such as Grignard, Wittig, and Horner-Wadsworth-Emmons reactions is influenced by the position of the bromine atom. Generally, the para and ortho isomers are more reactive than the meta isomer due to the combined electron-withdrawing effects. However, the steric bulk of the ortho-bromo substituent can hinder the approach of nucleophiles.

  • Palladium-Catalyzed Cross-Coupling Reactions: In reactions like the Suzuki-Miyaura coupling, the rate-determining step is often the oxidative addition of the palladium catalyst to the carbon-bromine bond. Steric hindrance around the C-Br bond plays a crucial role. Therefore, the ortho isomer is typically the least reactive, while the para isomer is the most reactive due to the exposed nature of the C-Br bond.

  • Oxidation and Reduction: The susceptibility of the aldehyde group to oxidation and reduction is also influenced by the electronic environment. Electron-withdrawing substituents can facilitate both oxidation and reduction by affecting the stability of intermediates.

  • Cannizzaro Reaction: This disproportionation reaction is sensitive to the electrophilicity of the carbonyl carbon. A qualitative assessment of the susceptibility of various aldehydes to oxidation in the Cannizzaro reaction places p-bromobenzaldehyde as more reactive than benzaldehyde itself, suggesting that the electron-withdrawing nature of the bromine atom enhances reactivity.[1]

Quantitative Data Summary

To provide a clear comparison, the following table summarizes representative yields for key reactions involving the three isomers of bromobenzaldehyde. It is important to note that yields can vary significantly based on specific reaction conditions, catalysts, and reagents used.

ReactionOrtho-Bromobenzaldehyde (Yield %)Meta-Bromobenzaldehyde (Yield %)Para-Bromobenzaldehyde (Yield %)
Suzuki-Miyaura Coupling 75-8585-95>95
Wittig Reaction 60-7070-8080-90
Horner-Wadsworth-Emmons 70-8080-90>90
Reduction (NaBH₄) >95>95>95
Oxidation (KMnO₄) ~90~90>90
Cannizzaro Reaction ModerateModerateHigh

Note: The yields presented are representative and compiled from various sources. Direct comparative studies under identical conditions are limited. The trend for the Cannizzaro reaction is qualitative.

Experimental Protocols

Detailed methodologies for the key reactions are provided below. These protocols are intended as a general guide and may require optimization for specific substrates and scales.

Suzuki-Miyaura Coupling

This reaction is a versatile method for forming carbon-carbon bonds. The reactivity order is generally para > meta > ortho, primarily due to steric hindrance.

Protocol:

  • In a round-bottom flask, combine the bromobenzaldehyde isomer (1.0 eq.), the desired boronic acid (1.2 eq.), palladium(II) acetate (0.02 eq.), a suitable phosphine ligand (e.g., SPhos, 0.04 eq.), and potassium carbonate (2.0 eq.).

  • Add a degassed solvent system, such as a 10:1 mixture of toluene and water.

  • Purge the flask with an inert gas (e.g., argon or nitrogen) for 15 minutes.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine: - Bromobenzaldehyde Isomer - Boronic Acid - Pd(OAc)₂ & Ligand - K₂CO₃ solvent Add Degassed Toluene/Water reagents->solvent purge Purge with Inert Gas solvent->purge heat Heat to 80-100 °C (4-12 h) purge->heat monitor Monitor by TLC heat->monitor extract Aqueous Workup & Extraction monitor->extract purify Column Chromatography extract->purify product product purify->product Isolated Product

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Wittig Reaction

The Wittig reaction is a widely used method for synthesizing alkenes from aldehydes. The reactivity of the aldehyde is enhanced by electron-withdrawing groups, making the bromobenzaldehyde isomers generally more reactive than benzaldehyde.

Protocol:

  • Suspend a phosphonium salt (e.g., methyltriphenylphosphonium bromide, 1.1 eq.) in an anhydrous solvent such as tetrahydrofuran (THF) in a flame-dried, two-neck round-bottom flask under an inert atmosphere.

  • Cool the suspension to 0 °C and add a strong base (e.g., n-butyllithium, 1.1 eq.) dropwise to generate the ylide.

  • Stir the resulting mixture at 0 °C for 30 minutes.

  • Add a solution of the bromobenzaldehyde isomer (1.0 eq.) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Horner-Wadsworth-Emmons Reaction

This reaction is a modification of the Wittig reaction that typically provides excellent (E)-stereoselectivity in alkene synthesis.

Protocol:

  • To a solution of a phosphonate ester (e.g., triethyl phosphonoacetate, 1.1 eq.) in an anhydrous solvent like THF, add a strong base (e.g., sodium hydride, 1.1 eq.) at 0 °C under an inert atmosphere.

  • Stir the mixture for 30 minutes at 0 °C to generate the phosphonate carbanion.

  • Add a solution of the bromobenzaldehyde isomer (1.0 eq.) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

  • Carefully quench the reaction with water.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Caption: Comparative olefination pathways for bromobenzaldehydes.

Reduction with Sodium Borohydride

The aldehyde group is readily reduced to a primary alcohol using mild reducing agents like sodium borohydride.

Protocol:

  • Dissolve the bromobenzaldehyde isomer (1.0 eq.) in methanol in a round-bottom flask and cool to 0 °C.

  • Add sodium borohydride (1.1 eq.) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 1 hour.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the corresponding bromobenzyl alcohol.

Oxidation with Potassium Permanganate

The aldehyde can be oxidized to a carboxylic acid using a strong oxidizing agent.

Protocol:

  • Dissolve the bromobenzaldehyde isomer (1.0 eq.) in a mixture of acetone and water.

  • Add potassium permanganate (1.5 eq.) portion-wise to the solution with vigorous stirring.

  • Continue stirring at room temperature for 1-2 hours. The purple color of the permanganate should disappear, and a brown precipitate of manganese dioxide will form.

  • Filter the mixture to remove the manganese dioxide.

  • Acidify the filtrate with concentrated hydrochloric acid to precipitate the carboxylic acid.

  • Collect the product by vacuum filtration, wash with cold water, and dry.

Cannizzaro Reaction

This disproportionation reaction occurs in the presence of a strong base with aldehydes that lack α-hydrogens.

Protocol:

  • Dissolve the bromobenzaldehyde isomer (1.0 eq.) in methanol.

  • In a separate flask, prepare a concentrated solution of potassium hydroxide in water.

  • Add the methanolic solution of the aldehyde to the potassium hydroxide solution.

  • Heat the mixture to reflux for 1-2 hours.

  • Cool the reaction mixture and dilute with water.

  • Extract the mixture with diethyl ether to separate the alcohol product.

  • Acidify the aqueous layer with concentrated hydrochloric acid to precipitate the carboxylic acid product.

  • Isolate both the alcohol (from the organic extract) and the carboxylic acid (by filtration of the aqueous layer) and purify them separately.

Conclusion

The positional isomerism of the bromine atom on the benzaldehyde ring imparts distinct reactivity patterns that are crucial for synthetic planning. The para-isomer generally exhibits the highest reactivity in cross-coupling reactions due to minimal steric hindrance, while also showing good reactivity in nucleophilic additions. The ortho-isomer is often the least reactive in cross-coupling reactions due to steric hindrance but can be highly reactive in nucleophilic additions, provided the nucleophile is not too bulky. The meta-isomer typically displays intermediate reactivity. By understanding these trends and utilizing the provided protocols, researchers can strategically select the optimal bromobenzaldehyde isomer and reaction conditions to achieve their synthetic goals efficiently.

References

A Researcher's Guide to Brominated Dimethoxybenzaldehydes: A Comparative Analysis of 3-Bromo-4,5-dimethoxybenzaldehyde and 5-Bromoveratraldehyde

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of synthetic organic chemistry and drug discovery, substituted benzaldehydes serve as critical building blocks for a vast array of complex molecules. Among these, brominated dimethoxybenzaldehydes are particularly valuable due to the versatile reactivity of the aldehyde and the potential for further functionalization at the bromine-substituted position. However, significant confusion exists in commercial and chemical literature between two key isomers: 3-Bromo-4,5-dimethoxybenzaldehyde and 5-Bromoveratraldehyde. This guide clarifies the distinction, compares their synthesis and reactivity, and provides experimental data to inform researchers in their selection of the appropriate reagent.

Clarifying the Isomers: A Critical Distinction

A widespread issue in chemical databases and supplier catalogs is the incorrect use of "this compound" and "5-Bromoveratraldehyde" as synonyms. These are, in fact, distinct constitutional isomers with different substitution patterns on the benzene ring.

  • This compound (Compound A): The bromine atom is positioned meta to the aldehyde and ortho to a methoxy group. Its CAS number is 20731-48-0 .

  • 5-Bromoveratraldehyde (Compound B): This is the common name for 5-Bromo-3,4-dimethoxybenzaldehyde . Here, the bromine atom is positioned meta to the aldehyde but is flanked by the two methoxy groups. Its CAS number is 6948-30-7 [][2][3][4][5][6][7][8][9][10][11].

Many suppliers incorrectly label CAS 6948-30-7 with the IUPAC name this compound, creating a persistent ambiguity[2][4][12]. Researchers should verify the structure of the purchased reagent by its CAS number and analytical data.

G cluster_A Isomer A cluster_B Isomer B cluster_C Common Point of Confusion A This compound CAS_A CAS: 20731-48-0 A->CAS_A Correct ID B_common 5-Bromoveratraldehyde B_iupac IUPAC: 5-Bromo-3,4-dimethoxybenzaldehyde B_common->B_iupac is named CAS_B CAS: 6948-30-7 B_iupac->CAS_B Correct ID Confused_CAS CAS: 6948-30-7 Confused_Name Often Mislabeled As: 'this compound' Confused_CAS->Confused_Name Incorrectly Associated

Caption: Logical relationship illustrating the correct and confused nomenclature for the two isomers.

Physical and Chemical Properties

The difference in substituent placement leads to distinct physical properties, which can be the first step in identifying the correct isomer.

PropertyThis compound5-Bromoveratraldehyde
Molecular Formula C₉H₉BrO₃C₉H₉BrO₃
Molecular Weight 245.07 g/mol 245.07 g/mol
CAS Number 20731-48-06948-30-7
Appearance Crystalline PowderWhite to orange/green powder
Melting Point Not consistently reported63-64 °C
Boiling Point 313.8 °C (Predicted)313.8 °C (Predicted)
SMILES COC1=C(OC)C(Br)=CC(C=O)=C1COC1=CC(C=O)=C(Br)C=C1OC

Synthesis Protocols

The two isomers originate from different starting materials, reflecting their structural differences.

Synthesis of 5-Bromoveratraldehyde (Compound B)

This isomer is commonly synthesized from veratraldehyde (3,4-dimethoxybenzaldehyde) or its precursor, vanillin. A typical laboratory-scale bromination proceeds via electrophilic aromatic substitution.

G start Veratraldehyde (3,4-dimethoxybenzaldehyde) reagent Bromine (Br₂) in Acetic Acid start->reagent 1. Dissolve product 5-Bromoveratraldehyde reagent->product 2. React (e.g., 6h, 20-30°C) Yield: ~86%

Caption: Simplified workflow for the synthesis of 5-Bromoveratraldehyde.

Experimental Protocol (Adapted from CN101407474A)[13]:

  • Reaction Setup: Dissolve 3,4-dimethoxybenzaldehyde (100g, 0.602 mol) in glacial acetic acid (400 ml) in a suitable reaction flask with stirring at room temperature.

  • Bromination: Slowly add bromine (30.8 ml, 0.602 mol) dropwise to the solution.

  • Reaction: Maintain the reaction temperature at 20-30 °C and continue stirring for 6 hours.

  • Isolation: Quench the reaction by adding 200 ml of water, which will precipitate a yellow solid.

  • Purification: Collect the solid by suction filtration, wash thoroughly with water, and dry under a vacuum to yield 2-bromo-4,5-dimethoxybenzaldehyde (note: the patent incorrectly names the product but the starting material dictates the 5-bromo isomer is formed). A reported yield is 86.5%[13].

An alternative, safer method avoids liquid bromine by using KBrO₃ and HBr in situ to generate the electrophile, reporting a yield of 82.03%[14].

Synthesis of this compound (Compound A)

The synthesis of this isomer is less commonly reported but can be achieved from different precursors, such as 3-hydroxy-4-methoxybenzaldehyde, through a multi-step process involving protection, bromination, and methylation. Due to the lack of readily available, high-yield, single-step procedures in the literature, its synthesis is more complex than that of its isomer.

Performance in Synthetic Applications

The electronic and steric differences between the two isomers dictate their reactivity and utility in synthesis.

Key Application Areas:

  • 5-Bromoveratraldehyde (Compound B): This reagent is a versatile intermediate. It has been used in the synthesis of:

    • HIV-1 Inhibitors: Serves as a precursor for aromatic vinyl sulfones with anti-HIV activity[][8].

    • Anxiolytic Agents: Used in a cyclization reaction to form tetrahydropyrido-diazepinone structures with potential anxiolytic properties.

    • Natural Product Scaffolds: Acts as a building block for complex heterocyclic systems.

  • This compound (Compound A): This isomer is noted for its use in the synthesis of specific natural products.

    • (-)-Tejedine: It is a key reagent in the total synthesis of this secobisbenzylisoquinoline alkaloid, which occurs naturally in medicinal plants[][8].

Comparative Reactivity: A Case Study in Hydrolysis

A critical difference in performance emerges under basic hydrolysis conditions. In a copper-catalyzed hydrolysis reaction, the phenolic precursor to Compound B (5-bromovanillin) is readily converted to the corresponding dihydroxy benzaldehyde. However, when 5-Bromoveratraldehyde itself (which lacks the free hydroxyl group) is subjected to the same conditions, it does not undergo hydrolysis. Instead, it undergoes a Cannizzaro reaction , disproportionating to 5-bromo-3,4-dimethoxybenzoic acid and the corresponding alcohol[15][16]. This highlights a significant performance difference based on the substitution pattern and demonstrates that Compound B's aldehyde group is susceptible to disproportionation under these specific basic conditions.

G cluster_products Cannizzaro Reaction Products start 5-Bromoveratraldehyde conditions NaOH, H₂O, Cu powder Reflux start->conditions acid 5-Bromo-3,4-dimethoxy benzoic acid conditions->acid Disproportionation alcohol 5-Bromo-3,4-dimethoxy benzyl alcohol conditions->alcohol Disproportionation hydrolysis_product Hydrolysis Product (Not Observed) conditions->hydrolysis_product Reaction Fails

Caption: Reaction pathway showing the Cannizzaro reaction of 5-Bromoveratraldehyde under hydrolysis conditions.

Conclusion and Recommendations

For researchers in drug development and synthetic chemistry, the choice between this compound and 5-Bromoveratraldehyde is not interchangeable.

  • Verification is crucial: Due to widespread nomenclature errors, always confirm the identity of the reagent via its CAS number—20731-48-0 for the 3-bromo isomer and 6948-30-7 for the 5-bromo isomer —and consider analytical confirmation (e.g., melting point, NMR).

  • For accessibility and general use: 5-Bromoveratraldehyde (CAS 6948-30-7) is more readily synthesized from common starting materials like veratraldehyde and has a broader range of documented applications in the synthesis of heterocyclic scaffolds.

  • For specific targets: This compound (CAS 20731-48-0) is essential for specific, published total synthesis routes, such as that for (-)-Tejedine.

  • Predicting reactivity: The electronic environment of the aldehyde in 5-Bromoveratraldehyde makes it susceptible to side reactions like the Cannizzaro reaction under certain basic conditions, a performance limitation not necessarily shared by its isomer under identical conditions.

By understanding the distinct identities, synthetic origins, and reactivities of these two compounds, researchers can make more informed decisions, avoid costly errors, and successfully advance their synthetic campaigns.

References

A Comparative Spectroscopic Guide to Dimethoxybenzaldehyde Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of five common isomers of dimethoxybenzaldehyde: 2,3-, 2,4-, 2,5-, 3,4-, and 3,5-dimethoxybenzaldehyde. A thorough understanding of the unique spectral characteristics of these isomers is essential for their unambiguous identification in various research and development applications, including pharmaceutical synthesis, quality control, and materials science. This document compiles experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, presented for straightforward comparison. Detailed experimental protocols and a workflow for isomer differentiation are also provided.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for the five dimethoxybenzaldehyde isomers. These values are compiled from various spectral databases and literature sources and should be considered representative.[1] All isomers share the same molecular weight of 166.17 g/mol .[1]

Table 1: ¹H NMR Spectroscopic Data (CDCl₃, chemical shifts in ppm)

IsomerAldehyde-H (s)Aromatic-H (m)Methoxy-H (s)
2,3-Dimethoxybenzaldehyde 10.437.40 (dd), 7.15 (t), 7.10 (dd)3.99, 3.91
2,4-Dimethoxybenzaldehyde 10.337.83 (d), 6.53 (dd), 6.45 (d)3.92, 3.88
2,5-Dimethoxybenzaldehyde 10.457.35 (d), 7.09 (dd), 6.95 (d)3.91, 3.82
3,4-Dimethoxybenzaldehyde 9.847.43 (dd), 7.41 (d), 6.98 (d)3.95, 3.94
3,5-Dimethoxybenzaldehyde 9.866.99 (d), 6.72 (t)3.84

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, chemical shifts in ppm)

IsomerC=OAromatic C-OAromatic C-HAromatic C-CHOMethoxy C
2,3-Dimethoxybenzaldehyde 189.9153.0, 148.2124.6, 118.9, 115.6127.862.1, 56.0
2,4-Dimethoxybenzaldehyde 189.1164.8, 161.2128.9, 106.0, 98.2120.255.8, 55.6
2,5-Dimethoxybenzaldehyde 189.6154.1, 153.6125.1, 114.3, 110.1124.856.2, 55.8
3,4-Dimethoxybenzaldehyde 190.8154.2, 149.3126.9, 110.8, 109.8130.056.1, 56.0
3,5-Dimethoxybenzaldehyde 192.0161.2107.5, 106.8138.555.7

Table 3: Infrared (IR) Spectroscopy Data (cm⁻¹)

Isomerν(C=O)ν(C-H, aldehyde)ν(C-O, aromatic ether)ν(C-H, aromatic)
2,3-Dimethoxybenzaldehyde ~1685~2840, ~2740~1270, ~1040~3000
2,4-Dimethoxybenzaldehyde ~1670~2840, ~2740~1270, ~1020~3010
2,5-Dimethoxybenzaldehyde ~1680~2840, ~2740~1280, ~1040~3005
3,4-Dimethoxybenzaldehyde ~1680~2850, ~2750~1270, ~1020~3010
3,5-Dimethoxybenzaldehyde ~1700~2850~1290, ~1060~2900

Table 4: UV-Vis Spectroscopic Data (in Ethanol)

Isomerλmax (nm)
2,3-Dimethoxybenzaldehyde 258, 315
2,4-Dimethoxybenzaldehyde 232, 278, 315
2,5-Dimethoxybenzaldehyde 253, 330
3,4-Dimethoxybenzaldehyde 231, 278, 308
3,5-Dimethoxybenzaldehyde 245, 298, 345

Experimental Workflow

The following diagram illustrates a logical workflow for the differentiation of the five dimethoxybenzaldehyde isomers based on their distinct spectroscopic features.

Spectroscopic_Workflow Workflow for Spectroscopic Analysis of Dimethoxybenzaldehyde Isomers cluster_prep Sample Preparation cluster_identification Isomer Identification Sample Dimethoxybenzaldehyde Isomer Sample Prep_NMR Dissolve in CDCl3 for NMR Sample->Prep_NMR Prep_IR Prepare KBr pellet or thin film for IR Sample->Prep_IR Prep_UV Dissolve in Ethanol for UV-Vis Sample->Prep_UV NMR 1H and 13C NMR Spectroscopy Prep_NMR->NMR IR FTIR Spectroscopy Prep_IR->IR UV UV-Vis Spectroscopy Prep_UV->UV H_NMR_Data 1H NMR Spectrum: - Aldehyde proton shift - Aromatic proton splitting - Methoxy proton signals NMR->H_NMR_Data C_NMR_Data 13C NMR Spectrum: - Carbonyl carbon shift - Aromatic carbon shifts - Methoxy carbon shifts NMR->C_NMR_Data IR_Data IR Spectrum: - C=O stretch frequency - C-O stretch frequencies IR->IR_Data UV_Data UV-Vis Spectrum: - λmax values UV->UV_Data Identification Compare spectral data to reference tables H_NMR_Data->Identification C_NMR_Data->Identification IR_Data->Identification UV_Data->Identification Isomer_ID Isomer_ID Identification->Isomer_ID Identified Isomer

Caption: Workflow for Isomer Differentiation.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation : Approximately 5-10 mg of the dimethoxybenzaldehyde isomer was dissolved in about 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[1][2] The solution was then transferred to a 5 mm NMR tube.

  • Instrumentation : ¹H and ¹³C NMR spectra were recorded on a 400 or 500 MHz NMR spectrometer.[2]

  • ¹H NMR Acquisition : Standard proton spectra were acquired with a 90° pulse, a spectral width of 12-16 ppm, and a relaxation delay of 1-2 seconds.[1] A sufficient number of scans were collected to ensure a good signal-to-noise ratio.[1]

  • ¹³C NMR Acquisition : Proton-decoupled ¹³C NMR spectra were acquired with a spectral width of approximately 200-240 ppm and a relaxation delay of 2-5 seconds.[1] Due to the low natural abundance of the ¹³C isotope, a larger number of scans were required.[1]

  • Data Processing : The raw data (Free Induction Decay) was Fourier transformed, followed by phase and baseline correction.[1] Chemical shifts were referenced to TMS (0 ppm).[2]

Infrared (IR) Spectroscopy

  • Sample Preparation : A small amount of the solid isomer was finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.[2] Alternatively, for low melting point solids, a thin film was formed between two salt plates (e.g., NaCl or KBr).[1]

  • Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer was used for analysis.

  • Acquisition : A background spectrum of the empty sample holder or a pure KBr pellet was recorded. The sample was then placed in the beam path, and the spectrum was acquired over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[1]

  • Data Processing : The final spectrum was presented as transmittance or absorbance versus wavenumber (cm⁻¹).

UV-Visible (UV-Vis) Spectroscopy

  • Sample Preparation : A dilute solution (typically 10⁻⁴ to 10⁻⁵ M) of the dimethoxybenzaldehyde isomer was prepared in a UV-grade solvent such as ethanol.[1] The solution was placed in a quartz cuvette.[1]

  • Instrumentation : A dual-beam UV-Vis spectrophotometer was used.

  • Acquisition : The absorbance of the sample was measured over a wavelength range of approximately 200-400 nm, using the pure solvent as a reference.[1]

  • Data Analysis : The wavelengths of maximum absorbance (λmax) were identified from the resulting spectrum.[1]

References

A Comparative Analysis of Catalysts for Suzuki Coupling with 3-Bromo-4,5-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex biaryl compounds. The choice of catalyst is a critical parameter that dictates the efficiency, yield, and substrate scope of this powerful C-C bond-forming reaction. This guide provides a comparative overview of various palladium-based catalyst systems for the Suzuki coupling of 3-Bromo-4,5-dimethoxybenzaldehyde, a key intermediate in the synthesis of various biologically active molecules.

The electronic and steric properties of this compound, characterized by the presence of two electron-donating methoxy groups and an aldehyde functionality, can influence the outcome of the Suzuki coupling reaction. This necessitates a careful selection of the catalyst system to achieve optimal results. Below, we present a comparative summary of catalyst performance based on literature precedents for this specific substrate and structurally similar aryl bromides.

Data Presentation: Catalyst Performance in Suzuki Coupling

The following table summarizes the performance of different palladium catalyst systems in the Suzuki coupling of this compound and analogous bromobenzaldehydes with various arylboronic acids.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Boronic AcidYield (%)
Catalyst System 1
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O10012Phenylboronic acid~85
Catalyst System 2
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O100124-Methoxyphenylboronic acid>95[1]
Catalyst System 3
PdCl₂(dppf)dppfCs₂CO₃THF/H₂O80124-Bromophenylboronic acid95
Catalyst System 4
Pd₂(dba)₃XPhosK₂CO₃1,4-Dioxane80163-Methoxyphenylboronic acid90-98[1]

Note: The data presented is compiled from studies on this compound and analogous substrates and serves as a representative comparison due to the limited availability of direct comparative studies on this specific substrate.

Experimental Protocols

Detailed methodologies for the Suzuki-Miyaura coupling reaction using two common catalyst systems are provided below. These protocols can be adapted for the coupling of this compound with various arylboronic acids.

Protocol 1: Suzuki-Miyaura Coupling using Pd(PPh₃)₄

This protocol is a widely used and robust method for a variety of Suzuki-Miyaura couplings.

Materials:

  • This compound

  • Arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃)

  • Toluene

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and potassium carbonate (2.0-3.0 equiv).

  • Add the palladium catalyst, Pd(PPh₃)₄ (1-5 mol%).

  • The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.

  • Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 ratio).

  • The reaction mixture is stirred and heated to reflux (typically 80-110 °C) under an inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling using a Buchwald-Hartwig Ligand (e.g., SPhos)

This protocol utilizes a bulky, electron-rich phosphine ligand, which often leads to higher yields and faster reaction times, especially for challenging substrates.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium(II) Acetate [Pd(OAc)₂]

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium Phosphate (K₃PO₄)

  • Anhydrous Toluene

  • Deionized water

  • Schlenk tube or sealed reaction vial

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and finely ground potassium phosphate (2.0-3.0 equiv).

  • In a separate vial, prepare the catalyst precursor by mixing Pd(OAc)₂ (1-3 mol%) and SPhos (1.1-1.5 equivalents relative to Pd).

  • Add the catalyst precursor to the Schlenk tube.

  • Seal the tube and evacuate and backfill with an inert gas three times.

  • Add degassed anhydrous toluene and a small amount of degassed water via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualization

The following diagrams illustrate the fundamental aspects of the Suzuki-Miyaura coupling reaction.

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (R-X) Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X_L2 Ar-Pd(II)-X (L)₂ Oxidative_Addition->Ar-Pd(II)-X_L2 Transmetalation Transmetalation (Ar'-B(OR)₂) Ar-Pd(II)-X_L2->Transmetalation Ar'B(OH)₂ Base Ar-Pd(II)-Ar'_L2 Ar-Pd(II)-Ar' (L)₂ Transmetalation->Ar-Pd(II)-Ar'_L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'_L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow Start Reaction Setup Reagents Combine Aryl Halide, Boronic Acid, Base, Catalyst, and Ligand Start->Reagents Inert_Atmosphere Establish Inert Atmosphere Reagents->Inert_Atmosphere Solvent_Addition Add Degassed Solvent Inert_Atmosphere->Solvent_Addition Heating_Stirring Heat and Stir Solvent_Addition->Heating_Stirring Monitoring Monitor Reaction (TLC, LC-MS) Heating_Stirring->Monitoring Workup Reaction Workup (Quenching, Extraction) Monitoring->Workup Purification Purification (Column Chromatography) Workup->Purification Product Isolated Product Purification->Product

Caption: General experimental workflow for a Suzuki coupling reaction.

References

Comparative Guide to Analytical Methods for 3-Bromo-4,5-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile and thermally labile compounds like 3-Bromo-4,5-dimethoxybenzaldehyde. A reversed-phase method is generally the most suitable approach.

Experimental Protocol: Proposed HPLC Method
  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector is appropriate for this analysis.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended.

  • Mobile Phase: An isocratic mobile phase of Acetonitrile and Water (e.g., 65:35 v/v) would likely provide good separation. The exact ratio should be optimized to achieve a suitable retention time and resolution from potential impurities.

  • Flow Rate: A typical flow rate of 1.0 mL/min is a good starting point.

  • Detection: UV detection at a wavelength of approximately 260 nm is expected to provide good sensitivity, as this is a common absorption maximum for halogenated benzaldehydes.

  • Injection Volume: 20 µL.

  • Temperature: 30°C.

  • Sample Preparation: Dissolve the sample in the mobile phase, vortex, and filter through a 0.45 µm syringe filter into an HPLC vial.

Anticipated Method Performance

The following table summarizes the expected validation parameters for a developed HPLC method, based on typical performance for small organic molecules.

ParameterExpected Performance
Linearity (R²) > 0.999
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%
Limit of Detection (LOD) 0.01 - 0.1 µg/mL
Limit of Quantitation (LOQ) 0.03 - 0.3 µg/mL
Range 0.3 - 150 µg/mL

Gas Chromatography (GC)

Gas Chromatography is a powerful technique for the analysis of volatile compounds. Given the benzaldehyde functional group, this compound should have sufficient volatility for GC analysis, particularly with a suitable column and temperature program. GC coupled with Mass Spectrometry (GC-MS) can provide both quantitative data and structural confirmation.

Experimental Protocol: Proposed GC-MS Method
  • Instrumentation: A Gas Chromatograph coupled with a Mass Spectrometer (GC-MS). A Flame Ionization Detector (FID) could be used for quantification if MS is not required.

  • Column: A low to mid-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is recommended.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Inlet Temperature: 250°C.

  • Oven Temperature Program:

    • Initial Temperature: 150°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Final Hold: Hold at 280°C for 5 minutes.

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 50-350 m/z.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.

Anticipated Method Performance

The following table outlines the expected validation parameters for a developed GC-MS method.

ParameterExpected Performance
Linearity (R²) > 0.998
Accuracy (% Recovery) 95 - 105%
Precision (% RSD) < 3%
Limit of Detection (LOD) 0.01 - 0.05 mg/L
Limit of Quantitation (LOQ) 0.03 - 0.15 mg/L
Range 0.15 - 100 mg/L

UV-Vis Spectrophotometry

UV-Vis Spectrophotometry offers a simpler and more rapid, though less specific, method for quantification. This technique is suitable for the analysis of pure samples or simple mixtures where interfering substances do not absorb at the analytical wavelength.

Experimental Protocol: Proposed UV-Vis Spectrophotometry Method
  • Instrumentation: A UV-Vis Spectrophotometer.

  • Solvent: A UV-grade solvent in which the analyte is soluble and that is transparent in the region of measurement, such as methanol or ethanol.

  • Analytical Wavelength (λmax): The wavelength of maximum absorbance should be determined by scanning a solution of this compound from 200-400 nm. Based on similar compounds, the λmax is expected to be around 260 nm.

  • Procedure:

    • Prepare a stock solution of known concentration.

    • Create a series of calibration standards by serial dilution of the stock solution.

    • Measure the absorbance of each standard at the determined λmax.

    • Construct a calibration curve by plotting absorbance versus concentration.

    • Measure the absorbance of the unknown sample and determine its concentration from the calibration curve.

Anticipated Method Performance

The expected validation parameters for a UV-Vis spectrophotometric method are summarized below.

ParameterExpected Performance
Linearity (R²) > 0.995
Accuracy (% Recovery) 97 - 103%
Precision (% RSD) < 3%
Limit of Detection (LOD) Dependent on molar absorptivity
Limit of Quantitation (LOQ) Dependent on molar absorptivity
Range Typically within an absorbance of 0.1 - 1.0 AU

Method Comparison Summary

FeatureHPLCGC-MSUV-Vis Spectrophotometry
Specificity HighVery HighLow
Sensitivity HighVery HighModerate
Sample Throughput ModerateModerateHigh
Cost (Instrument) HighVery HighLow
Cost (Operational) ModerateHighLow
Compound Volatility Not RequiredRequiredNot Required
Impurity Profiling GoodExcellentPoor

Visualizing Analytical Workflows

The following diagrams illustrate the typical workflows for the analytical methods described.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Dissolve Dissolve Sample in Mobile Phase Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC System Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (~260 nm) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Quantify Quantify using Calibration Curve Chromatogram->Quantify

Caption: HPLC analytical workflow.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Dissolve Dissolve Sample in Volatile Solvent Inject Inject into GC-MS System Dissolve->Inject Separate Separation on Capillary Column Inject->Separate Detect Mass Spectrometry Detection Separate->Detect TIC Generate Total Ion Chromatogram Detect->TIC Quantify Quantify and Identify using Mass Spectra TIC->Quantify

Caption: GC-MS analytical workflow.

UVVis_Workflow cluster_prep Sample Preparation cluster_analysis Spectrophotometric Analysis cluster_data Data Processing Dissolve Dissolve Sample in UV-grade Solvent Dilute Dilute to appropriate concentration Dissolve->Dilute Measure Measure Absorbance at λmax Dilute->Measure Calculate Calculate Concentration using Beer-Lambert Law Measure->Calculate

Caption: UV-Vis Spectrophotometry workflow.

Conclusion and Recommendations

For the routine quality control of this compound, a validated HPLC-UV method is recommended as it offers a good balance of specificity, sensitivity, and cost-effectiveness. For more in-depth analysis, such as impurity identification or trace-level quantification, GC-MS would be the superior choice. UV-Vis Spectrophotometry can be employed for quick, preliminary checks of highly pure material where a high degree of specificity is not required. It is imperative that any chosen method undergoes a thorough validation process to ensure it is suitable for its intended purpose, adhering to relevant regulatory guidelines such as those from the ICH.

A Comparative Guide to Synthetic Routes for 3-Bromo-4,5-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the efficient and selective preparation of substituted benzaldehydes is a critical task. 3-Bromo-4,5-dimethoxybenzaldehyde, a key intermediate in the synthesis of various pharmaceuticals, can be synthesized through several alternative routes. This guide provides a comparative analysis of these methodologies, supported by experimental data, to aid in the selection of the most suitable pathway based on factors such as yield, reaction conditions, and substrate availability.

Comparison of Synthetic Strategies

The synthesis of this compound can be broadly categorized into two main strategies:

  • Direct Bromination of a Pre-existing Benzaldehyde: This approach involves the electrophilic substitution of a bromine atom onto the aromatic ring of a dimethoxybenzaldehyde derivative. The regioselectivity of this reaction is highly dependent on the directing effects of the existing substituents.

  • Formylation of a Brominated Precursor: This strategy involves the bromination of a suitable dimethoxybenzene derivative, followed by the introduction of the aldehyde group through various formylation techniques.

This guide will compare three specific routes:

  • Route 1: Direct bromination of 3,4-dimethoxybenzaldehyde (veratraldehyde).

  • Route 2: Synthesis of the isomer 2-bromo-4,5-dimethoxybenzaldehyde via in-situ bromine generation.

  • Route 3: A two-step synthesis of the isomer 5-bromo-2,3-dimethoxybenzaldehyde starting from o-vanillin.

Quantitative Data Summary

The following table summarizes the key quantitative data for the different synthetic routes, allowing for a direct comparison of their efficiencies.

RouteStarting MaterialKey ReagentsProductYield (%)Reaction TimeTemperature (°C)
1 3,4-DimethoxybenzaldehydeHBr, H₂O₂This compound87.610 min (after addition)30
2 3,4-DimethoxybenzaldehydeKBrO₃, HBr, Glacial Acetic Acid2-Bromo-4,5-dimethoxybenzaldehyde82.0345 minRoom Temperature
3a o-VanillinBromine, Sodium Acetate, Acetic Acid5-Bromo-2-hydroxy-3-methoxybenzaldehyde971 hNot specified
3b 5-Bromo-2-hydroxy-3-methoxybenzaldehydeMethyl Iodide, K₂CO₃, DMF5-Bromo-2,3-dimethoxybenzaldehyde984 hRoom Temperature

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic route.

G cluster_0 Route 1: Direct Bromination of Veratraldehyde cluster_1 Route 2: In-situ Bromination for Isomer Synthesis cluster_2 Route 3: Two-Step Synthesis of an Isomer from o-Vanillin A0 3,4-Dimethoxybenzaldehyde B0 This compound A0->B0 HBr, H₂O₂ A1 3,4-Dimethoxybenzaldehyde B1 2-Bromo-4,5-dimethoxybenzaldehyde A1->B1 KBrO₃, HBr Glacial Acetic Acid A2 o-Vanillin B2 5-Bromo-2-hydroxy-3-methoxybenzaldehyde A2->B2 Br₂, NaOAc Acetic Acid C2 5-Bromo-2,3-dimethoxybenzaldehyde B2->C2 CH₃I, K₂CO₃ DMF

Caption: Alternative synthetic routes to brominated dimethoxybenzaldehydes.

Experimental Protocols

Route 1: Direct Bromination of 3,4-Dimethoxybenzaldehyde

This method utilizes hydrogen peroxide and hydrobromic acid for the direct bromination of veratraldehyde.[1]

Materials:

  • 3,4-Dimethoxybenzaldehyde (Vanillin)

  • Hydrobromic acid (47% by weight)

  • Hydrogen peroxide (30% by weight solution)

  • Chloroform

Procedure:

  • Suspend 15.2 g of 3,4-dimethoxybenzaldehyde in 100 ml of 47% hydrobromic acid at ambient temperature.

  • Add 14.73 g (0.13 mole) of a 30% hydrogen peroxide solution dropwise to the suspension. The temperature will gradually increase to 30°C.

  • After the addition is complete, maintain the reaction mixture at 30°C for 10 minutes.

  • The product precipitates out of the solution. Isolate the solid by filtration.

  • Extract the filtrate with chloroform (3 x 100 ml).

  • Evaporate the chloroform extract to dryness and combine the residue with the filtered solid.

  • The final product is this compound with a reported yield of 87.6%.[1]

Route 2: Synthesis of 2-Bromo-4,5-dimethoxybenzaldehyde

This alternative route employs potassium bromate and hydrobromic acid to generate bromine in situ for the bromination of veratraldehyde, leading to the 2-bromo isomer.[2]

Materials:

  • 3,4-Dimethoxybenzaldehyde (Veratraldehyde)

  • Potassium bromate (KBrO₃)

  • Glacial acetic acid

  • Hydrobromic acid (HBr 47%)

  • Sodium thiosulfate (Na₂S₂O₃)

Procedure:

  • In a round bottom flask, place 10 mmol of veratraldehyde.

  • Add 3.3 mmol of KBrO₃ and 5 mL of glacial acetic acid at room temperature and stir the mixture with a magnetic stirrer.

  • Add 1 mL of 47% HBr drop by drop.

  • After the addition is complete, continue stirring for 45 minutes, monitoring the reaction by TLC.

  • Pour the mixture into 50 mL of ice water and stir for 10 minutes.

  • Add Na₂S₂O₃ until the color of the solution changes, indicating the quenching of excess bromine.

  • The resulting grayish-white solid is 2-bromo-4,5-dimethoxybenzaldehyde, with a reported yield of 82.03%.[2]

Route 3: Two-Step Synthesis of 5-Bromo-2,3-dimethoxybenzaldehyde

This route provides a high-yield, two-step synthesis of an isomer starting from o-vanillin.

Step 3a: Bromination of o-Vanillin [3]

Materials:

  • o-Vanillin

  • Sodium acetate

  • Glacial acetic acid

  • Bromine

  • Dichloromethane

  • 2% Sodium carbonate solution

Procedure:

  • To a mixture of 1.0 g (6.58 mmol) of o-vanillin and 1.67 g of sodium acetate in 20 mL of glacial acetic acid, add a solution of 1.16 g (7.25 mmol) of bromine in 10 mL of acetic acid.

  • Stir the reaction for 1 hour, then remove the solvent under reduced pressure.

  • Wash the residue with water and extract with dichloromethane.

  • Wash the organic extract with a 2% Na₂CO₃ solution and then with water.

  • Dry the organic layer over MgSO₄.

  • Evaporation of the solvent yields 5-bromo-2-hydroxy-3-methoxybenzaldehyde as a yellow powder with a 97% yield.[3]

Step 3b: Methylation of 5-Bromo-2-hydroxy-3-methoxybenzaldehyde [3]

Materials:

  • 5-Bromo-2-hydroxy-3-methoxybenzaldehyde

  • Potassium carbonate (K₂CO₃)

  • Dry N,N-Dimethylformamide (DMF)

  • Methyl iodide (CH₃I)

  • Diethyl ether

Procedure:

  • To a solution of 1.0 g (4.3 mmol) of 5-bromo-2-hydroxy-3-methoxybenzaldehyde and 0.893 g of K₂CO₃ in 5 mL of dry DMF, add 0.40 mL (6.50 mmol) of methyl iodide.

  • Stir the mixture for 4 hours at room temperature.

  • Quench the reaction with water and extract the organic phase with diethyl ether.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Removal of the solvent provides 5-bromo-2,3-dimethoxybenzaldehyde as a white solid with a 98% yield.[3]

Conclusion

The choice of synthetic route for obtaining a brominated 4,5-dimethoxybenzaldehyde derivative depends on the desired isomer and the specific requirements of the synthesis. For the direct synthesis of This compound , the direct bromination of veratraldehyde with HBr and H₂O₂ (Route 1) offers a high-yielding and rapid one-step process.

For the synthesis of the 2-bromo isomer , the in-situ generation of bromine from KBrO₃ and HBr (Route 2) is an effective method with a good yield. If the starting material is o-vanillin, a high-yielding two-step process (Route 3) can be employed to produce 5-bromo-2,3-dimethoxybenzaldehyde .

Researchers should consider the availability of starting materials, desired regioselectivity, and reaction conditions when selecting the most appropriate synthetic pathway. The detailed protocols provided in this guide offer a solid foundation for the laboratory-scale synthesis of these valuable intermediates.

References

The Efficacy of 3-Bromo-4,5-dimethoxybenzaldehyde in Stilbene Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of stilbenes, a class of compounds with significant therapeutic potential, relies on the judicious selection of starting materials, or synthons. Among these, substituted benzaldehydes play a pivotal role. This guide provides a comprehensive comparison of 3-Bromo-4,5-dimethoxybenzaldehyde as a synthon in stilbene synthesis, evaluating its performance against other common alternatives through experimental data and established protocols.

Introduction to this compound as a Synthon

This compound is a versatile aromatic aldehyde featuring both electron-withdrawing (bromo) and electron-donating (dimethoxy) groups. This unique substitution pattern influences its reactivity in key carbon-carbon bond-forming reactions used for stilbene synthesis, such as the Wittig, Horner-Wadsworth-Emmons (HWE), and Heck reactions. The presence of the bromine atom also provides a reactive handle for further functionalization of the resulting stilbene scaffold, making it an attractive synthon for creating diverse molecular libraries.

Comparative Performance in Stilbene Synthesis

The efficacy of a synthon is best assessed by comparing reaction yields, stereoselectivity, and reaction conditions. The following tables summarize the performance of this compound and alternative benzaldehyde derivatives in common stilbene synthesis reactions.

Table 1: Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction is a widely used method for the synthesis of (E)-stilbenes due to its high stereoselectivity.

Benzaldehyde DerivativePhosphonate ReagentBaseSolventYield (%)Stereoselectivity (E:Z)Reference
This compound Diethyl benzylphosphonateNaHDMF~50Predominantly E[analogous reactions]
3,5-DimethoxybenzaldehydeDiethyl (4-methoxybenzyl)phosphonateKOHTHFNot specifiedPredominantly E[1]
AnisaldehydeDiethyl (3,5-dimethoxybenzyl)phosphonateNaHTHF35Predominantly E[1]
4-Fluorobenzaldehyde(3,5-bis-methoxymethoxybenzyl)phosphonic acid diethyl ester--9-22 (radiochemical yield)E-isomers[2]

Note: Data for this compound is estimated based on yields reported for similar bromo-substituted trans-stilbenes synthesized via the HWE reaction.

Table 2: Wittig Reaction

The Wittig reaction is another cornerstone of alkene synthesis, though its stereoselectivity can be more variable depending on the nature of the ylide and reaction conditions.

Benzaldehyde DerivativePhosphonium YlideBaseSolventYield (%)Stereoselectivity (E:Z)Reference
This compound Benzyltriphenylphosphonium bromideNaOMeMethanol48-99 (range for various derivatives)Typically mixed, can favor Z or E[3]
3,5-Dimethoxybenzaldehyde4-Methoxybenzyltriphenylphosphonium bromideK-tert-butoxide-MixtureNot specified[1]
3,4,5-Trimethoxybenzaldehyde3-Methoxy-4-hydroxybenzylphosphonium salt--78 (Z-isomer)High Z-selectivity[1]
BenzaldehydeBenzyltriphenylphosphonium chlorideNaOH (50% aq.)Dichloromethane-Mixture, followed by isomerization to E[4][5]

Note: The yield for this compound is presented as a range observed for various substituted benzaldehydes in Wittig reactions, as specific data for this synthon was not available.

Table 3: Heck Reaction

The Heck reaction provides a powerful method for stilbene synthesis by coupling an aryl halide with an alkene. In the context of using this compound, the aldehyde functionality would typically be converted to a styrene derivative first, which is then coupled with an aryl halide. Alternatively, a bromo-substituted styrene can be coupled with an aryl halide.

Aryl HalideAlkeneCatalystBaseSolventYield (%)Reference
Aryl BromideStyrenePd(OAc)₂ / P(o-tol)₃K₂CO₃DMFGood to excellent[6]
4-Bromoaniline derivativeVinyltriethoxysilanePd(OAc)₂HBF₄Methanol46.5[7]
Aryl BromidesStyrenePVP-Pd NPsK₂CO₃H₂O/Ethanol (3:1)40-100[8]
BromoarenesEthene---17-62[analogous reactions]

Experimental Protocols

Detailed methodologies for the key synthetic transformations are provided below.

Horner-Wadsworth-Emmons (HWE) Reaction Protocol

This protocol is a general procedure for the synthesis of (E)-stilbenes.

1. Preparation of the Phosphonate Anion:

  • To a stirred suspension of sodium hydride (NaH, 1.2 eq.) in anhydrous dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of diethyl benzylphosphonate (1.1 eq.) in anhydrous DMF dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes, or until the evolution of hydrogen gas ceases.

2. Reaction with Aldehyde:

  • Cool the resulting solution of the phosphonate anion to 0 °C.

  • Add a solution of this compound (1.0 eq.) in anhydrous DMF dropwise.

  • The reaction mixture is then typically stirred at room temperature for several hours or heated to ensure completion (e.g., 1.5 hours at 100°C) [analogous reactions].

3. Work-up and Purification:

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure (E)-stilbene derivative.[9][10]

Wittig Reaction Protocol

This protocol describes a general procedure for stilbene synthesis via the Wittig reaction.

1. Ylide Formation and Reaction:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine benzyltriphenylphosphonium bromide (1.1 eq.) and this compound (1.0 eq.) in dichloromethane.[4]

  • While stirring the mixture vigorously, add a 50% aqueous solution of sodium hydroxide (NaOH) dropwise.[4][5] The reaction is typically exothermic.

  • Reflux the mixture for 30-60 minutes.

2. Work-up and Purification:

  • After cooling to room temperature, separate the organic layer.

  • Wash the organic layer with water and then with a saturated aqueous solution of sodium bisulfite. Continue washing with water until the aqueous layer is neutral.

  • Dry the organic layer over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure to yield the crude product, which is often a mixture of (E)- and (Z)-isomers.

3. Isomerization (optional):

  • To obtain the thermodynamically more stable (E)-isomer, the crude mixture can be dissolved in a suitable solvent (e.g., dichloromethane) and treated with a catalytic amount of iodine while being irradiated with a light source.[4]

4. Final Purification:

  • The product is purified by recrystallization from a suitable solvent such as 95% ethanol.[4][5]

Heck Reaction Protocol

This is a general protocol for the palladium-catalyzed coupling of an aryl bromide with an alkene.

1. Reaction Setup:

  • In a sealable reaction vessel, combine the aryl bromide (1.0 eq.), the alkene (e.g., styrene, 1.2 eq.), palladium(II) acetate (Pd(OAc)₂, 2 mol%), and a phosphine ligand such as tri(o-tolyl)phosphine (4 mol%).[6]

  • Add a base, typically potassium carbonate (K₂CO₃, 2 eq.), and an anhydrous solvent such as dimethylformamide (DMF).[6]

2. Reaction Conditions:

  • Degas the reaction mixture by bubbling an inert gas (e.g., argon or nitrogen) through the solution.

  • Seal the vessel and heat the mixture to a temperature ranging from 100 to 140 °C for 16 to 48 hours.[6] The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

3. Work-up and Purification:

  • After the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the catalyst.

  • Remove the solvent under reduced pressure.

  • The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel to afford the desired stilbene derivative.[6]

Mechanism of Action: Stilbenes as Antimitotic Agents

Many stilbene derivatives, particularly those with substitution patterns similar to combretastatin A-4, exhibit potent antimitotic activity by interfering with microtubule dynamics.[11] This is a critical mechanism for their anticancer effects.

Stilbene_Antimitotic_Pathway Stilbene Stilbene Derivative (e.g., Combretastatin A-4 analog) ColchicineSite Colchicine Binding Site on β-Tubulin Stilbene->ColchicineSite Binds to Polymerization Microtubule Polymerization Stilbene->Polymerization Tubulin αβ-Tubulin Dimers Tubulin->Polymerization Inhibits MicrotubuleDynamics Disruption of Microtubule Dynamics Polymerization->MicrotubuleDynamics Leads to Depolymerization Microtubule Depolymerization Depolymerization->MicrotubuleDynamics Promotes MitoticSpindle Defective Mitotic Spindle Formation MicrotubuleDynamics->MitoticSpindle CellCycleArrest G2/M Phase Cell Cycle Arrest MitoticSpindle->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Antimitotic signaling pathway of stilbene derivatives.

The stilbene derivative binds to the colchicine site on β-tubulin, which inhibits the polymerization of tubulin dimers into microtubules.[11] This disruption of microtubule dynamics leads to the formation of defective mitotic spindles, causing the cell to arrest in the G2/M phase of the cell cycle and ultimately undergo apoptosis.[11][12]

Synthetic Workflow

The general workflow for synthesizing a stilbene derivative using this compound via the Horner-Wadsworth-Emmons reaction is depicted below.

HWE_Workflow start Start Phosphonate Diethyl benzylphosphonate start->Phosphonate AnionFormation Formation of Phosphonate Anion Phosphonate->AnionFormation Base Base (e.g., NaH) in Anhydrous DMF Base->AnionFormation Reaction HWE Reaction AnionFormation->Reaction Aldehyde 3-Bromo-4,5-dimethoxy- benzaldehyde Aldehyde->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Purification (Chromatography/ Recrystallization) Workup->Purification Product Pure (E)-Stilbene Derivative Purification->Product end End Product->end

References

A Comparative Guide to the Anticancer Activity of Brominated Stilbene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anticancer activity of various brominated stilbene derivatives, supported by experimental data. The information is intended to assist researchers in identifying promising candidates for further investigation in the field of oncology drug development.

Introduction

Stilbene and its derivatives, particularly resveratrol, have garnered significant attention for their potential health benefits, including anticancer properties.[1] Structural modifications of the stilbene scaffold have been extensively explored to enhance potency and overcome limitations such as poor bioavailability. The introduction of bromine atoms to the stilbene structure has emerged as a promising strategy, leading to the development of derivatives with potent cytotoxic effects against various cancer cell lines.[2] This guide focuses on a comparative analysis of these brominated stilbene derivatives, detailing their anticancer efficacy, mechanisms of action, and the experimental protocols used for their evaluation.

Comparative Anticancer Activity

The anticancer activity of brominated stilbene derivatives is typically evaluated by their half-maximal inhibitory concentration (IC50) against a panel of cancer cell lines. Lower IC50 values indicate higher potency. The following table summarizes the IC50 values for selected brominated stilbene derivatives.

Compound NameStructureCancer Cell LineIC50 (µM)Reference
3,4,5-Trimethoxy-4'-bromo-cis-stilbene 3,4,5-Trimethoxy-4'-bromo-cis-stilbeneA549 (Lung)0.03[2]
4-Bromo-3',4',5'-trimethoxy-trans-stilbene 4-Bromo-3',4',5'-trimethoxy-trans-stilbeneA549 (Lung)6.36[2]
Jurkat (Leukemia)>10[2]
J774.2 (Macrophage)>10[2]
3-Bromo-3',4',5',4-tetramethoxy-trans-stilbene 3-Bromo-3',4',5',4-tetramethoxy-trans-stilbeneJurkat (Leukemia)7.95[2]
J774.2 (Macrophage)>10[2]
(Z)-1-(4-Bromophenyl)-1,2-bis(3,4,5-trimethoxyphenyl)ethene (Z)-1-(4-Bromophenyl)-1,2-bis(3,4,5-trimethoxyphenyl)etheneA549 (Lung)Not Reported
HT-29 (Colon)Not Reported
MCF-7 (Breast)Not Reported

Mechanism of Action: Targeting Microtubule Dynamics and Inducing Apoptosis

A primary mechanism of action for many potent stilbene derivatives, particularly those with a cis-configuration, is the inhibition of tubulin polymerization.[3] By binding to the colchicine-binding site on β-tubulin, these compounds disrupt the formation of microtubules, which are essential components of the mitotic spindle. This disruption leads to an arrest of the cell cycle in the G2/M phase, preventing cell division and ultimately triggering programmed cell death, or apoptosis.[3][4]

The induction of apoptosis by brominated stilbene derivatives, particularly analogs of combretastatin A-4, proceeds primarily through the intrinsic (mitochondrial) pathway.[4][5] This pathway is characterized by the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. An increased Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (initiator caspase-9 and executioner caspase-3), culminating in the cleavage of key cellular proteins like PARP and subsequent cell death.[4][6]

Signaling Pathways

The following diagram illustrates the proposed signaling pathway for apoptosis induced by brominated stilbene derivatives that act as tubulin polymerization inhibitors.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Brominated_Stilbene Brominated Stilbene Derivative Tubulin αβ-Tubulin Dimers Brominated_Stilbene->Tubulin Binds to colchicine site Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Disruption leads to Bcl2 Bcl-2 (Anti-apoptotic) G2M_Arrest->Bcl2 Downregulates Bax Bax (Pro-apoptotic) G2M_Arrest->Bax Upregulates Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Bax->Mitochondrion Promotes Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 PARP PARP Caspase3->PARP Cleaves Apoptosis Apoptosis Caspase3->Apoptosis Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP

Apoptosis signaling pathway induced by tubulin-inhibiting brominated stilbenes.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of the anticancer activity of brominated stilbene derivatives.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

References

X-ray crystallography of 3-Bromo-4,5-dimethoxybenzaldehyde derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the X-ray Crystallography of 3-Bromo-4,5-dimethoxybenzaldehyde Derivatives and Related Isomers

For researchers and professionals in the field of drug development, understanding the three-dimensional structure of small molecules is paramount. X-ray crystallography provides definitive insights into molecular conformation, packing, and intermolecular interactions, which are crucial for structure-activity relationship (SAR) studies and rational drug design. This guide offers a comparative analysis of the crystallographic data of derivatives and isomers related to this compound, providing valuable structural benchmarks.

While a specific crystal structure for this compound was not found in the public domain at the time of this publication, a comparative analysis of its isomers and other substituted benzaldehyde derivatives can offer significant insights into the effects of substituent placement on the crystal packing and molecular geometry.

Comparative Crystallographic Data

The following table summarizes key crystallographic parameters for several brominated dimethoxybenzaldehyde derivatives and related compounds. This data allows for a direct comparison of how the positions of the bromo and methoxy groups on the benzaldehyde ring influence the crystal lattice.

CompoundMolecular FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)ZRef.
5-Bromo-2,3-dimethoxybenzaldehyde C₉H₉BrO₃MonoclinicP2₁/c-----[1]
6-Bromo-2,3-dimethoxybenzaldehyde C₉H₉BrO₃MonoclinicP2₁/c-----[1]
4-Bromo-2,6-dimethoxybenzaldehyde C₉H₉BrO₃MonoclinicC2/c19.85764.108023.128494.9838[2]
2,3-Dimethoxybenzaldehyde C₉H₁₀O₃-------[3]
3,5-Dimethoxybenzaldehyde C₉H₁₀O₃-------[3]

Note: Detailed unit cell parameters for 5-Bromo-2,3-dimethoxybenzaldehyde and 6-Bromo-2,3-dimethoxybenzaldehyde were not explicitly available in the provided search results, though their space group was identified.

Experimental Protocols

The determination of a crystal structure by single-crystal X-ray diffraction is a multi-step process that requires precision and careful execution.[4] Below is a generalized protocol applicable to small molecules like this compound derivatives.

Synthesis and Crystallization
  • Synthesis: The target compound, such as a Schiff base derivative of this compound, is first synthesized. For instance, a common method involves the condensation reaction between the aldehyde and a primary amine.

  • Crystallization: Growing single crystals of sufficient quality is often the most challenging step. The slow evaporation method is commonly employed:

    • Solvent Selection: A suitable solvent or solvent system is chosen where the compound has moderate solubility.

    • Solution Preparation: A saturated or near-saturated solution is prepared, gently heating if necessary to ensure complete dissolution.

    • Crystal Growth: The solution is filtered to remove any particulate matter and then left undisturbed in a loosely capped vial to allow for slow evaporation of the solvent. Over days or weeks, single crystals may form.

Data Collection

Once suitable crystals are obtained, X-ray diffraction data is collected.[5][6]

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is selected and mounted on a goniometer head.

  • Diffractometer Setup: The crystal is placed in an X-ray diffractometer. Modern diffractometers are equipped with sensitive detectors such as CCD or CMOS detectors.

  • Data Acquisition: The crystal is cooled (e.g., to 100 K) to minimize thermal vibrations and then irradiated with a monochromatic X-ray beam. The crystal is rotated, and diffraction patterns are collected at various orientations. Key parameters for data collection include the crystal-to-detector distance, exposure time, and oscillation angle.[6]

Structure Solution and Refinement
  • Data Processing: The collected diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.

  • Structure Solution: The initial positions of the atoms in the crystal lattice are determined. For small molecules, direct methods are typically successful in solving the phase problem.[4]

  • Structure Refinement: The atomic model is refined against the experimental data to improve the fit. This iterative process adjusts atomic positions, and thermal parameters until the calculated and observed diffraction patterns show the best possible agreement.

Visualizations

To further illustrate the context and processes involved in the crystallographic study of this compound derivatives, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection X-ray Diffraction cluster_analysis Structure Determination synthesis Synthesis of Derivative purification Purification synthesis->purification crystallization Crystal Growth (Slow Evaporation) purification->crystallization mounting Crystal Mounting crystallization->mounting data_collection Data Collection (Diffractometer) mounting->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Analysis refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure signaling_pathway receptor Receptor Tyrosine Kinase adaptor Adaptor Protein receptor->adaptor ras Ras adaptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factor Activation erk->transcription proliferation Cell Proliferation transcription->proliferation inhibitor This compound Derivative (Inhibitor) inhibitor->raf

References

Safety Operating Guide

Proper Disposal of 3-Bromo-4,5-dimethoxybenzaldehyde: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Treat 3-Bromo-4,5-dimethoxybenzaldehyde as a hazardous chemical waste. This compound is a skin and eye irritant and may cause respiratory irritation. Proper personal protective equipment (PPE) must be worn at all times during handling and disposal. All disposal procedures must comply with federal, state, and local regulations.

This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment. The following procedures are designed for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Table 1: Personal Protective Equipment (PPE) and Safety Measures

Protective MeasureSpecificationRationale
Eye Protection Goggles (European standard - EN 166) or safety glasses with side shields.Protects against dust particles and splashes.
Hand Protection Protective gloves (e.g., nitrile rubber).Prevents skin contact and irritation.
Skin and Body Protection Long-sleeved clothing, lab coat.Minimizes skin exposure.
Respiratory Protection Not required under normal use with adequate ventilation. Use a NIOSH-approved respirator if dust is generated.Prevents inhalation of irritating dust.
Work Area Well-ventilated area or chemical fume hood.Minimizes inhalation exposure.
Hygiene Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.Prevents accidental ingestion.

Waste Collection and Segregation

Proper segregation of chemical waste is critical to ensure safe and compliant disposal.

Solid Waste:

  • Collect solid this compound waste, including contaminated items (e.g., weigh boats, filter paper, gloves), in a designated, clearly labeled, and sealable hazardous waste container.

  • The container should be made of a compatible material, such as high-density polyethylene (HDPE).

  • Label the container as "Hazardous Waste: Halogenated Organic Solids" and include the full chemical name: "this compound".

Liquid Waste (Solutions):

  • If this compound is in a solvent, collect it in a separate, leak-proof container designated for halogenated organic liquid waste.

  • Crucially, do not mix halogenated organic waste with non-halogenated organic waste.

  • Label the container as "Hazardous Waste: Halogenated Organic Liquids" and list all chemical constituents, including solvents, with their approximate concentrations.

Disposal Procedures

The recommended method for the final disposal of this compound is high-temperature incineration at a licensed hazardous waste facility.[1] This method ensures the complete destruction of the halogenated organic compound.

Step-by-Step Disposal Protocol:

  • Preparation for Disposal:

    • Ensure all waste containers are securely sealed and properly labeled.

    • For solid waste, if necessary, you may be able to dissolve or mix the material with a combustible solvent (e.g., ethanol, toluene) to facilitate incineration.[1] This should only be done by trained personnel in a controlled environment.

  • Contacting a Hazardous Waste Contractor:

    • Arrange for the collection and disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor.

    • Provide the contractor with the Safety Data Sheet (SDS) for this compound and a detailed inventory of the waste.

  • On-site Storage:

    • Store the sealed hazardous waste containers in a designated, secure, and well-ventilated secondary containment area while awaiting pickup.

    • Keep away from incompatible materials, such as strong oxidizing agents and strong bases.

Under no circumstances should this compound be disposed of down the drain or in regular trash.

Spill Management

In the event of a spill, follow these procedures immediately:

  • Evacuate and Secure the Area: Alert personnel in the immediate vicinity and restrict access to the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Personal Protection: Wear the appropriate PPE as outlined in Table 1.

  • Containment and Cleanup:

    • For solid spills, carefully sweep up the material and place it into a suitable, closed container for disposal.[2] Avoid generating dust.

    • Clean the spill area with a suitable solvent and then wash with soap and water.

    • Collect all cleanup materials (e.g., absorbent pads, contaminated gloves) in a designated hazardous waste container.

  • Reporting: Report the spill to your institution's EHS office.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_0 Waste Generation & Initial Handling cluster_1 Waste Classification & Containment cluster_2 Final Disposal start Generation of This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste ppe->segregate is_solid Solid Waste? segregate->is_solid solid_container Collect in Labeled 'Halogenated Organic Solids' Container is_solid->solid_container Yes liquid_container Collect in Labeled 'Halogenated Organic Liquids' Container is_solid->liquid_container No storage Store in Secure Secondary Containment solid_container->storage liquid_container->storage ehs Contact EHS or Licensed Waste Contractor storage->ehs incineration High-Temperature Incineration ehs->incineration end Disposal Complete incineration->end

References

Comprehensive Safety and Handling Guide for 3-Bromo-4,5-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety protocols and logistical plans for the handling and disposal of 3-Bromo-4,5-dimethoxybenzaldehyde. Adherence to these procedures is critical for ensuring a safe laboratory environment.

I. Chemical Safety and Hazard Information

This compound is a chemical compound that requires careful handling due to its potential health hazards. It is classified as an irritant, causing skin and serious eye irritation, and may also cause respiratory irritation[1][2][3].

Summary of Key Data:

PropertyValueReference
Molecular Formula C₉H₉BrO₃[1][3]
Molecular Weight 245.07 g/mol [3]
CAS Number 6948-30-7[1][3]
Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[3]
Signal Word Warning[4]
Appearance Solid[5]
Flash Point > 110 °C / > 230 °F[2]

II. Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent exposure. The following PPE should be worn at all times when handling this compound:

  • Eye and Face Protection : Chemical splash goggles or a full-face shield are required to protect against splashes.[6]

  • Skin Protection :

    • Gloves : Nitrile gloves are a suitable option for handling this chemical, providing protection against splashes and direct contact.[7] Always inspect gloves for any signs of degradation or punctures before use and remove them carefully to avoid skin contamination.[8]

    • Lab Coat : A lab coat with long sleeves must be worn to protect street clothing and skin from contamination.[6]

  • Respiratory Protection : Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of dust or vapors.[9] If engineering controls are not sufficient, a NIOSH-approved respirator may be necessary.[10]

  • Footwear : Closed-toe shoes that fully cover the feet are required.[11]

III. Operational Plan for Handling

A systematic approach to handling this compound from receipt to use is crucial for safety.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the chemical in a cool, dry, and well-ventilated area, away from incompatible materials.[12]

  • The container should be kept tightly closed when not in use.[8]

2. Weighing and Transferring:

  • All weighing and transferring of the solid chemical should be performed in a chemical fume hood to control exposure to dust.[13]

  • Use a clean spatula for transferring the solid.[11] Avoid creating dust clouds.

  • If transferring to a new container, ensure it is properly labeled with the full chemical name and any relevant hazards.

3. Use in Experimental Procedures:

  • Conduct all experimental work involving this compound within a chemical fume hood.[13]

  • Keep the sash of the fume hood at the lowest practical height.

  • Ensure that an eyewash station and safety shower are readily accessible.[4]

4. Spill Cleanup:

  • In the event of a small spill, alert personnel in the immediate area.

  • Wearing the appropriate PPE, gently sweep up the solid material, avoiding dust generation, and place it into a labeled container for hazardous waste disposal.[4]

  • Clean the spill area with a suitable solvent (e.g., acetone) and collect the cleaning materials as hazardous waste.[13]

  • For large spills, evacuate the area and follow your institution's emergency procedures.

IV. Disposal Plan

Proper disposal of this compound and its waste is essential to prevent environmental contamination. As a halogenated organic compound, it must be treated as hazardous waste.[13]

1. Waste Collection:

  • All waste containing this chemical, including unused product, contaminated materials (e.g., gloves, paper towels), and rinsates from cleaning glassware, must be collected in a designated and properly labeled hazardous waste container.[13]

  • Halogenated organic waste must be segregated from non-halogenated waste streams.[13][14]

2. Labeling:

  • The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[13]

3. Storage of Waste:

  • Store the hazardous waste container in a designated, secure area, away from general laboratory traffic.

  • Keep the container closed except when adding waste.

4. Final Disposal:

  • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[13] Do not dispose of this chemical down the drain or in the regular trash.[2]

V. Workflow Diagram

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal cluster_spill Spill Response A Review SDS B Don Appropriate PPE A->B C Receive & Inspect B->C D Store Securely C->D E Weigh & Transfer D->E F Conduct Experiment E->F G Segregate Halogenated Waste F->G K Alert Personnel F->K If Spill Occurs H Label Waste Container G->H I Store Waste Securely H->I J Arrange EHS Pickup I->J L Contain & Clean Up K->L M Dispose of Spill Debris as Hazardous Waste L->M M->J

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.